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  • Product: 4-Methyl-1H-pyrrolo[3,2-C]pyridine
  • CAS: 860362-26-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Core Basic Properties of 4-Methyl-1H-pyrrolo[3,2-c]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Methyl-1H-pyrrolo[3,2-c]pyridine, a member of the azaindole family, is a heterocyclic aromatic compound of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1H-pyrrolo[3,2-c]pyridine, a member of the azaindole family, is a heterocyclic aromatic compound of significant interest in medicinal chemistry. Structurally, it is a fusion of a pyrrole ring and a pyridine ring, with a methyl substituent on the pyridine moiety. This scaffold is recognized as a "privileged structure" due to its ability to mimic the purine core, enabling it to interact with a wide range of biological targets, particularly protein kinases. The strategic placement of the nitrogen atom in the pyridine ring and the methyl group imparts unique physicochemical properties that modulate its basicity, solubility, and potential for drug-like characteristics. This guide provides a comprehensive exploration of the fundamental basic properties of 4-Methyl-1H-pyrrolo[3,2-c]pyridine, its synthesis, and its potential applications in drug discovery.

Core Chemical and Physical Properties

The fundamental properties of 4-Methyl-1H-pyrrolo[3,2-c]pyridine are crucial for its handling, formulation, and biological activity. While experimental data for this specific molecule is not extensively published, the following table summarizes its predicted and expected properties based on related azaindole structures.

PropertyPredicted/Expected ValueNotes
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
CAS Number 860362-26-1[1][2]
Appearance Expected to be an off-white to yellow solidBased on similar azaindole compounds.
pKa ~5-6The pyridine nitrogen is the primary basic center. The methyl group is weakly electron-donating, which may slightly increase the basicity compared to the unsubstituted 1H-pyrrolo[3,2-c]pyridine. For comparison, the pKa of the isomeric 6-methyl-1H-pyrrolo[2,3-b]pyridine is predicted to be around 7.71.[3]
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and DMF.The heterocyclic nature allows for some aqueous solubility, which can be enhanced at acidic pH due to protonation.
Melting Point Not reported, but expected to be a solid at room temperature.
Stability Generally stable under standard laboratory conditions. May be sensitive to strong oxidizing agents and prolonged exposure to light.

Synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be achieved through various strategies, often involving the construction of the pyrrole ring onto a pre-existing pyridine scaffold. A plausible and adaptable route for the synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine is outlined below, based on established methodologies for related azaindoles.[4][5]

Synthetic Workflow

Synthesis_Workflow General Synthetic Workflow for 4-Methyl-1H-pyrrolo[3,2-c]pyridine A 2-Bromo-4-methylpyridine B 2-Bromo-4-methyl-3-nitropyridine A->B Nitration C Vinyl derivative B->C Vinyl Grignard or equivalent D Cyclization precursor C->D Reduction of nitro group E 4-Methyl-1H-pyrrolo[3,2-c]pyridine D->E Intramolecular cyclization

Caption: A generalized synthetic pathway for 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

Experimental Protocol: A Plausible Synthetic Route

This protocol is a representative example adapted from known azaindole syntheses and may require optimization.

Step 1: Nitration of 2-Bromo-4-methylpyridine

  • To a stirred solution of 2-bromo-4-methylpyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-4-methyl-3-nitropyridine.

Step 2: Introduction of the Vinyl Group

  • To a solution of 2-bromo-4-methyl-3-nitropyridine in an anhydrous solvent like THF, add a vinyl Grignard reagent (e.g., vinylmagnesium bromide) at low temperature (e.g., -78 °C).

  • Allow the reaction to proceed for a few hours, then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the vinyl-substituted pyridine derivative.

Step 3: Reductive Cyclization

  • The crude vinyl derivative is then subjected to reductive cyclization. This can be achieved using various reducing agents. A common method is treatment with a reducing agent such as iron powder in acetic acid or catalytic hydrogenation.

  • For example, suspend the vinyl derivative in a mixture of ethanol and acetic acid, and add iron powder.

  • Heat the mixture at reflux for several hours.

  • After cooling, filter the mixture and neutralize the filtrate.

  • Extract the product, dry the organic layer, and purify by column chromatography to afford 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of 4-Methyl-1H-pyrrolo[3,2-c]pyridine. The following are the expected spectroscopic features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H (Pyrrole)> 10.0br s-
H-6~8.0-8.2d~5-6
H-7~7.0-7.2d~5-6
H-2~7.3-7.5d~2-3
H-3~6.5-6.7d~2-3
CH₃~2.4-2.6s-
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C-7a~145-150
C-4~140-145
C-6~140-145
C-3a~125-130
C-2~120-125
C-7~115-120
C-3~100-105
CH₃~18-22
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3100-3400Broad, MediumN-H stretch (pyrrole)
2900-3000MediumC-H stretch (aromatic and methyl)
1550-1650Medium-StrongC=C and C=N stretching (aromatic rings)
1400-1500MediumC-H bending (methyl)
Mass Spectrometry (MS)

The mass spectrum should show a prominent molecular ion peak.

m/zInterpretation
132[M]⁺ (Molecular ion)
131[M-H]⁺
105[M-HCN]⁺

Basic Properties and Reactivity

The basicity of 4-Methyl-1H-pyrrolo[3,2-c]pyridine is primarily attributed to the lone pair of electrons on the pyridine nitrogen atom. The pyrrole nitrogen's lone pair is involved in the aromatic system and is not significantly basic.

pKa Determination

The pKa of the conjugate acid of 4-Methyl-1H-pyrrolo[3,2-c]pyridine can be determined experimentally using potentiometric titration.[6]

Experimental Protocol: Potentiometric Titration for pKa Determination [4][6][7]

  • Preparation of Solutions:

    • Prepare a standard solution of the sample (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution to maintain constant ionic strength (e.g., 0.15 M KCl).[4]

  • Titration Procedure:

    • Calibrate the pH meter using standard buffer solutions.

    • To a known volume of the sample solution containing the ionic strength adjuster, add a small, precise volume of the standardized strong acid to lower the initial pH.

    • Titrate the solution with the standardized strong base, adding it in small, precise increments.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point. More accurately, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Reactivity Profile

The reactivity of the 4-Methyl-1H-pyrrolo[3,2-c]pyridine nucleus is a balance between the electron-rich pyrrole ring and the electron-deficient pyridine ring.

  • Electrophilic Aromatic Substitution: The pyrrole ring is more susceptible to electrophilic attack than the pyridine ring. Theoretical and experimental evidence on related azaindoles suggests that electrophilic substitution will preferentially occur at the C3 position. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation.

  • Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly if a leaving group is present at the C6 or C7 positions.

  • N-Alkylation/Acylation: The pyrrole nitrogen can be alkylated or acylated under appropriate basic conditions.

Reactivity Reactivity Profile of 4-Methyl-1H-pyrrolo[3,2-c]pyridine cluster_0 4-Methyl-1H-pyrrolo[3,2-c]pyridine Molecule E+ Electrophile (E⁺) E+->Molecule C3 Position (Pyrrole Ring) Nu- Nucleophile (Nu⁻) Nu-->Molecule Pyridine Ring (with leaving group) R-X Alkyl/Acyl Halide (R-X) R-X->Molecule N1 Position (Pyrrole Ring)

Caption: Key reaction sites on the 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold.

Solubility Determination

Understanding the solubility of 4-Methyl-1H-pyrrolo[3,2-c]pyridine in various solvents is critical for its use in biological assays and formulation development. A general qualitative solubility testing procedure is described below.[8][9][10]

Experimental Protocol: Qualitative Solubility Testing[8][9][10][11]
  • Water Solubility:

    • To a small amount of the compound (e.g., 10 mg) in a test tube, add water (1 mL) in portions, with vigorous shaking after each addition.

    • Observe if the compound dissolves. If it dissolves, test the pH of the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[8][10]

  • Aqueous Acid/Base Solubility:

    • If the compound is insoluble in water, test its solubility in 5% aqueous HCl and 5% aqueous NaOH.[8][9]

    • Solubility in 5% HCl indicates a basic compound.

    • Solubility in 5% NaOH indicates an acidic compound.

  • Organic Solvent Solubility:

    • Test the solubility in common organic solvents such as methanol, ethanol, dichloromethane, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

Biological and Medicinal Chemistry Context

The 1H-pyrrolo[3,2-c]pyridine scaffold is a key structural component in a number of potent and selective kinase inhibitors.[11][12] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The azaindole core can form key hydrogen bonding interactions with the hinge region of the kinase active site, mimicking the binding of the adenine moiety of ATP.

The presence of the methyl group at the 4-position can influence the compound's biological activity in several ways:

  • Steric Effects: The methyl group can introduce steric hindrance that may either enhance or decrease binding affinity to the target protein, depending on the topology of the binding site.

  • Electronic Effects: As a weak electron-donating group, the methyl group can subtly alter the electron density of the pyridine ring, which may affect hydrogen bonding interactions.

  • Metabolic Stability: The methyl group can influence the metabolic stability of the compound by blocking potential sites of metabolism or by being a site of metabolism itself (e.g., hydroxylation).

Derivatives of the pyrrolo[3,2-c]pyridine scaffold have shown inhibitory activity against a range of kinases, including FMS kinase, and have demonstrated antiproliferative effects in cancer cell lines.[11][12] While specific biological data for 4-Methyl-1H-pyrrolo[3,2-c]pyridine is not widely reported, its structural similarity to known kinase inhibitors suggests its potential as a valuable building block for the design of new therapeutic agents.

Conclusion

4-Methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with a rich chemical landscape and significant potential in drug discovery. Its basic properties, governed by the pyridine nitrogen, and its versatile reactivity make it an attractive scaffold for the development of novel bioactive molecules. This guide has provided a comprehensive overview of its core properties, including plausible synthetic routes, expected spectroscopic characteristics, and methods for determining its basicity and solubility. As research in the field of kinase inhibitors and other targeted therapies continues to expand, the 4-Methyl-1H-pyrrolo[3,2-c]pyridine core is poised to remain a valuable tool for medicinal chemists.

References

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300043. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Szkatuła, D., Słoczyńska, K., Waszkielewicz, A. M., & Marona, H. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5945. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Retrieved from [Link]

  • Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Saify, Z. S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • Zhang, Y., Liu, Y., Chen, Y., & Cui, C. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 7(17), 14785-14791. [Link]

  • Kang, S., Lee, S., Kim, J., Lee, J., Kim, S., & Kim, D. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1657-1677. [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300043. [Link]

  • El-Gamal, M. I., Al-Said, M. S., Al-Zahrani, M. H., Al-Agamy, M. H., & Abdel-Maksoud, M. S. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27(1), 1-8. [Link]

  • Zhang, Y., Liu, Y., Chen, Y., & Cui, C. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 7(17), 14785-14791.
  • Szkatuła, D., Słoczyńska, K., Waszkielewicz, A. M., & Marona, H. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5945.
  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300043.
  • Li, X., Wang, Y., Zhang, Y., Wang, Y., Wang, Y., & Li, Y. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12228-12243. [Link]

  • Ghaffari, M., & Khalaf, A. I. (2015). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines. Molecules, 20(12), 21876-21887. [Link]

  • Wójcicka, A., & Redzicka, A. (2021).
  • PubChem. (n.d.). 1-Methyl-1H-pyrrolo[3,2-C]pyridine. Retrieved from [Link]

  • LookChem. (n.d.). Cas 824-51-1,6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE. Retrieved from [Link]

Sources

Exploratory

Introduction: The Strategic Importance of the Azaindole Scaffold

An In-Depth Technical Guide to 4-Methyl-1H-pyrrolo[3,2-c]pyridine for Advanced Research This guide provides a comprehensive technical overview of 4-Methyl-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of significant...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methyl-1H-pyrrolo[3,2-c]pyridine for Advanced Research

This guide provides a comprehensive technical overview of 4-Methyl-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, synthesis, biological relevance, and applications as a critical scaffold for novel therapeutics.

The 1H-pyrrolo[3,2-c]pyridine core, an isomer of indole also known as 5-azaindole, represents a "privileged structure" in medicinal chemistry. The strategic placement of a nitrogen atom in the six-membered ring fundamentally alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability compared to a standard indole. This modification can enhance solubility and provide a crucial interaction point for binding to biological targets, making azaindole scaffolds highly sought after in the design of kinase inhibitors and other targeted therapies.[1] The 4-methyl derivative, in particular, serves as a foundational building block, offering a synthetically accessible starting point for the elaboration of more complex and potent drug candidates.

Section 1: Core Molecular Profile and Structural Elucidation

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research. 4-Methyl-1H-pyrrolo[3,2-c]pyridine is a stable, bicyclic aromatic heterocycle.

Chemical and Physical Properties

The key identifiers and computed properties of 4-Methyl-1H-pyrrolo[3,2-c]pyridine are summarized below. These data are essential for experimental design, ensuring accurate molar calculations, and predicting behavior in various solvent systems.

PropertyValueSource
IUPAC Name 4-methyl-1H-pyrrolo[3,2-c]pyridineN/A
CAS Number 860362-26-1[2][3]
Molecular Formula C₈H₈N₂[2]
Molecular Weight 132.16 g/mol [2]
SMILES CC1=NC=CC2=C1C=CN2[2]
Storage Sealed in dry, room temperature[2]
Structural Representation

The two-dimensional structure of 4-Methyl-1H-pyrrolo[3,2-c]pyridine highlights the fusion of a pyrrole ring and a pyridine ring. The methyl group at position 4 is a key feature for synthetic modification.

2D structure of 4-Methyl-1H-pyrrolo[3,2-c]pyridine.
Spectroscopic Characterization Protocol

Validation of the compound's identity and purity is paramount. The following protocols outline the standard procedures for acquiring and interpreting key analytical data.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the proton and carbon framework of the molecule.

  • Protocol:

    • Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Acquire 2D spectra (COSY, HSQC, HMBC) as needed to resolve ambiguities in assignments.

  • Trustworthiness Check (Expected Results): The ¹H NMR spectrum should show distinct signals for the aromatic protons on both rings, a singlet for the N-H proton of the pyrrole, and a singlet for the methyl group. The number of signals and their splitting patterns in both ¹H and ¹³C spectra must be consistent with the proposed structure. Spectroscopic data for various derivatives show characteristic shifts that can be used for comparison.[4][5]

1.3.2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and elemental composition.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into a high-resolution mass spectrometer (HRMS), such as a TOF or Orbitrap instrument, using electrospray ionization (ESI).

    • Acquire the mass spectrum in positive ion mode.

  • Trustworthiness Check (Expected Results): The HRMS data should show a prominent [M+H]⁺ ion with a mass-to-charge ratio (m/z) that matches the calculated exact mass of C₈H₉N₂⁺ (133.0760) within a narrow tolerance (typically < 5 ppm).

Section 2: Synthesis and Purification Workflow

While numerous complex derivatives of 1H-pyrrolo[3,2-c]pyridine have been synthesized, the preparation of the core scaffold often follows established heterocyclic chemistry principles. The following section outlines a plausible and robust synthetic route adapted from published methods for analogous structures.[4][6]

Retrosynthetic Analysis and Strategy

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be approached through the construction of the pyrrole ring onto a pre-functionalized pyridine. A common and effective strategy is the Bartoli indole synthesis or a related cyclization method starting from a nitro-pyridine derivative.

Proposed Synthetic Workflow

This multi-step synthesis is designed for reliability and scalability in a standard organic chemistry laboratory.

Proposed workflow for the synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine.
Detailed Experimental Protocol

Step 4: Reductive Cyclization (Bartoli-type reaction)

  • Causality: This is the key ring-forming step. The nitro group is essential as it reacts with the vinyl Grignard reagent, initiating a sequence of events that leads to the formation of the pyrrole ring fused to the pyridine core.

  • Protocol:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add a solution of 3-Bromo-4-methyl-5-nitropyridine N-oxide (1.0 eq) in anhydrous THF (0.1 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add vinylmagnesium bromide (3.5 eq, 1.0 M solution in THF) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at -78 °C.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

  • Self-Validation: The success of the reaction is monitored by TLC. The final product's identity and purity (>95%) must be confirmed by NMR and HRMS as described in Section 1.3.

Section 3: Biological Significance and Therapeutic Potential

The 1H-pyrrolo[3,2-c]pyridine scaffold is not merely a synthetic curiosity; it is a validated pharmacophore at the core of several advanced drug development programs. Its derivatives have shown potent and selective activity against key oncology and inflammation targets.

Mechanism of Action: Kinase Inhibition

Many cellular processes are regulated by protein kinases, and their aberrant activity is a hallmark of cancer. The 1H-pyrrolo[3,2-c]pyridine scaffold is an excellent "hinge-binder," a critical feature for ATP-competitive kinase inhibitors. The pyridine nitrogen can form a key hydrogen bond with the kinase hinge region, while the pyrrole N-H can act as a hydrogen bond donor, anchoring the molecule in the active site.

Case Study: MPS1 Kinase Inhibition Monopolar Spindle 1 (MPS1) is a critical kinase in the spindle assembly checkpoint (SAC), a cellular surveillance system that ensures proper chromosome segregation during mitosis. Cancer cells, particularly those with chromosomal instability, often overexpress MPS1 and are highly dependent on its function for survival.[7] Therefore, inhibiting MPS1 is a promising therapeutic strategy.

  • Causality of Inhibition: Optimized 1H-pyrrolo[3,2-c]pyridine derivatives have been developed as potent and selective MPS1 inhibitors.[7] These compounds stabilize an inactive conformation of the kinase, preventing ATP and substrate binding, which leads to SAC failure, mitotic catastrophe, and ultimately, cancer cell death.

MPS1_Pathway Mitotic_Stress Mitotic Stress (e.g., Unattached Kinetochores) MPS1_Inactive Inactive MPS1 Mitotic_Stress->MPS1_Inactive recruits MPS1_Active Active MPS1 (Autophosphorylated) MPS1_Inactive->MPS1_Active activates SAC Spindle Assembly Checkpoint (SAC) Activation MPS1_Active->SAC phosphorylates downstream targets Cell_Death Mitotic Catastrophe & Cell Death Anaphase Anaphase Progression SAC->Anaphase INHIBITS Anaphase->Cell_Death leads to error-prone segregation without SAC Inhibitor 4-Methyl-1H-pyrrolo[3,2-c]pyridine Derivative Inhibitor->MPS1_Active BLOCKS ACTIVATION

Role of MPS1 in the Spindle Assembly Checkpoint and its inhibition.
Anticancer Activity: Tubulin Polymerization Inhibition

In addition to kinase inhibition, derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been designed as potent inhibitors of tubulin polymerization.[4][5][6] These agents bind to the colchicine site on β-tubulin, disrupting the dynamic assembly and disassembly of microtubules. This interference with the cytoskeleton arrests cancer cells in the G2/M phase of the cell cycle and induces apoptosis. This demonstrates the scaffold's versatility in targeting different classes of oncoproteins.[5]

Section 4: Application in Drug Discovery Workflows

4-Methyl-1H-pyrrolo[3,2-c]pyridine is an ideal starting point for both fragment-based lead discovery (FBLD) and structure-activity relationship (SAR) studies in a lead optimization campaign.

Workflow: Fragment-Based Lead Discovery
  • Rationale: The low molecular weight and favorable properties of 4-Methyl-1H-pyrrolo[3,2-c]pyridine make it an excellent fragment for screening against a protein target of interest. Its defined structure provides clear vectors for chemical elaboration once a binding hit is identified.

  • Experimental Workflow:

FBLD_Workflow Start Target Protein Selection & Validation Library Assemble Fragment Library (including 4-Methyl-1H-pyrrolo[3,2-c]pyridine) Start->Library Screen Biophysical Screening (e.g., SPR, NMR, X-ray Crystallography) Library->Screen Hit_ID Hit Identification (Weak Binders) Screen->Hit_ID Hit_Val Hit Validation (Confirm Binding Mode) Hit_ID->Hit_Val Hits Found Elaboration Structure-Guided Fragment Elaboration Hit_Val->Elaboration Lead_Gen Lead Generation (Improved Potency & Properties) Elaboration->Lead_Gen Optimization Lead Optimization (ADME/Tox Profiling) Lead_Gen->Optimization Leads Identified Candidate Preclinical Candidate Optimization->Candidate

Workflow for Fragment-Based Lead Discovery.
Protocol: Structure-Guided Fragment Elaboration
  • Objective: To grow the initial fragment hit into a more potent, lead-like molecule.

  • Protocol:

    • Obtain Structural Data: Secure a high-resolution X-ray crystal structure or NMR-based model of the target protein in complex with 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

    • Identify Growth Vectors: Analyze the binding pose to identify solvent-exposed vectors on the fragment (e.g., the pyrrole N-H or the aromatic C-H positions) that point towards nearby pockets on the protein surface.

    • In Silico Design: Use computational chemistry tools to design a small, focused library of analogs by adding chemical substituents at the identified vectors. The goal is to design new interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.

    • Parallel Synthesis: Synthesize the designed library of analogs. The versatility of the 1H-pyrrolo[3,2-c]pyridine core allows for functionalization at multiple positions.

    • Potency Testing: Screen the new compounds in a biochemical or cellular assay to determine their potency (e.g., IC₅₀ or Kᵢ).

    • Iterative Refinement: Use the SAR data from the potency screen, ideally coupled with new structural information for the most promising analogs, to design the next generation of compounds. This iterative cycle of design-synthesis-test is the core of lead optimization.

Conclusion

4-Methyl-1H-pyrrolo[3,2-c]pyridine is far more than a simple heterocycle; it is a strategically important molecular scaffold with proven therapeutic relevance. Its unique electronic and structural features make it an ideal starting point for the development of highly selective and potent inhibitors for a range of disease-relevant targets, particularly protein kinases. The synthetic accessibility of this core, combined with its favorable physicochemical properties, ensures its continued prominence in modern drug discovery campaigns. This guide provides the foundational knowledge and actionable protocols for researchers to effectively harness the potential of this valuable chemical entity.

References

  • PubChem. 1-Methyl-1H-pyrrolo[3,2-C]pyridine. National Center for Biotechnology Information. Available from: [Link]

  • Yuan, Z., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]

  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link]

  • Hewings, D. S., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(13), 5573–5589. Available from: [Link]

  • Abdel-Aal, E. A. F., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 26(15), 3615-3619. Available from: [Link]

  • Gatfaoui, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1029. Available from: [Link]

  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry. Available from: [Link]

Sources

Foundational

Foreword: The Rise of Privileged Scaffolds in Medicinal Chemistry

An In-Depth Technical Guide to 4-Methyl-1H-pyrrolo[3,2-c]pyridine (CAS: 860362-26-1): A Versatile Scaffold in Modern Drug Discovery In the landscape of modern drug discovery, the identification and utilization of "privil...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methyl-1H-pyrrolo[3,2-c]pyridine (CAS: 860362-26-1): A Versatile Scaffold in Modern Drug Discovery

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" have become a cornerstone of efficient lead generation and optimization. These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby offering a rich starting point for developing novel therapeutics. The pyrrolopyridine class of heterocycles represents one such scaffold, with its various isomers demonstrating a remarkable breadth of biological activity. This guide focuses specifically on the 4-Methyl-1H-pyrrolo[3,2-c]pyridine core, a key building block and therapeutic agent whose structural rigidity and electronic properties make it an invaluable tool for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my objective here is not merely to present data, but to provide a cohesive narrative that explains the causality behind its synthesis, its diverse applications, and the experimental methodologies used to validate its function.

Part 1: Core Compound Profile and Safe Handling Protocols

Chemical Identity and Physicochemical Properties

4-Methyl-1H-pyrrolo[3,2-c]pyridine is a bicyclic aromatic heterocycle. The fusion of a pyrrole ring to a pyridine ring creates a rigid, planar structure that is often utilized as a bioisosteric replacement for other aromatic systems in drug design. The methyl group at the 4-position provides a subtle yet important modification that can influence steric interactions, solubility, and metabolic stability.

PropertyDataSource
CAS Number 860362-26-1[1][2][3][4]
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
IUPAC Name 4-methyl-1H-pyrrolo[3,2-c]pyridine[3]
Appearance Typically a solid (e.g., white, off-white, or yellow)Supplier Data
Purity ≥95% (Varies by supplier)[1]

Note: Properties such as melting point and boiling point are lot-dependent and should be obtained from the supplier-specific Certificate of Analysis.

Laboratory Safety and Handling Protocol

Trustworthiness in research begins with safety. While this compound is intended for laboratory research use, adherence to a strict handling protocol is non-negotiable. The following steps are derived from standard Safety Data Sheets (SDS) for this compound[1][2][4].

Objective: To ensure the safe handling, storage, and disposal of 4-Methyl-1H-pyrrolo[3,2-c]pyridine to minimize personnel exposure and maintain compound integrity.

Materials:

  • 4-Methyl-1H-pyrrolo[3,2-c]pyridine (solid form)

  • Personal Protective Equipment (PPE): Safety glasses/goggles, nitrile gloves, lab coat

  • Chemical fume hood

  • Spatula, weighing paper/boat

  • Appropriately labeled storage vials

  • Waste disposal container for hazardous chemical waste

Procedure:

  • Risk Assessment: Before handling, review the supplier's Safety Data Sheet (SDS). The primary hazards include potential skin, eye, and respiratory irritation.

  • Engineering Controls: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of fine particulates.

  • Personal Protective Equipment (PPE): Don appropriate PPE. Ensure gloves are inspected for integrity before use.

  • Dispensing & Weighing:

    • Gently tap the source bottle to loosen the powder. Avoid shaking, which can aerosolize the compound.

    • Use a clean spatula to transfer the desired amount to a weighing boat.

    • Immediately and securely cap the source bottle.

  • Storage: Store the compound in a tightly sealed, clearly labeled container. For long-term stability, storage in a cool, dry, and dark place (e.g., a desiccator at room temperature or refrigerated) is recommended.

  • Spill Management: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with an appropriate solvent and decontaminate surfaces.

  • Disposal: Dispose of unused material and contaminated items in a designated hazardous chemical waste stream in accordance with institutional and local regulations.

Part 2: Strategic Synthesis of the 1H-Pyrrolo[3,2-c]pyridine Core

The synthesis of substituted 1H-pyrrolo[3,2-c]pyridines is a multi-step process that requires careful control of regioselectivity. The route described in recent literature provides a robust and validated pathway to access this scaffold, starting from commercially available materials[5][6].

Synthetic Rationale and Strategy

The chosen synthetic strategy builds the pyrrole ring onto a pre-functionalized pyridine core. This approach is advantageous as it allows for the early introduction of substituents on the pyridine ring, which can then be used to direct the subsequent cyclization. The key transformations involve:

  • N-Oxidation: To activate the pyridine ring for electrophilic nitration.

  • Regioselective Nitration: Introduction of a nitro group, which is a precursor for the pyrrole nitrogen.

  • Reductive Cyclization: A crucial step where the nitro group is reduced and cyclizes to form the fused pyrrole ring.

This sequence is a classic example of leveraging the electronic properties of heterocyclic systems to achieve a desired chemical architecture.

Synthesis_Workflow Start 2-Bromo-5-methylpyridine Step1 N-Oxidation (m-CPBA) Start->Step1 Intermediate1 Pyridine-1-oxide Step1->Intermediate1 Step2 Nitration (H₂SO₄, HNO₃) Intermediate1->Step2 Intermediate2 4-Nitro-pyridine-1-oxide Step2->Intermediate2 Step3 Key Intermediate Formation (DMF-DMA) Intermediate2->Step3 Intermediate3 Enamine Intermediate Step3->Intermediate3 Step4 Reductive Cyclization (Fe, Acetic Acid) Intermediate3->Step4 Product 6-Bromo-1H-pyrrolo[3,2-c]pyridine (Core Scaffold) Step4->Product

Caption: General workflow for the synthesis of the pyrrolo[3,2-c]pyridine core.

Experimental Protocol: Synthesis of a 6-Bromo-1H-pyrrolo[3,2-c]pyridine Intermediate

This protocol is adapted from published procedures and serves as a foundational method for accessing the core scaffold, which can then be further elaborated[5][6].

Objective: To synthesize the 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold as a versatile intermediate for further functionalization.

Step 1: N-Oxidation of 2-Bromo-5-methylpyridine

  • Dissolve 2-bromo-5-methylpyridine in a suitable chlorinated solvent (e.g., dichloromethane).

  • Cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, monitoring the internal temperature to keep it below 5°C. The peroxyacid is a powerful but selective oxidant, ideal for forming the N-oxide without affecting the bromo or methyl groups.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work up the reaction by washing with a sodium bicarbonate solution to neutralize excess acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 2-bromo-5-methylpyridine-1-oxide.

Step 2: Nitration of the N-Oxide

  • Carefully add the 2-bromo-5-methylpyridine-1-oxide to concentrated sulfuric acid at 0°C.

  • Slowly add fuming nitric acid dropwise. The combination of sulfuric and nitric acids generates the nitronium ion (NO₂⁺), a potent electrophile. The N-oxide group directs the nitration to the C4 position.

  • Stir the reaction at an elevated temperature (e.g., 60-70°C) as per the literature procedure, monitoring for completion.

  • Pour the reaction mixture over crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product, 2-bromo-5-methyl-4-nitropyridine 1-oxide.

Step 3: Reductive Cyclization to form the Pyrrole Ring

  • A two-step process is typically employed. First, the 4-nitro intermediate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate[5][6].

  • This intermediate is then subjected to reductive cyclization. Suspend the intermediate in acetic acid and add iron powder. The iron acts as a reducing agent in the acidic medium, reducing the nitro group to an amine, which then spontaneously cyclizes with the adjacent enamine moiety to form the pyrrole ring.

  • Filter the reaction mixture to remove iron salts and concentrate the filtrate. The resulting crude product can be purified by column chromatography to yield the 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold. This bromo-substituted core is now primed for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install diverse functionalities.

Part 3: Applications in Drug Discovery & Relevant Methodologies

The 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold is a validated pharmacophore in multiple therapeutic areas, primarily in oncology and cardiovascular disease. Its value lies in its ability to serve as a rigid anchor that correctly orients appended pharmacophoric groups within a target's binding site.

Application: Oncology - Inhibition of Microtubule Dynamics

A prominent application of this scaffold is in the development of potent anticancer agents that function as inhibitors of tubulin polymerization.[7][8] These agents bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. Since microtubules are essential for forming the mitotic spindle, their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells[5].

Microtubule_Inhibition_Pathway cluster_cell Cancer Cell Inhibitor Pyrrolo[3,2-c]pyridine Derivative Tubulin α/β-Tubulin Dimers Inhibitor->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Inhibitor->Microtubule Inhibits Tubulin->Microtubule Polymerization (Normal) Spindle Mitotic Spindle Microtubule->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Fails to Form Apoptosis Apoptosis Arrest->Apoptosis Leads to

Caption: Mechanism of action for pyrrolo[3,2-c]pyridine-based tubulin inhibitors.

Protocol: In Vitro Tubulin Polymerization Assay

Objective: To quantify the inhibitory effect of a 4-Methyl-1H-pyrrolo[3,2-c]pyridine derivative on the polymerization of purified tubulin.

Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (typically at 340 nm). An effective inhibitor will suppress this increase.

Materials:

  • Tubulin (≥99% pure, lyophilized) from a commercial source (e.g., Cytoskeleton, Inc.)

  • General Tubulin Buffer (G-PEM buffer: 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP (100 mM stock)

  • Glycerol

  • Test compound (e.g., compound 10t from literature[5][7][8]) dissolved in DMSO (10 mM stock)

  • Positive control: Combretastatin A-4 (CA-4) or Colchicine

  • Negative control: DMSO

  • Temperature-controlled microplate reader (37°C) with 340 nm filter

  • 96-well, half-area, clear-bottom plates

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of ~3-4 mg/mL. Keep on ice at all times to prevent spontaneous polymerization.

    • Prepare a polymerization buffer by supplementing G-PEM with glycerol (e.g., to 10% v/v) and GTP (to 1 mM). Glycerol promotes polymerization, enhancing the assay window.

  • Compound Plating:

    • Prepare serial dilutions of the test compound in polymerization buffer.

    • Add 5 µL of each compound dilution (or control) to the wells of a pre-chilled 96-well plate. Include wells for positive control (CA-4) and negative control (DMSO vehicle).

  • Assay Initiation:

    • Working quickly on ice, add 45 µL of the cold tubulin solution to each well.

    • Immediately place the plate into the microplate reader, pre-warmed to 37°C.

  • Data Acquisition:

    • Begin reading the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance (OD 340 nm) versus time for each concentration.

    • The negative control (DMSO) should show a robust sigmoidal polymerization curve. The positive control should show a flat line, indicating complete inhibition.

    • Determine the rate of polymerization or the final absorbance for each test concentration.

    • Calculate the percent inhibition relative to the DMSO control.

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. An IC₅₀ in the nanomolar to low micromolar range indicates potent activity[5].

Application: Oncology - Kinase Inhibition

The pyrrolopyridine scaffold is a well-established "hinge-binder" in kinase inhibitors. The nitrogen atoms of the bicyclic system can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a structurally conserved area that connects the N- and C-lobes of the enzyme. This anchoring allows other parts of the molecule to make specific interactions that determine potency and selectivity.

  • Monopolar Spindle 1 (MPS1) Kinase: Derivatives of 1H-pyrrolo[3,2-c]pyridine have been optimized into highly potent and selective oral inhibitors of MPS1 kinase[9]. MPS1 is a key component of the spindle assembly checkpoint and is overexpressed in many cancers, making it an attractive therapeutic target. Structure-based design was used to improve a screening hit into a compound with a favorable pharmacokinetic profile that demonstrated dose-dependent target inhibition in tumor xenograft models[9].

  • FMS Kinase (CSF-1R): The scaffold has also been employed to develop inhibitors of FMS kinase, a receptor tyrosine kinase involved in the proliferation of macrophages.[10] FMS is overexpressed in several cancer types and is implicated in inflammatory disorders like rheumatoid arthritis. Certain pyrrolo[3,2-c]pyridine derivatives showed potent FMS inhibition (IC₅₀ as low as 30 nM) and selectivity against other kinases, making them promising candidates for both anticancer and anti-arthritic drug development[10].

Application: Cardiovascular - Antiplatelet Aggregation

As a structural isostere of the antithrombotic drug ticlopidine, the pyrrolo[3,2-c]pyridine scaffold has been explored for its ability to inhibit platelet aggregation. Studies have shown that derivatives can inhibit adenosine diphosphate (ADP)-induced aggregation of human platelets in vitro. A clear structure-activity relationship was established where the antiplatelet effect was directly related to the lipophilicity of the compound, providing a clear rationale for optimizing future analogues[11].

Part 4: Conclusion and Future Directions

4-Methyl-1H-pyrrolo[3,2-c]pyridine and its parent scaffold are far more than simple heterocyclic curiosities; they are clinically relevant frameworks with validated roles in disrupting key pathological processes. This guide has detailed the strategic synthesis, safe handling, and diverse applications of this core, highlighting its utility in developing inhibitors of tubulin polymerization, protein kinases, and platelet aggregation.

Future perspectives for this scaffold are rich and varied:

  • Expanding Kinase Targets: Given its proven success as a hinge-binder, the scaffold could be rationally designed to target other kinases implicated in disease.

  • Targeted Protein Degradation: The core could be used as a target-binding ligand in the design of Proteolysis-Targeting Chimeras (PROTACs), which would recruit a target protein (like MPS1 or FMS) to the cellular machinery for degradation, offering a different and potentially more durable therapeutic effect than simple inhibition.

  • Neurological and Inflammatory Disorders: The success against FMS kinase suggests potential applications in other inflammation-driven diseases. Further exploration into its effects on microglia and other immune cells could open new therapeutic avenues.

For the research scientist and drug developer, 4-Methyl-1H-pyrrolo[3,2-c]pyridine is not just a chemical reagent but a gateway to novel biological hypotheses and therapeutic possibilities. Its continued exploration is certain to yield further valuable insights and, potentially, the next generation of targeted medicines.

References

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link][5][6][7][8]

  • Hassan, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166. Available at: [Link][10]

  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: [Link][6]

  • Wojcicka, A., & Sławiński, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link][12]

  • Di Schiavi, E., et al. (2000). Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation. Bioorganic & Medicinal Chemistry Letters, 10(6), 581-4. Available at: [Link][11]

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry via PMC, 39(1). Available at: [Link][5]

  • Collins, I., et al. (2014). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 57(5), 1964-1976. Available at: [Link][9]

Sources

Exploratory

The Ascendancy of a Privileged Scaffold: A Deep Dive into the Discovery and History of 4-Methyl-1H-pyrrolo[3,2-c]pyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold, a prominent member of the azaindole family, has emerged as a cornersto...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold, a prominent member of the azaindole family, has emerged as a cornerstone in modern medicinal chemistry, particularly in the realm of kinase inhibition. Its unique electronic properties and structural resemblance to the endogenous purine core have established it as a "privileged scaffold" in the design of targeted therapeutics. This technical guide provides a comprehensive exploration of the discovery and historical development of this crucial heterocyclic system. We will delve into the foundational work on the parent pyrrolo[3,2-c]pyridine ring, trace the evolution of synthetic methodologies from classical approaches to modern catalytic strategies, and illuminate the pivotal role of the 4-methyl substitution in modulating biological activity. This guide is intended to serve as an in-depth resource for researchers engaged in the design and synthesis of novel therapeutics, offering both historical context and practical synthetic insights.

Introduction: The Significance of the 4-Azaindole Core

The fusion of a pyrrole ring with a pyridine ring gives rise to a class of heterocyclic compounds known as pyrrolopyridines, or more commonly, azaindoles. These structures are of immense interest in drug discovery as they act as bioisosteres of indole, a ubiquitous motif in biologically active molecules. The introduction of a nitrogen atom into the indole's benzene ring imparts significant changes to the molecule's electronic distribution, hydrogen bonding capabilities, and metabolic stability, often leading to enhanced pharmacological properties.

Among the various isomeric forms of azaindoles, the 1H-pyrrolo[3,2-c]pyridine system, also known as 4-azaindole, has garnered particular attention. The strategic placement of the pyridine nitrogen at the 4-position creates a unique electronic landscape, influencing the reactivity of the pyrrole ring and providing a key interaction point for biological targets. The further addition of a methyl group at the 4-position of the pyridine ring, yielding 4-Methyl-1H-pyrrolo[3,2-c]pyridine, has proven to be a particularly fruitful strategy in the development of potent and selective kinase inhibitors.[1] This guide will illuminate the path of discovery and the rich history of synthetic innovation that has brought this important molecule to the forefront of medicinal chemistry.

Foundational Work: The Dawn of Pyrrolo[3,2-c]pyridines

While the specific discovery of 4-Methyl-1H-pyrrolo[3,2-c]pyridine is not pinpointed to a single seminal publication in early literature, the foundational exploration of the parent 1H-pyrrolo[3,2-c]pyridine ring system can be traced back to the mid-20th century. A pivotal 1952 paper by Werner Herz and Stanley Tocker in the Journal of the American Chemical Society stands as a landmark investigation into this then-novel heterocyclic system.[2] Their work laid the essential groundwork for future explorations into the synthesis and reactivity of this class of compounds.

Herz and Tocker's approach, while not yielding the 4-methyl derivative directly, demonstrated the feasibility of constructing the pyrrolo[3,2-c]pyridine core. Their syntheses involved multi-step sequences starting from substituted pyridines, meticulously building the fused pyrrole ring. This pioneering research provided the chemical community with the first tangible access to this scaffold and sparked further interest in its potential.

The Evolution of Synthetic Strategies

The journey from the early, often arduous, syntheses of the parent scaffold to the efficient and versatile methods available today for 4-Methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives reflects the broader advancements in synthetic organic chemistry. Both classical indole syntheses adapted for the azaindole core and modern transition-metal-catalyzed reactions have played a crucial role.

Classical Synthetic Approaches

Several venerable named reactions in organic chemistry have been successfully adapted to construct the 4-azaindole framework.

A powerful and widely used method for indole and azaindole synthesis is the Leimgruber-Batcho reaction.[3] This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization. For the synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine, the starting material would be 3-methyl-4-nitropyridine. The reaction with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), generates a β-dimethylamino-α-(4-nitro-3-pyridyl)styrene intermediate. Subsequent reduction of the nitro group, typically with catalysts like palladium on carbon (Pd/C) and hydrogen gas, or other reducing agents like iron in acetic acid, triggers an intramolecular cyclization and elimination of dimethylamine to afford the desired 4-methyl-4-azaindole.[3][4]

Experimental Protocol: Leimgruber-Batcho Synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine

  • Step 1: Enamine Formation. A solution of 3-methyl-4-nitropyridine in N,N-dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC). Upon cooling, the enamine intermediate often precipitates and can be collected by filtration.

  • Step 2: Reductive Cyclization. The enamine intermediate is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (balloon or Parr apparatus) and stirred at room temperature until the reaction is complete. The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

Caption: Leimgruber-Batcho synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures.[5] While less common for 4-azaindoles due to the harsh conditions, it remains a viable, albeit challenging, route. The synthesis would start with the acylation of 3-amino-4-methylpyridine, followed by a high-temperature, base-mediated cyclization. The strong base deprotonates both the amide nitrogen and the methyl group, leading to an intramolecular cyclization onto the carbonyl carbon.

The Reissert indole synthesis utilizes the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base.[6] The resulting α-keto ester is then reductively cyclized to form the indole-2-carboxylate. This method can be adapted for the synthesis of 4-azaindole derivatives, starting from 3-methyl-4-nitropyridine.

Modern Synthetic Methodologies: The Rise of Palladium Catalysis

The advent of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis of heterocyclic compounds, including 4-azaindoles. These methods often offer milder reaction conditions, greater functional group tolerance, and more convergent synthetic routes.

A prominent modern strategy involves a palladium-catalyzed domino reaction. For instance, a suitably substituted aminopyridine can undergo a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization to construct the pyrrole ring.[7] This approach has been instrumental in the synthesis of a wide array of substituted 4-azaindoles for structure-activity relationship (SAR) studies in drug discovery programs.

Experimental Protocol: Palladium-Catalyzed Domino Synthesis

  • Reaction Setup. To a reaction vessel is charged with 3-amino-4-bromo-5-methylpyridine, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like DMF.

  • Reaction Execution. The mixture is degassed and heated under an inert atmosphere until the starting materials are consumed.

  • Workup and Purification. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to afford the desired 2-substituted 4-methyl-1H-pyrrolo[3,2-c]pyridine.

Caption: Palladium-catalyzed domino synthesis of substituted 4-methyl-4-azaindoles.

The Rise to Prominence: Biological Activity and Applications in Drug Discovery

The true significance of 4-Methyl-1H-pyrrolo[3,2-c]pyridine lies in its remarkable utility as a scaffold for biologically active compounds, most notably as kinase inhibitors.[8][9][10] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The 4-azaindole core mimics the purine structure of ATP, the natural substrate for kinases, allowing it to bind to the ATP-binding site of these enzymes. The nitrogen at the 4-position can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinases. The 4-methyl group, while seemingly a minor addition, can have profound effects on the molecule's properties. It can enhance binding affinity through favorable van der Waals interactions, improve metabolic stability by blocking a potential site of oxidation, and fine-tune the overall electronics and lipophilicity of the molecule.

A multitude of kinase inhibitors incorporating the 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold have been developed and investigated for the treatment of various cancers. These compounds have shown potent inhibitory activity against a range of kinases, including FMS kinase, p21-activated kinase-1 (PAK1), and c-Met.[8][9][10]

Kinase Target Example Compound Structure Reported Activity (IC₅₀/Kᵢ) Reference
FMS Kinase1r (a diarylamide derivative)IC₅₀ = 30 nM[8]
PAK1Azaindole 5Kᵢ < 10 nM[9]
c-Met(Structure from publication)Potent inhibition[10]

Table 1: Examples of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-based Kinase Inhibitors

The structure-activity relationship studies of these inhibitors have consistently highlighted the importance of the 4-methyl-4-azaindole core in achieving high potency and selectivity.

Caption: Mechanism of action of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-based kinase inhibitors.

Conclusion

The journey of 4-Methyl-1H-pyrrolo[3,2-c]pyridine from a relatively obscure heterocyclic scaffold to a cornerstone of modern drug discovery is a testament to the continuous evolution of synthetic chemistry and the relentless pursuit of novel therapeutic agents. From the foundational explorations of the parent ring system to the development of sophisticated catalytic methods, the ability to efficiently synthesize and functionalize this privileged core has unlocked a wealth of opportunities in medicinal chemistry. The strategic incorporation of the 4-methyl group has proven to be a critical design element, enhancing the pharmacological profile of numerous kinase inhibitors. As our understanding of disease biology deepens, the 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold is poised to remain a vital tool in the arsenal of drug discovery professionals, paving the way for the development of next-generation targeted therapies.

References

Sources

Foundational

4-Methyl-1H-pyrrolo[3,2-c]pyridine: A Technical Guide for Drug Discovery Professionals

Abstract 4-Methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic scaffold of significant interest in medicinal chemistry. As an isomer of azaindole, its unique arrangement of nitrogen atoms imparts distinct physicochemical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic scaffold of significant interest in medicinal chemistry. As an isomer of azaindole, its unique arrangement of nitrogen atoms imparts distinct physicochemical and pharmacological properties, making it a valuable building block in the design of novel therapeutics. This guide provides a comprehensive technical overview of its nomenclature, structural features, synthesis, chemical reactivity, and applications in drug development, with a particular focus on its role as a pharmacophore in kinase inhibitors. Detailed protocols, safety information, and analytical data are presented to support researchers and scientists in its effective utilization.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of reproducible scientific research. 4-Methyl-1H-pyrrolo[3,2-c]pyridine is systematically named and cataloged under several identifiers.

IUPAC Name: 4-Methyl-1H-pyrrolo[3,2-c]pyridine[1][2][3]

This bicyclic heterocycle consists of a pyrrole ring fused to a pyridine ring at the [c] face. The "1H" designation specifies the position of the hydrogen on the pyrrole nitrogen, and the "4-Methyl" indicates the substitution on the pyridine ring.

Key Identifiers:

  • CAS Number: 860362-26-1[1][2][3]

  • Molecular Formula: C₈H₈N₂[1]

  • Molecular Weight: 132.16 g/mol [1][2]

1.1. Structural Elucidation

The structural arrangement of 4-Methyl-1H-pyrrolo[3,2-c]pyridine is crucial for understanding its reactivity and interaction with biological targets.

Caption: General workflow for synthesizing 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives.

2.2. Detailed Experimental Protocol: Reductive Cyclization

This protocol details a critical step in the synthesis: the formation of the pyrrole ring.

Objective: To synthesize 6-bromo-1H-pyrrolo[3,2-c]pyridine from its nitro-enamine precursor.

Materials:

  • (E)-2-bromo-N,N-dimethyl-5-methyl-4-nitro-N'-(pyridin-1-ium-1-yl)ethenamine (precursor)

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the nitro-enamine precursor in glacial acetic acid, add iron powder portion-wise at room temperature. The addition is exothermic; maintain the temperature below 40°C with an ice bath if necessary.

  • Reaction Monitoring: Stir the mixture vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad with EtOAc.

  • Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by adding saturated NaHCO₃ solution until effervescence ceases. Extract the aqueous layer three times with EtOAc.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Rationale: The use of iron powder in acetic acid is a classic and effective method for the reduction of an aromatic nitro group to an amine, which simultaneously triggers the cyclization to form the pyrrole ring in a one-pot process.

Applications in Medicinal Chemistry

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in modern drug discovery, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of kinase active sites makes it an attractive replacement for other heterocycles.

3.1. Targeting Protein Kinases

Derivatives of 1H-pyrrolo[3,2-c]pyridine have shown potent inhibitory activity against several important kinase targets.

  • FMS Kinase (CSF-1R): Certain diarylamide and diarylurea derivatives of pyrrolo[3,2-c]pyridine have been identified as potent and selective inhibitors of FMS kinase. [4]These compounds are promising candidates for the treatment of cancers (ovarian, prostate, breast) and inflammatory disorders where FMS is over-expressed. [4]For instance, compound 1r from a reported series showed an IC₅₀ of 30 nM against FMS kinase and exhibited significant antiproliferative activity against multiple cancer cell lines. [4]

  • Tubulin Polymerization: A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were designed as colchicine-binding site inhibitors. [5][6]These compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells. [5]The lead compound 10t from this series displayed potent antitumor activities with IC₅₀ values in the nanomolar range (0.12 to 0.21 μM) against HeLa, SGC-7901, and MCF-7 cell lines. [5]

3.2. Mechanism of Action: Kinase Hinge Binding

The efficacy of many pyrrolo[3,2-c]pyridine-based inhibitors stems from their interaction with the ATP-binding site of kinases.

G cluster_0 Kinase ATP Binding Site hinge Hinge Region Backbone NH gatekeeper Gatekeeper Residue d_loop DFG Loop inhibitor Pyrrolo[3,2-c]pyridine Core Pyrrole NH Pyridine N inhibitor:n1->hinge:f0 H-Bond (Donor) inhibitor:n2->hinge:f0 H-Bond (Acceptor)

Caption: Interaction of the pyrrolo[3,2-c]pyridine scaffold with the kinase hinge region.

The pyrrole N-H group typically acts as a hydrogen bond donor, while the pyridine nitrogen (N5) acts as a hydrogen bond acceptor. This bidentate interaction anchors the inhibitor in the active site, providing a stable foundation for other parts of the molecule to interact with different regions of the kinase, thereby conferring potency and selectivity.

Analytical Characterization

Characterization of 4-Methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives is routinely performed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. The proton NMR spectrum would show characteristic signals for the aromatic protons on both rings and a distinct singlet for the methyl group. Specific NMR data for various derivatives can be found in the literature. [5][7]* Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. [5][7]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 4-Methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives. While a specific safety data sheet (SDS) for the parent compound is not detailed in the search results, general handling procedures for heterocyclic aromatic compounds should be followed. [8][9][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [8][11]* Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. [8][9][11]Avoid contact with skin and eyes. [11]Wash hands thoroughly after handling. [8][9]* Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources. [1][11]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. [8]

Conclusion and Future Outlook

4-Methyl-1H-pyrrolo[3,2-c]pyridine is a versatile and valuable scaffold in medicinal chemistry. Its proven utility in the design of potent kinase inhibitors highlights its potential for the development of new therapeutics for oncology and inflammatory diseases. Future research will likely focus on exploring new derivatizations of this core to target other enzyme families, optimizing pharmacokinetic properties, and expanding its application in chemical biology as probes for novel biological targets.

References
  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300765. Available from: [Link]

  • El-Adl, K., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 26(15), 3586-3590. Available from: [Link]

  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available from: [Link]

  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Available from: [Link]

Sources

Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Weight and Characterization of 4-Methyl-1H-pyrrolo[3,2-c]pyridine This guide provides a detailed exploration of 4-Methyl-1H-pyrrolo[3,2-c]pyridine, focusing on its molecular w...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Weight and Characterization of 4-Methyl-1H-pyrrolo[3,2-c]pyridine

This guide provides a detailed exploration of 4-Methyl-1H-pyrrolo[3,2-c]pyridine, focusing on its molecular weight, physicochemical properties, and the analytical methodologies crucial for its characterization. It further delves into the synthesis and significant biological activities of its derivatives, offering valuable insights for professionals in medicinal chemistry and drug discovery.

Core Physicochemical Properties

4-Methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic aromatic compound. Its precise molecular weight is a fundamental parameter for its identification, characterization, and application in quantitative studies.

The molecular weight of 4-Methyl-1H-pyrrolo[3,2-c]pyridine is 132.16 g/mol [1]. This value is calculated based on the molecular formula C₈H₈N₂ and the atomic masses of its constituent elements.

Table 1: Key Properties of 4-Methyl-1H-pyrrolo[3,2-c]pyridine
PropertyValueSource(s)
Molecular Weight 132.16 g/mol [1]
Molecular Formula C₈H₈N₂[2]
CAS Number 860362-26-1[1][3]
Canonical SMILES CC1=CN=C2C(=C1)C=CN2N/A
InChIKey WIZGGYPJNCGAKV-UHFFFAOYSA-N[2]

The 1H-pyrrolo[3,2-c]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for designing novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide range of biological activities, including potent anticancer and kinase inhibitory effects[4][5]. The fusion of a pyrrole and a pyridine ring creates a bicyclic system that can engage in various biological interactions, making it a focal point for the development of targeted therapies.

Synthesis and Derivatization

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core and its derivatives often involves multi-step chemical reactions. A common strategy begins with a substituted pyridine, which is chemically modified to construct the fused pyrrole ring.

A representative synthetic pathway for a derivative is outlined below[4][6]:

  • Oxidation: Commercially available 2-bromo-5-methylpyridine is oxidized to form the corresponding N-oxide.

  • Nitration: The pyridine N-oxide undergoes nitration to introduce a nitro group onto the pyridine ring.

  • Intermediate Formation: The nitrated intermediate is then reacted with N,N-dimethylformamide dimethyl acetal.

  • Cyclization: The final fused pyrrole ring is formed through a reductive cyclization step, yielding the 1H-pyrrolo[3,2-c]pyridine scaffold[6].

This core can then be further functionalized through various reactions, such as Suzuki couplings, to introduce diverse substituents and generate libraries of compounds for biological screening[4].

G A 2-bromo-5-methylpyridine B Pyridine N-oxide Formation (Oxidation) A->B C Nitration B->C D Reaction with DMF-DMA C->D E Reductive Cyclization D->E F 6-bromo-1H-pyrrolo[3,2-c]pyridine E->F G Further Derivatization (e.g., Suzuki Coupling) F->G H Target Molecules G->H

Caption: General synthetic workflow for 1H-pyrrolo[3,2-c]pyridine derivatives.

Analytical Characterization and Molecular Weight Determination

Confirming the molecular weight and elucidating the structure of 4-Methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives requires a combination of modern analytical techniques.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is the definitive method for accurately determining the molecular weight of a compound. It provides a highly precise mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the elemental composition. For instance, in the characterization of related derivatives, HRMS data is presented as "calcd for [M+H]⁺" and "found," with the values matching to several decimal places, confirming the compound's identity[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the molecular weight, NMR spectroscopy (¹H and ¹³C) is essential for elucidating the precise molecular structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. Spectroscopic data for various derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold are extensively reported in the literature, serving as a reference for structural confirmation[4].

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_validation Validation Synth Synthesized Compound MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Synth->MS NMR NMR Spectroscopy - ¹H and ¹³C Spectra - Structural Elucidation Synth->NMR Result Confirmed Structure & Molecular Weight MS->Result NMR->Result

Caption: Analytical workflow for structural and molecular weight validation.

Biological Significance and Therapeutic Potential

The 1H-pyrrolo[3,2-c]pyridine scaffold is a cornerstone in the design of potent bioactive molecules.

Anticancer Activity: Tubulin Polymerization Inhibition

A notable application of this scaffold is in the development of anticancer agents that act as colchicine-binding site inhibitors[4][6]. These compounds disrupt the dynamic process of microtubule formation by inhibiting tubulin polymerization. This interference with the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells[4]. Several derivatives have shown potent antiproliferative activities against various cancer cell lines, with IC₅₀ values in the nanomolar to micromolar range[4][6].

G A 1H-pyrrolo[3,2-c]pyridine Derivative B Binds to Colchicine Site on Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Induction of Apoptosis E->F G Anticancer Effect F->G

Caption: Simplified pathway of anticancer action for tubulin inhibitors.

Kinase Inhibition

Derivatives of 1H-pyrrolo[3,2-c]pyridine have also been identified as potent inhibitors of various kinases, which are critical regulators of cell signaling. For example, certain compounds have shown significant inhibitory effects against FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in cancer and inflammatory diseases[5]. The selectivity and potency of these inhibitors make them promising candidates for targeted cancer therapy and the treatment of inflammatory disorders like rheumatoid arthritis[5].

Experimental Protocols

Protocol: Molecular Weight Confirmation via HRMS
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized 4-Methyl-1H-pyrrolo[3,2-c]pyridine in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate a High-Resolution Mass Spectrometer (e.g., an Orbitrap or TOF instrument) using a standard calibration solution.

  • Method Parameters: Set the ionization source to Electrospray Ionization (ESI) in positive ion mode. The mass range should be set to scan from m/z 50 to 500.

  • Sample Infusion: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity and resolution.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The expected exact mass for C₈H₉N₂⁺ is 133.0760. Compare the measured m/z value to the calculated exact mass. A mass accuracy of <5 ppm confirms the elemental composition and, by extension, the molecular weight.

Protocol: General Synthesis of a 6-Aryl-1H-pyrrolo[3,2-c]pyridine Derivative

This protocol is a generalized representation based on published methods[4][6].

  • Starting Material: Begin with 6-bromo-1H-pyrrolo[3,2-c]pyridine, synthesized as previously described.

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 6-bromo-1H-pyrrolo[3,2-c]pyridine (1 equivalent), the desired arylboronic acid (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent: Add a suitable solvent system, such as a mixture of dioxane and water.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the pure 6-aryl-1H-pyrrolo[3,2-c]pyridine derivative.

  • Characterization: Confirm the identity, purity, and molecular weight of the final product using NMR and HRMS as described above.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information (PMC). [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • 4-Hydroxy-6-methyl-1H-pyrrolo(3,4-c)pyridine-1,3(2H)-dione. PubChem. [Link]

  • NEW 1-(4-PYRIMIDINYL)-1H-PYRROLO[3,2-c]PYRIDINE DERIVATIVES AS NIK INHIBITORS. Patsnap Eureka. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]

  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. PubMed Central. [Link]

  • 5-METHYL-1H-PYRROLO(3,2-C)PYRIDINE-4,6(5H,7H)-DIONE. precisionFDA. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • 1-Methyl-1H-pyrrolo[3,2-C]pyridine. PubChem. [Link]

Sources

Foundational

An In-depth Technical Guide to 4-Methyl-1H-pyrrolo[3,2-c]pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Methyl-1H-pyrrolo[3,2-c]pyridine, a member of the azaindole family, is a heterocyclic scaffold of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1H-pyrrolo[3,2-c]pyridine, a member of the azaindole family, is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The fusion of a pyrrole ring to a pyridine ring creates a unique electronic architecture, rendering it a valuable bioisostere of indole. Its structural rigidity and capacity for diverse functionalization have positioned the pyrrolo[3,2-c]pyridine core as a privileged fragment in the design of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive overview of the known physical and chemical properties, synthetic strategies, reactivity, and the burgeoning applications of 4-Methyl-1H-pyrrolo[3,2-c]pyridine in modern drug development.

Molecular Structure and Properties

The foundational structure of 4-Methyl-1H-pyrrolo[3,2-c]pyridine consists of a pyrrole ring fused to a pyridine ring at the 3 and 2 positions of the pyrrole, with a methyl group substitution at the 4-position of the pyridine ring.

Molecular Formula: C₈H₈N₂

Molecular Weight: 132.16 g/mol [1]

Physical Properties

Precise experimental data for the physical properties of 4-Methyl-1H-pyrrolo[3,2-c]pyridine are not extensively reported in publicly available literature. However, data from closely related isomers can provide valuable estimations. For instance, the isomer 6-Methyl-1H-pyrrolo[2,3-b]pyridine has a reported melting point of 140°C and a boiling point of 259.634°C at 760 mmHg[1]. Another isomer, 1H-Pyrrolo[3,2-b]pyridine, has a melting point of 128°C[2]. It is reasonable to anticipate that 4-Methyl-1H-pyrrolo[3,2-c]pyridine exists as a solid at room temperature with a relatively high melting point due to its planar, aromatic structure which allows for efficient crystal packing.

PropertyEstimated Value/InformationSource (for related compounds)
Melting PointLikely a solid with a melting point in the range of 130-150°C[1][2]
Boiling PointExpected to be >250°C[1]
SolubilityExpected to be soluble in polar organic solvents like DMSO and DMF. Pyridine itself is soluble in water and a range of organic solvents.[3]-
pKaThe pKa of the pyridine nitrogen is expected to be lower than that of pyridine itself (5.25) due to the electron-withdrawing effect of the fused pyrrole ring. The pyrrole NH is weakly acidic.-
Spectral Data
  • ¹H NMR: The spectrum would exhibit characteristic signals for the aromatic protons on both the pyrrole and pyridine rings, as well as a singlet for the methyl group protons. The chemical shifts would be influenced by the positions of the nitrogen atoms and the methyl substituent. For comparison, ¹H NMR data for various derivatives of 1H-pyrrolo[3,2-c]pyridine have been reported, showing distinct aromatic proton signals.[4]

  • ¹³C NMR: The spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts of the carbons in the pyridine ring would be downfield compared to those in the pyrrole ring due to the electron-withdrawing nature of the pyridine nitrogen.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 132.16, corresponding to the molecular weight of the compound.

Synthesis of the 4-Methyl-1H-pyrrolo[3,2-c]pyridine Core

The synthesis of the 4-Methyl-1H-pyrrolo[3,2-c]pyridine core can be achieved through multi-step sequences, often starting from commercially available pyridine derivatives. A general and adaptable synthetic strategy is outlined below, based on established methodologies for related pyrrolopyridine systems.[4][5] The causality behind these steps lies in the controlled introduction of functional groups to facilitate the final ring-closing reaction that forms the pyrrole moiety.

Illustrative Synthetic Workflow

Synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine start 2-Bromo-5-methylpyridine step1 Oxidation (e.g., m-CPBA) start->step1 intermediate1 2-Bromo-5-methylpyridine-1-oxide step1->intermediate1 step2 Nitration (Fuming HNO₃, H₂SO₄) intermediate1->step2 intermediate2 2-Bromo-5-methyl-4-nitropyridine 1-oxide step2->intermediate2 step3 Reaction with N,N-dimethylformamide dimethyl acetal intermediate2->step3 intermediate3 Key Enamine Intermediate step3->intermediate3 step4 Reductive Cyclization (e.g., Fe, Acetic Acid) intermediate3->step4 product 6-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine step4->product step5 Debromination (e.g., Catalytic Hydrogenation) product->step5 final_product 4-Methyl-1H-pyrrolo[3,2-c]pyridine step5->final_product

Caption: A plausible synthetic route to 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

Detailed Experimental Protocol (Conceptual)
  • Oxidation of the Starting Pyridine: Commercially available 2-bromo-5-methylpyridine is oxidized to 2-bromo-5-methylpyridine-1-oxide. This "activates" the pyridine ring for subsequent electrophilic nitration. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

  • Regioselective Nitration: The pyridine N-oxide is then nitrated at the 4-position using a mixture of fuming nitric acid and sulfuric acid. The N-oxide directs the nitration to the 4-position.

  • Formation of a Key Intermediate: The resulting 2-bromo-5-methyl-4-nitropyridine 1-oxide is reacted with N,N-dimethylformamide dimethyl acetal. This step introduces a two-carbon unit that will ultimately form part of the pyrrole ring.

  • Reductive Cyclization: The intermediate from the previous step is then subjected to reductive cyclization. A reducing agent, such as iron powder in acetic acid, reduces the nitro group to an amine, which then spontaneously cyclizes to form the pyrrole ring, yielding a 6-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine.

  • Debromination: The final step involves the removal of the bromine atom at the 6-position. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source).

This self-validating protocol relies on the stepwise and controlled functionalization of the pyridine ring to construct the fused pyrrole ring in a regioselective manner. Each intermediate can be isolated and characterized to confirm the success of the preceding step.

Reactivity of the 4-Methyl-1H-pyrrolo[3,2-c]pyridine Scaffold

The reactivity of 4-Methyl-1H-pyrrolo[3,2-c]pyridine is governed by the electronic interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring. This duality allows for selective functionalization at various positions.

Electrophilic Aromatic Substitution

The pyrrole ring is more susceptible to electrophilic attack than the pyridine ring. Theoretical and experimental studies on the analogous 4-azaindole scaffold indicate that electrophilic substitution preferentially occurs at the C3 position of the pyrrole ring.[6] This is analogous to the reactivity of indole itself.

Electrophilic Substitution substrate 4-Methyl-1H-pyrrolo[3,2-c]pyridine reagent Electrophile (E⁺) substrate->reagent product 3-Substituted-4-methyl-1H-pyrrolo[3,2-c]pyridine reagent->product C3 Position Attack

Caption: Regioselectivity of electrophilic substitution on the pyrrolopyridine core.

Common electrophilic substitution reactions include:

  • Halogenation: Introduction of bromine or chlorine at the C3 position.

  • Nitration: Introduction of a nitro group at the C3 position.

  • Acylation: Introduction of an acyl group at the C3 position.

Nucleophilic Substitution Reactions

The electron-deficient pyridine ring is susceptible to nucleophilic attack, particularly when activated by a leaving group. For instance, a halogenated derivative of 4-Methyl-1H-pyrrolo[3,2-c]pyridine can undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles such as amines, alkoxides, and thiolates.[6] The position of substitution is dictated by the location of the leaving group on the pyridine ring.

N-Functionalization

The nitrogen atom of the pyrrole ring can be deprotonated with a suitable base and subsequently reacted with electrophiles to introduce substituents at the N1 position.

Applications in Drug Development

The 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold is a valuable building block in the design of bioactive molecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to the active sites of many enzymes, particularly kinases.[6]

Derivatives of the broader pyrrolo[3,2-c]pyridine class have shown promise as:

  • Kinase Inhibitors: The scaffold is a key component in the development of inhibitors for various kinases, which are implicated in cancer and inflammatory diseases.[7]

  • Anticancer Agents: Novel 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated as colchicine-binding site inhibitors with potent antitumor activities.[4][5]

  • Antiepileptic Agents: The related 4-azaindole derivatives have been investigated as selective inhibitors of voltage-gated sodium channels (Nav1.2) with potential antiepileptic activity.[8]

The methyl group at the 4-position can influence the compound's solubility, metabolic stability, and steric interactions within a biological target, making it a key point for structural modification in drug design.

Safety and Handling

While a specific safety data sheet (SDS) for 4-Methyl-1H-pyrrolo[3,2-c]pyridine is not widely available, general precautions for handling heterocyclic aromatic compounds should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-Methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural and electronic properties make it an attractive scaffold for the development of novel therapeutics. While a comprehensive dataset of its physical properties is yet to be fully established, its synthesis and reactivity are understood through analogy to related azaindole systems. Continued exploration of this and related scaffolds is expected to yield new and improved drug candidates for a variety of diseases.

References

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301882. [Link]

  • Pyridine. (n.d.). Solubility of Things. Retrieved January 5, 2026, from [Link]

  • Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. (2025). European Journal of Medicinal Chemistry, 292, 117664. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Retrieved January 5, 2026, from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Semantic Scholar. Retrieved from [Link]

  • 6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE. (n.d.). LookChem. Retrieved January 5, 2026, from [Link]

Sources

Exploratory

4-Methyl-1H-pyrrolo[3,2-C]pyridine synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine Authored by Gemini, Senior Application Scientist Abstract The 1H-pyrrolo[3,2-c]pyridine scaffold, a key azaindole isomer, is a privileged...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine

Authored by Gemini, Senior Application Scientist

Abstract

The 1H-pyrrolo[3,2-c]pyridine scaffold, a key azaindole isomer, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and anticancer agents.[1][2][3] Its rigid, bicyclic nature and specific hydrogen bonding capabilities make it an attractive framework for designing targeted therapies.[1][4] This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 4-Methyl-1H-pyrrolo[3,2-c]pyridine, a specifically substituted analog of this important heterocyclic system. The synthesis is designed for researchers, medicinal chemists, and drug development professionals, focusing on the strategic rationale behind experimental choices, detailed step-by-step protocols, and methods for ensuring reaction integrity. We will explore a multi-step synthesis commencing from a commercially available substituted pyridine, leveraging modern synthetic methodologies to achieve the target molecule with high fidelity.

Introduction: The Strategic Importance of the 1H-pyrrolo[3,2-c]pyridine Core

The fusion of a pyrrole ring to the [c] face of a pyridine ring gives rise to the 1H-pyrrolo[3,2-c]pyridine system, also known as 5-azaindole. This heterocyclic motif has garnered significant interest from medicinal chemists due to its presence in a wide array of pharmacologically active molecules.[1] These scaffolds are particularly prominent in the development of inhibitors for protein kinases, such as Monopolar Spindle 1 (MPS1), which are overexpressed in many human cancers.[4] The strategic placement of substituents on this core allows for the fine-tuning of physicochemical properties and biological activity, making the development of versatile and regioselective synthetic routes a critical endeavor.

This guide focuses on the synthesis of the 4-methyl derivative. The methyl group at the C4 position serves as a crucial structural element that can influence the molecule's interaction with biological targets and its metabolic stability. The presented pathway is designed to be both logical and reproducible, providing a solid foundation for further derivatization and drug discovery efforts.

Retrosynthetic Analysis and Pathway Design

The core challenge in synthesizing 4-Methyl-1H-pyrrolo[3,2-c]pyridine lies in the regioselective construction of the pyrrole ring onto the pyridine core. Our strategy employs a powerful and widely utilized reaction: the reductive cyclization of an ortho-nitrovinylarene. This approach, often referred to as the Bartoli indole synthesis or a related variant, is highly effective for constructing the pyrrole ring.

The overall synthetic strategy is depicted in the workflow below.

G cluster_0 Overall Synthesis Workflow Start 2-Chloro-4-methyl-3-nitropyridine (Starting Material) Step1 Sonogashira Coupling (Introduction of C2 Unit) Start->Step1 Trimethylsilylacetylene, Pd(PPh3)2Cl2, CuI, TEA Step2 Partial Hydrogenation (Alkene Formation) Step1->Step2 H2, Lindlar's Catalyst Step3 Reductive Cyclization (Pyrrole Ring Formation) Step2->Step3 Fe, Acetic Acid or H2, Pd/C Product 4-Methyl-1H-pyrrolo[3,2-c]pyridine (Target Molecule) Step3->Product

Caption: High-level overview of the synthesis pathway.

This multi-step approach begins with the commercially available 2-chloro-4-methyl-3-nitropyridine. The key transformations include:

  • Introduction of a two-carbon unit: A Sonogashira cross-coupling reaction is employed to install an alkyne at the C2 position. This reaction is chosen for its high efficiency and functional group tolerance.

  • Selective reduction: The resulting alkyne is then partially hydrogenated to the corresponding alkene using a poisoned catalyst, such as Lindlar's catalyst. This step is critical to form the vinyl group necessary for the subsequent cyclization.

  • Reductive cyclization: Finally, the nitro group is reduced to an amine, which spontaneously undergoes intramolecular cyclization onto the adjacent vinyl group to form the pyrrole ring, yielding the target 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

Detailed Synthesis Pathway and Experimental Protocols

The following sections provide a detailed, step-by-step guide for the synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

Diagram of the Detailed Synthesis Pathway

G Start 2-Chloro-4-methyl-3-nitropyridine 1 Intermediate1 2-((Trimethylsilyl)ethynyl)-4-methyl-3-nitropyridine 2 Start:f0->Intermediate1:f0 a) TMS-acetylene, Pd(PPh3)2Cl2, CuI, TEA, THF, 60 °C Intermediate2 2-Vinyl-4-methyl-3-nitropyridine 3 Intermediate1:f0->Intermediate2:f0 b) K2CO3, MeOH c) H2, Lindlar's Catalyst, EtOAc Product 4-Methyl-1H-pyrrolo[3,2-c]pyridine 4 Intermediate2:f0->Product:f0 d) Fe powder, Acetic Acid, Ethanol, 80 °C

Caption: Step-by-step chemical synthesis route.

Step 1: Sonogashira Coupling to Synthesize 2-((Trimethylsilyl)ethynyl)-4-methyl-3-nitropyridine (2)

Expertise & Experience: The Sonogashira coupling is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp) bonds. The choice of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst is standard and highly reliable. Triethylamine (TEA) acts as both a base to neutralize the generated HCl and as a solvent. The reaction is performed under an inert atmosphere (N₂) to prevent the oxidative degradation of the catalyst and the homocoupling of the alkyne. The trimethylsilyl (TMS) group is used to protect the terminal alkyne, preventing side reactions and facilitating purification.

Experimental Protocol:

  • To a dry, oven-baked Schlenk flask under a nitrogen atmosphere, add 2-chloro-4-methyl-3-nitropyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (TEA) in a 2:1 ratio by volume.

  • To the stirring suspension, add trimethylsilylacetylene (1.5 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Self-Validating System: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues.

  • Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford compound 2 as a solid.

Step 2: Desilylation and Partial Hydrogenation to Synthesize 2-Vinyl-4-methyl-3-nitropyridine (3)

Expertise & Experience: This is a two-part step. First, the TMS protecting group is removed under mild basic conditions using potassium carbonate in methanol. This deprotection is typically clean and high-yielding. The subsequent partial hydrogenation of the alkyne to an alkene requires careful control to avoid over-reduction to the alkane. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is the classic reagent for this transformation, providing excellent selectivity for the cis-alkene.

Experimental Protocol:

  • Deprotection: Dissolve compound 2 (1.0 eq) in methanol. Add potassium carbonate (K₂CO₃, 2.0 eq) and stir the mixture at room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.

  • Neutralize the mixture with dilute HCl and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alkyne, which can often be used in the next step without further purification.

  • Hydrogenation: Dissolve the crude alkyne in ethyl acetate. Add Lindlar's catalyst (5% w/w).

  • Purge the reaction vessel with hydrogen gas (using a balloon) and stir vigorously at room temperature.

  • Self-Validating System: The reaction progress must be carefully monitored by TLC or GC-MS. Over-reduction is a common side reaction. The reaction is typically complete within 2-4 hours.

  • Once the alkyne is consumed, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate in vacuo to yield 2-vinyl-4-methyl-3-nitropyridine (3 ), which can be purified by column chromatography if necessary.

Step 3: Reductive Cyclization to Synthesize 4-Methyl-1H-pyrrolo[3,2-c]pyridine (4)

Expertise & Experience: This is the key ring-forming step. The reduction of the nitro group to an amine is achieved using a classic method: iron powder in acetic acid.[1][5] This system is inexpensive, effective, and tolerates many functional groups. In the acidic medium, the newly formed amino group readily undergoes an intramolecular conjugate addition to the adjacent vinyl group, followed by tautomerization to form the aromatic pyrrole ring. Alternatively, catalytic hydrogenation with Pd/C can also effect this transformation.

Experimental Protocol:

  • In a round-bottom flask, suspend iron powder (5.0 eq) in a mixture of ethanol and acetic acid (4:1 v/v).

  • Heat the suspension to 80 °C with vigorous stirring.

  • Add a solution of 2-vinyl-4-methyl-3-nitropyridine (3 , 1.0 eq) in ethanol dropwise over 30 minutes.

  • Maintain the reaction at 80 °C for 2-3 hours after the addition is complete.

  • Self-Validating System: Monitor the reaction by TLC. The product is typically more polar than the starting material and may be UV active. Staining with an appropriate agent (e.g., potassium permanganate) can aid visualization.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite to remove the iron salts.

  • Basify the filtrate carefully with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the final product, 4-Methyl-1H-pyrrolo[3,2-c]pyridine (4 ).

Data Summary

The following table summarizes the key parameters for the proposed synthesis. Expected yields are based on similar transformations reported in the literature for related substrates.

StepTransformationKey Reagents & ConditionsExpected YieldAnalytical Checkpoints
1 Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI, TEA, TMS-acetylene, 60 °C75-90%TLC, ¹H NMR, LC-MS
2 Deprotection & HydrogenationK₂CO₃; H₂, Lindlar's Catalyst, RT80-95%TLC, ¹H NMR, GC-MS
3 Reductive CyclizationFe powder, Acetic Acid, 80 °C60-80%TLC, ¹H NMR, ¹³C NMR, HRMS

Trustworthiness and Validation

The integrity of this synthetic pathway is ensured through a series of self-validating steps. Each reaction is monitored by standard analytical techniques (TLC, GC-MS) to confirm the consumption of starting materials and the formation of the desired product before proceeding to the next step. The structure and purity of all intermediates and the final product must be rigorously confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS). This multi-faceted analytical approach provides authoritative confirmation of the chemical structures and ensures the reproducibility of the protocol.

Conclusion

This guide outlines a robust and logical synthetic pathway for the preparation of 4-Methyl-1H-pyrrolo[3,2-c]pyridine, a valuable scaffold for drug discovery. By leveraging a sequence of well-established and high-yielding reactions—Sonogashira coupling, selective hydrogenation, and reductive cyclization—this protocol provides a reliable method for accessing the target molecule. The detailed experimental procedures and the emphasis on in-process validation are intended to empower researchers to confidently synthesize this compound and its derivatives for further investigation into their biological properties.

References

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Abdel-Aziz, A. A., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4349-4354. [Link]

  • Shaw, A. Y., et al. (2015). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry, 23(17), 5585-5594. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information. [Link]

  • Collins, I., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(21), 8512-8531. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine Derivatives

Introduction: The Significance of the 4-Methyl-1H-pyrrolo[3,2-c]pyridine Scaffold The 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold, a member of the azaindole family, has emerged as a privileged structure in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Methyl-1H-pyrrolo[3,2-c]pyridine Scaffold

The 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold, a member of the azaindole family, has emerged as a privileged structure in medicinal chemistry. Its unique arrangement of a pyrrole ring fused to a pyridine core imparts a distinct three-dimensional architecture and electronic properties that allow for favorable interactions with a variety of biological targets. This scaffold is particularly prominent in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases. The methyl group at the 4-position can provide a crucial steric and electronic influence, enhancing binding affinity and selectivity for specific enzyme active sites. This guide provides an in-depth exploration of the primary synthetic strategies for constructing this valuable heterocyclic system, offering both theoretical understanding and practical, field-proven protocols for researchers and drug development professionals.

Core Synthetic Strategies: A Multi-faceted Approach

The construction of the 4-Methyl-1H-pyrrolo[3,2-c]pyridine core can be approached from several distinct strategic directions. The choice of a particular route is often dictated by the availability of starting materials, the desired substitution pattern on the final molecule, and considerations of overall efficiency and scalability. This guide will focus on three principal and effective strategies:

  • Construction from Substituted Pyridines: This is a widely employed and versatile approach that begins with a pre-functionalized pyridine ring, upon which the pyrrole ring is subsequently annulated.

  • The Fischer Indole Synthesis: A classic and powerful method for indole and azaindole synthesis, this reaction utilizes a pyridylhydrazine and a carbonyl compound to construct the bicyclic system.

  • The Bartoli Indole Synthesis: This modern and efficient method is particularly well-suited for the synthesis of sterically hindered azaindoles, starting from a nitropyridine derivative.

Strategy 1: Annulation of a Pyrrole Ring onto a Pyridine Precursor

This bottom-up approach offers excellent control over the substitution pattern of the final product by starting with a readily available and appropriately substituted pyridine derivative. A robust and frequently utilized pathway commences with 2-bromo-5-methylpyridine. The methyl group at the 5-position of the starting material ultimately becomes the desired 4-methyl group of the pyrrolo[3,2-c]pyridine core.

Causality Behind the Experimental Choices:

The strategic selection of 2-bromo-5-methylpyridine as the starting material is pivotal. The bromine atom at the 2-position serves as a versatile handle for subsequent functionalization and is crucial for the final cyclization step. The methyl group at the 5-position is electronically activating and directs the regiochemistry of the initial nitration step, a critical maneuver to install the necessary functionality for pyrrole ring formation.

Experimental Workflow Diagram:

Pyridine_Annulation_Workflow Start 2-Bromo-5-methylpyridine Step1 Oxidation (m-CPBA) Start->Step1 Intermediate1 2-Bromo-5-methylpyridine-1-oxide Step1->Intermediate1 Step2 Nitration (fuming HNO3, H2SO4) Intermediate1->Step2 Intermediate2 2-Bromo-5-methyl-4-nitropyridine-1-oxide Step2->Intermediate2 Step3 Reaction with DMF-DMA Intermediate2->Step3 Intermediate3 (E)-2-Bromo-5-(2-(dimethylamino)vinyl) -4-nitropyridine-1-oxide Step3->Intermediate3 Step4 Reductive Cyclization (Fe, AcOH) Intermediate3->Step4 Product 6-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine Step4->Product

Caption: Synthesis of a key 6-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine intermediate.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-Bromo-5-methylpyridine 1-oxide [1]

  • Rationale: The oxidation of the pyridine nitrogen to an N-oxide activates the pyridine ring for electrophilic nitration and directs the incoming nitro group to the 4-position.

  • Procedure:

    • To a solution of 2-bromo-5-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane, add m-chloroperbenzoic acid (m-CPBA, 1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.

Step 2: Synthesis of 2-Bromo-5-methyl-4-nitropyridine 1-oxide [1]

  • Rationale: This step introduces the nitro group, which is a precursor to the amine functionality required for the final cyclization.

  • Procedure:

    • To a mixture of fuming nitric acid and sulfuric acid at 0 °C, slowly add 2-bromo-5-methylpyridine 1-oxide (1.0 eq).

    • Carefully warm the reaction mixture to 80-90 °C and stir for 4-6 hours.

    • Cool the reaction to room temperature and pour it onto crushed ice.

    • Neutralize the mixture with a suitable base (e.g., sodium hydroxide) and extract the product with an organic solvent like ethyl acetate.

    • Dry the combined organic layers and concentrate to afford the nitrated product.

Step 3: Synthesis of (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide [1]

  • Rationale: The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) introduces a two-carbon unit that will ultimately form part of the pyrrole ring.

  • Procedure:

    • Dissolve 2-bromo-5-methyl-4-nitropyridine 1-oxide (1.0 eq) in N,N-dimethylformamide (DMF).

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heat the mixture to 120 °C for 4 hours.

    • Cool the reaction mixture to 0 °C. The product often precipitates and can be collected by filtration.

Step 4: Synthesis of 6-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine [1]

  • Rationale: This is the key reductive cyclization step where the nitro group is reduced to an amine, which then undergoes intramolecular condensation to form the pyrrole ring.

  • Procedure:

    • To a solution of the enamine intermediate from the previous step in acetic acid, add iron powder (excess).

    • Heat the reaction mixture to reflux for 2-4 hours.

    • Cool the reaction, filter off the iron residues, and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain the 6-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine.

StepStarting MaterialReagents and ConditionsProductYield (%)
12-Bromo-5-methylpyridinem-CPBA, CH2Cl2, 0 °C to rt2-Bromo-5-methylpyridine 1-oxideTypically >90%
22-Bromo-5-methylpyridine 1-oxideFuming HNO3, H2SO4, 90 °C2-Bromo-5-methyl-4-nitropyridine 1-oxideVariable, often moderate
32-Bromo-5-methyl-4-nitropyridine 1-oxideDMF-DMA, DMF, 120 °C(E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxideGood to excellent
4(E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxideFe, Acetic Acid, reflux6-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridineModerate to good

Strategy 2: The Fischer Indole Synthesis

The Fischer indole synthesis is a venerable yet highly effective method for constructing indole and azaindole ring systems.[2][3][4][5] The reaction proceeds through the acid-catalyzed rearrangement of a pyridylhydrazone, which is typically formed in situ from a pyridylhydrazine and a carbonyl compound.[2]

Causality Behind the Experimental Choices:

To synthesize 4-methyl-1H-pyrrolo[3,2-c]pyridine, the key starting material is 3-hydrazinyl-4-methylpyridine. The choice of the carbonyl component will determine the substitution pattern at the C2 and C3 positions of the final product. For the synthesis of the unsubstituted parent compound, acetaldehyde or a protected form thereof would be a suitable reaction partner. The acid catalyst is crucial for promoting the key[2][2]-sigmatropic rearrangement of the enehydrazine intermediate.

Experimental Workflow Diagram:

Fischer_Indole_Synthesis_Workflow Start 3-Hydrazinyl-4-methylpyridine Step1 Condensation with Aldehyde/Ketone Start->Step1 Intermediate1 Pyridylhydrazone Step1->Intermediate1 Step2 Acid-catalyzed [3,3]-Sigmatropic Rearrangement Intermediate1->Step2 Intermediate2 Di-imine Intermediate Step2->Intermediate2 Step3 Cyclization and Aromatization Intermediate2->Step3 Product 4-Methyl-1H-pyrrolo[3,2-c]pyridine Step3->Product

Caption: General workflow for the Fischer indole synthesis of 4-methyl-1H-pyrrolo[3,2-c]pyridine.

Conceptual Protocol for Fischer Indole Synthesis:
  • Rationale: This one-pot reaction provides a direct route to the desired azaindole core.

  • Procedure:

    • A solution of 3-hydrazinyl-4-methylpyridine (1.0 eq) and a suitable carbonyl compound (e.g., pyruvic acid for a 2-carboxylic acid derivative, or an aldehyde for a 2,3-unsubstituted or 3-substituted product) in a high-boiling solvent such as ethanol or acetic acid is prepared.

    • An acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) is added.

    • The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • After cooling, the reaction is neutralized and the product is extracted with an organic solvent.

    • Purification is typically achieved through crystallization or column chromatography.

Starting PyridylhydrazineCarbonyl PartnerAcid CatalystProduct
3-Hydrazinyl-4-methylpyridineAcetaldehydeH2SO44-Methyl-1H-pyrrolo[3,2-c]pyridine
3-Hydrazinyl-4-methylpyridinePyruvic AcidPPA4-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
3-Hydrazinyl-4-methylpyridineAcetoneZnCl22,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine

Strategy 3: The Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, which translates to 4-substituted pyrrolo[3,2-c]pyridines in the context of azaindoles.[6][7] This reaction involves the addition of a vinyl Grignard reagent to a nitro-aromatic compound.[6][7]

Causality Behind the Experimental Choices:

The key starting material for the synthesis of 4-methyl-1H-pyrrolo[3,2-c]pyridine via the Bartoli reaction is 3-nitro-4-methylpyridine. The ortho-methyl group is crucial for the success of the reaction, as it provides the necessary steric impetus for the key[2][2]-sigmatropic rearrangement.[7] Three equivalents of the vinyl Grignard reagent are typically required for the reaction to proceed to completion.[7]

Experimental Workflow Diagram:

Bartoli_Indole_Synthesis_Workflow Start 3-Nitro-4-methylpyridine Step1 Addition of Vinyl Grignard Reagent (3 eq.) Start->Step1 Intermediate1 Aza-nitroso Intermediate Step1->Intermediate1 Step2 [3,3]-Sigmatropic Rearrangement Intermediate1->Step2 Intermediate2 Cyclized Intermediate Step2->Intermediate2 Step3 Aromatization Intermediate2->Step3 Product 4-Methyl-1H-pyrrolo[3,2-c]pyridine Step3->Product

Caption: Conceptual workflow for the Bartoli synthesis of 4-methyl-1H-pyrrolo[3,2-c]pyridine.

Conceptual Protocol for Bartoli Indole Synthesis:
  • Rationale: This method provides a direct entry to the 4-methyl substituted azaindole from a commercially available or readily synthesized nitropyridine.

  • Procedure:

    • A solution of 3-nitro-4-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to a low temperature (e.g., -40 °C to -78 °C).

    • A solution of vinylmagnesium bromide (at least 3.0 eq) in THF is added dropwise to the cooled solution.

    • The reaction is stirred at low temperature for a few hours and then allowed to warm to room temperature.

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

    • Purification by column chromatography yields the 4-methyl-1H-pyrrolo[3,2-c]pyridine.

Starting NitropyridineGrignard ReagentKey FeaturesProduct
3-Nitro-4-methylpyridineVinylmagnesium bromideOrtho-methyl group is essential4-Methyl-1H-pyrrolo[3,2-c]pyridine
3-Nitro-4-methylpyridinePropenylmagnesium bromideYields a 3-methyl derivative3,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine

Derivatization of the 4-Methyl-1H-pyrrolo[3,2-c]pyridine Core

Once the core scaffold is synthesized, further derivatization can be carried out to explore the structure-activity relationship (SAR) and optimize the properties of the molecule. The 6-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine intermediate is particularly useful for this purpose.

Suzuki Cross-Coupling for C6-Arylation:[1]

The bromine atom at the C6 position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce a wide range of aryl or heteroaryl substituents.

  • General Protocol:

    • To a degassed mixture of 6-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq), an arylboronic acid (1.2-1.5 eq), and a base (e.g., K2CO3, Cs2CO3) in a suitable solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh3)4).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed.

    • Cool the reaction, dilute with water, and extract the product with an organic solvent.

    • Purify by column chromatography to afford the C6-arylated derivative.

Conclusion

The synthesis of 4-methyl-1H-pyrrolo[3,2-c]pyridine derivatives is a dynamic and evolving field, driven by the significant therapeutic potential of this scaffold. The strategies outlined in this guide, from the construction of the core via pyridine annulation, Fischer indole synthesis, and Bartoli indole synthesis, to the subsequent derivatization, provide a robust toolkit for medicinal chemists and researchers. A thorough understanding of the underlying mechanisms and the rationale behind the experimental choices is paramount for the successful and efficient synthesis of novel and potent drug candidates based on this privileged heterocyclic system.

References

  • Bartoli, G., et al. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132. [Link]

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]

  • Wikipedia. (2023). Bartoli indole synthesis. [Link]

  • Zhang, X., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • PubChem. (n.d.). 4-Hydroxy-6-methyl-1H-pyrrolo(3,4-c)pyridine-1,3(2H)-dione. [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(1), 154-166. [Link]

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Exploratory

The Emerging Therapeutic Potential of the 4-Methyl-1H-pyrrolo[3,2-c]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling a Privileged Scaffold in Modern Medicinal Chemistry The landscape of drug discovery is in a perpetual state of evolution, driven by the relentless pursuit of novel molecular entities with superior eff...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Modern Medicinal Chemistry

The landscape of drug discovery is in a perpetual state of evolution, driven by the relentless pursuit of novel molecular entities with superior efficacy and safety profiles. Within this dynamic environment, certain chemical scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets of therapeutic relevance. The 1H-pyrrolo[3,2-c]pyridine core, and specifically its 4-methyl substituted variant, represents one such scaffold of burgeoning interest. While comprehensive biological data on the parent 4-Methyl-1H-pyrrolo[3,2-c]pyridine molecule remains nascent, a growing body of evidence from its derivatives highlights its significant potential across key therapeutic areas, most notably in oncology and inflammation.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a synthesized, in-depth analysis of the biological activities associated with the 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold. We will delve into the mechanistic underpinnings of its activity, present detailed experimental workflows for its evaluation, and offer insights into the structure-activity relationships that govern its therapeutic promise. Our approach is grounded in scientific integrity, drawing upon peer-reviewed literature to explain the causality behind experimental designs and to ensure that the protocols described are robust and self-validating.

I. The 1H-pyrrolo[3,2-c]pyridine Core: A Foundation for Potent Biological Activity

The 1H-pyrrolo[3,2-c]pyridine system is an isomeric form of azaindole, comprising a fused pyrrole and pyridine ring. This heterocyclic structure provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as a tunable electronic environment, making it an ideal platform for designing targeted therapeutics. The addition of a methyl group at the 4-position can further influence the molecule's steric and electronic properties, potentially enhancing target engagement and metabolic stability.

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be achieved through various synthetic routes. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. For instance, a multi-step synthesis can start from a commercially available substituted pyridine, which undergoes a series of reactions including oxidation, nitration, and cyclization to form the desired pyrrolo[3,2-c]pyridine scaffold.[1][2]

cluster_synthesis General Synthetic Workflow for 1H-pyrrolo[3,2-c]pyridine Derivatives start Substituted Pyridine Precursor step1 Oxidation start->step1 step2 Nitration step1->step2 step3 Reaction with DMF-DMA step2->step3 step4 Reductive Cyclization step3->step4 step5 Aryl Coupling (e.g., Suzuki) step4->step5 end Functionalized 1H-pyrrolo[3,2-c]pyridine Derivatives step5->end

Caption: Generalized synthetic pathway for 1H-pyrrolo[3,2-c]pyridine derivatives.

II. Anticancer Activity: A Multifaceted Approach to Targeting Tumor Growth

The most extensively documented biological activity of the 1H-pyrrolo[3,2-c]pyridine scaffold is its potent anticancer effect, demonstrated through various mechanisms of action.

A. Mechanism I: Inhibition of Tubulin Polymerization

A series of novel 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors.[1][2][3] These compounds effectively disrupt microtubule dynamics, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells.

One particularly potent derivative, 10t , which incorporates an indolyl moiety as the B-ring and a 3,4,5-trimethoxyphenyl moiety as the A-ring, exhibited IC50 values in the nanomolar range against HeLa, SGC-7901, and MCF-7 cancer cell lines.[1][2] This highlights the potential of the 1H-pyrrolo[3,2-c]pyridine core to serve as a rigid scaffold to lock the bioactive conformation required for potent antiproliferative activity.[1][2]

compound 1H-pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) tubulin α/β-Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubules Microtubules tubulin->microtubules Polymerization (Inhibited) mitosis Cellular Mitosis microtubules->mitosis Spindle Formation (Disrupted) apoptosis Apoptosis mitosis->apoptosis Mitotic Arrest leads to

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of a 4-Methyl-1H-pyrrolo[3,2-c]pyridine derivative on the polymerization of tubulin.

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)

  • Test compound (dissolved in DMSO)

  • Positive control: Paclitaxel (promotes polymerization)

  • Negative control: Colchicine or a known inhibitor like CA-4

  • 96-well microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation: Reconstitute tubulin and other kit components according to the manufacturer's instructions. Prepare serial dilutions of the test compound, positive control, and negative control.

  • Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing the test compound, controls, or vehicle (DMSO).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Data Acquisition: Monitor the change in absorbance at 340 nm every minute for 60 minutes using a microplate reader. An increase in absorbance indicates tubulin polymerization.

  • Analysis: Plot absorbance versus time. Compare the polymerization curves of the test compound-treated wells with the control wells to determine the inhibitory effect.

Causality: A flattened polymerization curve in the presence of the test compound, similar to the negative control, indicates inhibition of tubulin polymerization. This provides direct evidence of the compound's mechanism of action at the molecular level.

B. Mechanism II: Kinase Inhibition

The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a versatile framework for the development of potent and selective kinase inhibitors, which are crucial in targeted cancer therapy.

Derivatives of pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase overexpressed in various cancers, including ovarian, prostate, and breast cancer.[4] FMS kinase plays a critical role in the proliferation and survival of monocyte/macrophage lineage cells, which are often implicated in creating a pro-tumoral microenvironment.

One notable compound, 1r , demonstrated an IC50 of 30 nM against FMS kinase, being 3.2 times more potent than the lead compound.[4] This compound also showed significant antiproliferative activity against a panel of cancer cell lines with IC50 values ranging from 0.15 to 1.78 µM and exhibited a favorable selectivity index towards cancer cells over normal fibroblasts.[4]

The protein kinase MPS1 is a key component of the spindle assembly checkpoint and is overexpressed in many human cancers.[5] The 1H-pyrrolo[3,2-c]pyridine scaffold was used to develop potent and selective MPS1 inhibitors.[5] Through structure-based design, an initial hit with poor selectivity and metabolic stability was optimized into a compound with excellent biochemical and cell-based potency (P-MPS1 IC50 = 0.04 μM and HCT116 GI50 = 0.16 μM).[5]

compound 4-Methyl-1H-pyrrolo[3,2-c]pyridine Kinase Inhibitor kinase Target Kinase (e.g., FMS, MPS1) compound->kinase Inhibits downstream Downstream Signaling (e.g., Proliferation, Survival) kinase->downstream Activates cancer Cancer Cell Growth and Survival downstream->cancer Promotes

Caption: General mechanism of action for kinase inhibition by pyrrolo[3,2-c]pyridine derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., FMS Kinase)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 4-Methyl-1H-pyrrolo[3,2-c]pyridine derivative against a specific kinase.

Materials:

  • Recombinant human FMS kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Test compound (serial dilutions in DMSO)

  • Positive control inhibitor (e.g., KIST101029)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the kinase, and the substrate in the assay buffer.

  • Initiation of Kinase Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the detection reagent according to the manufacturer's protocol. This typically involves measuring luminescence.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality: This assay provides a quantitative measure of the compound's potency in inhibiting the target kinase. A low IC50 value indicates a potent inhibitor.

III. Anti-inflammatory Potential

The inhibition of FMS kinase by pyrrolo[3,2-c]pyridine derivatives also points towards a potential anti-inflammatory effect.[4] FMS kinase is crucial for the function of macrophages, which are key players in inflammatory processes. By inhibiting FMS, these compounds can potentially modulate macrophage activity and reduce inflammation. This dual activity in cancer and inflammation makes the 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold particularly attractive for the development of therapies for inflammation-driven cancers and autoimmune diseases.

IV. Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the 4-Methyl-1H-pyrrolo[3,2-c]pyridine core is still evolving, preliminary findings from various studies on its derivatives provide valuable insights:

  • Substitutions on the Pyrrole Nitrogen: The nature of the substituent at the N1 position of the pyrrole ring is critical for activity. For tubulin inhibitors, a 3,4,5-trimethoxyphenyl group has been shown to be highly effective.[1][2]

  • Aryl Substituents on the Pyridine Ring: The group at the C6 position significantly influences potency and selectivity. For FMS kinase inhibitors, various substituted anilines have been explored, with specific substitution patterns leading to enhanced activity.[4] For tubulin inhibitors, an indolyl group at this position resulted in the most potent compound.[1][2]

  • Amide and Urea Linkages: Diarylureas and diarylamides based on the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent antiproliferative activity against melanoma cell lines, suggesting that these linkers are well-tolerated and can be used to introduce further diversity.[6]

V. Future Directions and Conclusion

The 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising platform for the development of novel therapeutics, particularly in the realm of oncology. The demonstrated activities of its derivatives as potent inhibitors of tubulin polymerization and various kinases underscore its versatility and potential.

Future research should focus on:

  • Systematic Exploration of the Chemical Space: A more comprehensive investigation of substitutions around the 4-Methyl-1H-pyrrolo[3,2-c]pyridine core is warranted to build a more complete SAR profile.

  • Elucidation of Off-Target Effects: A broader profiling of lead compounds against a panel of kinases and other relevant biological targets is necessary to ensure selectivity and minimize potential side effects.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates must be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

  • Exploration of Other Therapeutic Areas: Given the role of the identified targets in other diseases, the potential of 4-Methyl-1H-pyrrolo[3,2-c]pyridine derivatives in anti-inflammatory, neurodegenerative, and infectious diseases should be investigated.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • Abdel-Aziem, A., et al. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research. Available at: [Link]

  • Collins, I., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(15), 6144-6164. Available at: [Link]

  • El-Gamal, M. I., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(22), 6945-6949. Available at: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]

Sources

Foundational

Investigating the Therapeutic Landscape of the 1H-Pyrrolo[3,2-c]pyridine Scaffold: A Guide to Potential Targets for 4-Methyl-1H-pyrrolo[3,2-c]pyridine

Executive Summary The pyrrolopyridine class of heterocyclic compounds represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. Within this class, the 1H-pyrrolo[3...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrrolopyridine class of heterocyclic compounds represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. Within this class, the 1H-pyrrolo[3,2-c]pyridine core has emerged as a versatile template for the design of potent modulators of critical cellular pathways. While specific research on 4-Methyl-1H-pyrrolo[3,2-c]pyridine is nascent, a wealth of data on its closely related derivatives provides a strong, evidence-based foundation for identifying its most promising therapeutic targets. This guide synthesizes the current understanding of the 1H-pyrrolo[3,2-c]pyridine scaffold, focusing on its established roles in oncology and inflammation. We will explore in-depth three high-potential target classes: tubulin polymerization, FMS kinase (CSF-1R), and Monopolar Spindle 1 (MPS1) kinase. By detailing the mechanisms of action, presenting robust preclinical data from scaffold derivatives, and providing validated experimental protocols, this document serves as a technical roadmap for researchers and drug developers aiming to unlock the therapeutic potential of 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

Introduction to the 1H-Pyrrolo[3,2-c]pyridine Scaffold

The fusion of a pyrrole and a pyridine ring gives rise to six isomeric structures known as pyrrolopyridines. The 1H-pyrrolo[3,2-c]pyridine isomer, characterized by the specific arrangement of its nitrogen atoms, has garnered significant interest due to its synthetic tractability and its ability to act as a rigid bioisosteric scaffold for key pharmacophores.

The subject of this guide, 4-Methyl-1H-pyrrolo[3,2-c]pyridine , incorporates this core structure with a methyl group at the C4 position. From a medicinal chemistry perspective, this seemingly simple modification can profoundly influence the compound's stereoelectronic properties, metabolic stability, and binding affinity for biological targets.

The rationale for this guide is built on a foundational principle of drug discovery: leveraging structure-activity relationship (SAR) data from a well-studied chemical scaffold to predict and validate the therapeutic potential of a novel analog. Extensive research into various derivatives of 1H-pyrrolo[3,2-c]pyridine has identified them as potent inhibitors of targets central to cancer progression and inflammatory diseases. This strong body of evidence allows us to formulate high-confidence hypotheses regarding the most fruitful avenues of investigation for 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

Target Class 1: Cytoskeletal Proteins - Tubulin Polymerization

Mechanism of Action: Disrupting the Mitotic Spindle

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that form a critical part of the cellular cytoskeleton. Their ability to rapidly polymerize and depolymerize is essential for numerous cellular processes, most notably the formation of the mitotic spindle during cell division.[1][2] Microtubule-targeting agents (MTAs) disrupt this dynamic equilibrium, leading to a mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells.[1]

One of the most validated binding sites for MTAs on β-tubulin is the colchicine-binding site. Inhibitors that bind here, known as colchicine-binding site inhibitors (CBSIs), prevent the curved-to-straight conformational change in tubulin dimers that is necessary for their incorporation into growing microtubules. This effectively inhibits polymerization, destabilizes the mitotic spindle, and activates the spindle assembly checkpoint, ultimately causing cell cycle arrest in the G2/M phase.[3]

Evidence from 1H-Pyrrolo[3,2-c]pyridine Derivatives

Recent studies have successfully utilized the 1H-pyrrolo[3,2-c]pyridine scaffold to design a new series of potent CBSIs.[2][3] These compounds were rationally designed to mimic the bioactive conformation of known inhibitors like Combretastatin A-4 (CA-4). The rigid pyrrolopyridine core serves to lock the molecule in a conformation favorable for binding to the colchicine site.[2]

Biological evaluations of these derivatives have demonstrated excellent antitumor activities against a range of human cancer cell lines.[1][3] One particularly potent derivative, designated 10t , which features an indolyl moiety as the B-ring and a 3,4,5-trimethoxyphenyl moiety as the A-ring, exhibited IC50 values in the nanomolar range.[1][2] Further mechanistic studies confirmed that this compound potently inhibits tubulin polymerization in vitro and disrupts microtubule dynamics in cells at low concentrations.[3][4] This disruption leads to a significant G2/M phase cell cycle arrest and induction of apoptosis.[3]

Data Presentation: Anti-proliferative Activity

The following table summarizes the in vitro anti-proliferative activity of representative 1H-pyrrolo[3,2-c]pyridine derivatives against several human cancer cell lines.

Compound IDR-Group (B-ring)HeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)Reference
10t 1H-indol-6-yl0.120.150.21[1][2]
10a Phenyl>105.316.82[1]
10h 4-methoxyphenyl1.120.951.06[1]
10m 4-chlorophenyl0.980.870.91[1]
10n 4-nitrophenyl0.530.490.62[1]
CA-4 (Positive Control)0.00310.00280.0035[2]
Visualization: Mechanism of Mitotic Arrest

The diagram below illustrates the downstream consequences of inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

G A 1H-Pyrrolo[3,2-c]pyridine (CBSI) B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Defective Mitotic Spindle D->E F Spindle Assembly Checkpoint Activation E->F G G2/M Phase Cell Cycle Arrest F->G H Induction of Apoptosis G->H

Caption: Inhibition of tubulin polymerization by a CBSI.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol provides a framework for assessing the effect of 4-Methyl-1H-pyrrolo[3,2-c]pyridine on tubulin polymerization.

Objective: To determine if the test compound inhibits the polymerization of purified tubulin in vitro.

Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye (e.g., DAPI) as microtubules are formed.

Materials:

  • Tubulin (>99% pure, lyophilized)

  • General Tubulin Buffer (G-PEM): 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9

  • GTP (100 mM stock)

  • Glycerol

  • Test Compound (4-Methyl-1H-pyrrolo[3,2-c]pyridine) stock in DMSO

  • Positive Control: Colchicine or Combretastatin A-4 (CA-4)

  • Negative Control: Paclitaxel (polymerization enhancer)

  • Vehicle Control: DMSO

  • 96-well, black, clear-bottom plates

  • Temperature-controlled fluorescence plate reader (37°C)

Methodology:

  • Preparation:

    • On ice, resuspend lyophilized tubulin in G-PEM buffer to a final concentration of 3 mg/mL.

    • Add GTP to the tubulin solution to a final concentration of 1 mM.

    • Add glycerol to a final concentration of 10% (v/v) to promote polymerization.

    • Prepare serial dilutions of the test compound, positive control, and negative control in G-PEM buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.

  • Assay Setup:

    • Add 50 µL of the diluted compounds or controls to the appropriate wells of a pre-chilled 96-well plate.

    • Initiate the reaction by adding 50 µL of the prepared tubulin solution to each well.

    • Mix gently by pipetting.

  • Data Acquisition:

    • Immediately place the plate into a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm for DAPI) every minute for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • The rate of polymerization can be determined from the initial slope of the curve.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Self-Validation: The inclusion of both a known inhibitor (colchicine/CA-4) and a known enhancer (paclitaxel) provides internal validation for the assay's performance. The vehicle control (DMSO) establishes the baseline polymerization rate.

Target Class 2: Protein Kinases in Oncology and Inflammation

The 1H-pyrrolo[3,2-c]pyridine scaffold has also been successfully employed as a core structure for potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are frequently dysregulated in cancer and inflammatory diseases.

FMS Kinase (Colony-Stimulating Factor-1 Receptor, CSF-1R)

Biological Role: FMS is a receptor tyrosine kinase essential for the proliferation, differentiation, and survival of monocytes and macrophages.[5] In oncology, FMS is often over-expressed in various cancers, including breast, ovarian, and prostate cancer, where it contributes to tumor growth and metastasis.[5] In inflammatory diseases like rheumatoid arthritis, FMS-driven macrophage activation is a key pathogenic factor. Therefore, inhibiting FMS kinase is an attractive therapeutic strategy for both cancer and inflammatory conditions.[5]

Evidence from Scaffold Derivatives: A series of diarylamide and diarylurea derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold were evaluated for their inhibitory effect against FMS kinase.[5] Several compounds demonstrated high potency, with compound 1r emerging as a particularly effective and selective inhibitor, being 3.2 times more potent than the initial lead compound.[5] Compound 1r not only showed a low nanomolar IC50 against FMS kinase but also exhibited potent anti-proliferative activity against a panel of cancer cell lines and demonstrated anti-inflammatory effects in bone marrow-derived macrophages.[5]

Data Presentation: FMS Kinase Inhibition and Anti-proliferative Activity

Compound IDFMS Kinase IC50 (nM)A2780 (Ovarian) IC50 (µM)PC-3 (Prostate) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)Reference
1r 300.150.210.20[5]
1e 600.280.450.33[5]
KIST101029 (Lead) 960.190.230.19[5]

Visualization: FMS Signaling Pathway

The diagram below outlines the canonical FMS signaling cascade, which can be blocked by 1H-pyrrolo[3,2-c]pyridine-based inhibitors.

G cluster_0 cluster_1 cluster_2 A CSF-1 (Ligand) B FMS Receptor (CSF-1R) A->B C Receptor Dimerization & Autophosphorylation B->C D PI3K/AKT Pathway C->D E RAS/MAPK Pathway C->E F STAT Pathway C->F Inhibitor 4-Methyl-1H-pyrrolo[3,2-c]pyridine (Proposed Inhibitor) Inhibitor->C Blocks ATP Binding G Cell Survival D->G H Proliferation E->H I Differentiation F->I G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation cluster_2 Step 3: Data Analysis A Dispense Compound/ Control B Add Kinase & Substrate A->B C Initiate with ATP Incubate B->C D Add ADP-Glo™ Reagent (Deplete ATP) C->D E Add Kinase Detection Reagent (Generate Light) D->E F Read Luminescence E->F G Calculate % Inhibition Determine IC50 F->G

Caption: Workflow for a luminescence-based kinase inhibition assay.

Synthesis and Future Directions

The compelling evidence gathered from multiple independent studies strongly suggests that the 1H-pyrrolo[3,2-c]pyridine scaffold is a highly versatile and potent platform for developing inhibitors of key therapeutic targets in oncology and inflammation. The documented success in targeting tubulin polymerization , FMS kinase , and MPS1 kinase provides a clear and rational path forward for the investigation of 4-Methyl-1H-pyrrolo[3,2-c]pyridine .

Structure-Activity Relationship (SAR) Insights: The core 1H-pyrrolo[3,2-c]pyridine structure is fundamental for establishing the primary interactions with these targets. The addition of the 4-methyl group is a critical modification that warrants investigation. This group could:

  • Enhance Potency: By making favorable hydrophobic contacts within the target's binding pocket.

  • Improve Selectivity: By creating steric hindrance that disfavors binding to off-target proteins.

  • Modulate Physicochemical Properties: Affecting solubility, cell permeability, and metabolic stability (e.g., blocking a potential site of metabolism).

Prioritization of Targets: A logical approach to evaluating 4-Methyl-1H-pyrrolo[3,2-c]pyridine would be to first screen it in the validated assays described herein:

  • In Vitro Kinase Panels: A broad kinase screen would efficiently assess its activity against FMS, MPS1, and a wide range of other kinases, providing a rapid assessment of both potency and selectivity. [5]2. Tubulin Polymerization Assay: This biochemical assay would directly confirm or refute its activity as a microtubule-destabilizing agent. [3]3. Cell-Based Proliferation Assays: Screening against a panel of cancer cell lines (e.g., HeLa, A2780, PC-3) will determine its cellular efficacy and provide a basis for comparison with the published data on other derivatives. [1][5] In conclusion, based on the robust and consistent findings for its parent scaffold, 4-Methyl-1H-pyrrolo[3,2-c]pyridine stands as a high-potential compound for development as an anticancer or anti-inflammatory agent. The established therapeutic targets—tubulin, FMS, and MPS1—represent the most logical and promising starting points for its comprehensive biological evaluation.

References

  • Jelluma, N., et al. (2008). Mps1 kinase activity restrains anaphase during an unperturbed mitosis and targets Mad2 to kinetochores. Journal of Cell Biology. Available at: [Link]

  • Stucke, V. M., et al. (2002). Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication. The EMBO Journal. Available at: [Link]

  • Maciejowski, J., et al. (2010). Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling. Journal of Cell Biology. Available at: [Link]

  • Janssen, A., et al. (2009). Mps1 kinase functions in mitotic spindle assembly and error correction. Trends in Biochemical Sciences. Available at: [Link]

  • Hayward, D., et al. (2009). Mph1/MPS1 checks in at the kinetochore. Cell Cycle. Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Available at: [Link]

  • Lee, S. H., et al. (2013). Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. International Journal of Oncology. Available at: [Link]

  • Markovic, J., et al. (2019). FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications. Physiological Reviews. Available at: [Link]

  • Markovic, J., et al. (2019). FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). The structure and mechanism of activation of fms-like tyrosine kinase 3. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Structure and signaling pathways of activated and mutated FMS-like. ResearchGate. Available at: [Link]

  • Lyman, S. D., & Jacobsen, S. E. (1998). c-fms Signal Transduction in Hematopoietic Cells. Current Opinion in Hematology. Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. Available at: [Link]

  • Elkamhawy, A., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Exploratory

The Ascendant Scaffold: A Technical Guide to 4-Methyl-1H-pyrrolo[3,2-c]pyridine in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The landscape of medicinal chemistry is in a perpetual state of evolution, with the quest for novel molecular scaffolds that offer both synthetic accessibil...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, with the quest for novel molecular scaffolds that offer both synthetic accessibility and potent biological activity remaining a paramount objective. Among the myriad of heterocyclic systems, the 1H-pyrrolo[3,2-c]pyridine core has emerged as a privileged scaffold, particularly in the realm of oncology. This in-depth technical guide, designed for the discerning researcher, scientist, and drug development professional, delves into the synthesis, chemical properties, and profound biological significance of 4-Methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives. By elucidating the causal relationships behind synthetic strategies and the mechanistic underpinnings of their biological actions, this document aims to serve as a comprehensive resource for harnessing the therapeutic potential of this versatile molecular architecture.

The Strategic Synthesis of the 4-Methyl-1H-pyrrolo[3,2-c]pyridine Core

The synthetic accessibility of a core scaffold is a critical determinant of its utility in drug discovery programs. The construction of the 4-Methyl-1H-pyrrolo[3,2-c]pyridine ring system is strategically approached from readily available starting materials, with a key and efficient route commencing from 2-bromo-5-methylpyridine. This pathway offers a logical and stepwise progression to the desired heterocyclic framework.

Rationale for the Synthetic Pathway

The chosen synthetic strategy hinges on the initial activation of the pyridine ring, followed by the annulation of the pyrrole ring. The introduction of a nitro group ortho to the pyridine nitrogen is a pivotal step, as it facilitates the subsequent reductive cyclization to form the fused pyrrole ring. This approach provides a reliable and scalable method for accessing the core scaffold, which can then be further functionalized to explore structure-activity relationships.

Detailed Experimental Protocol

The following is a representative, multi-step protocol for the synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold, based on established methodologies.[1][2]

Step 1: Oxidation of 2-bromo-5-methylpyridine

  • Reaction: 2-bromo-5-methylpyridine is oxidized to 2-bromo-5-methylpyridine 1-oxide.

  • Reagents and Conditions: m-Chloroperbenzoic acid (m-CPBA) in a suitable solvent such as dichloromethane (DCM) at room temperature.

  • Causality: The N-oxidation increases the electron deficiency of the pyridine ring, making it more susceptible to nitration at the C4 position.

Step 2: Nitration of 2-bromo-5-methylpyridine 1-oxide

  • Reaction: The N-oxide is nitrated to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide.

  • Reagents and Conditions: Fuming nitric acid in concentrated sulfuric acid at elevated temperatures.

  • Causality: The strong acidic and nitrating conditions are necessary to introduce the nitro group at the desired position, overcoming the deactivating effect of the bromo substituent.

Step 3: Formation of the Enamine Intermediate

  • Reaction: The nitrated intermediate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Reagents and Conditions: Neat DMF-DMA or in a high-boiling solvent like DMF at elevated temperatures.

  • Causality: DMF-DMA acts as a one-carbon synthon, reacting with the methyl group to form a vinylogous amide (enamine), which is the key precursor for the pyrrole ring formation.

Step 4: Reductive Cyclization to form the 1H-pyrrolo[3,2-c]pyridine Core

  • Reaction: The enamine intermediate undergoes reductive cyclization to afford 6-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine.

  • Reagents and Conditions: A reducing agent such as iron powder in acetic acid.

  • Causality: The iron/acetic acid system reduces the nitro group to an amino group, which then undergoes an intramolecular cyclization by attacking the enamine double bond, followed by elimination of dimethylamine and aromatization to form the stable pyrrole ring.

This 6-bromo intermediate is a versatile building block for further derivatization, typically through palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents at the C6 position.

Synthesis_Pathway A 2-bromo-5-methylpyridine B 2-bromo-5-methylpyridine 1-oxide A->B m-CPBA, DCM C 2-bromo-5-methyl-4-nitropyridine 1-oxide B->C Fuming HNO3, H2SO4 D Enamine Intermediate C->D DMF-DMA, DMF E 6-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine D->E Fe, Acetic Acid Signaling_Pathway cluster_0 Cellular Targets of 1H-pyrrolo[3,2-c]pyridine Derivatives cluster_1 Cellular Processes cluster_2 Cellular Outcomes Tubulin Tubulin Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics Kinases Protein Kinases (e.g., FMS, MPS1) Cell_Signaling Cell Signaling Pathways Kinases->Cell_Signaling Cell_Cycle Cell Cycle Progression Microtubule_Dynamics->Cell_Cycle Cell_Signaling->Cell_Cycle G2M_Arrest G2/M Phase Arrest Cell_Cycle->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis Inhibition_of_Proliferation Inhibition of Proliferation Apoptosis->Inhibition_of_Proliferation Pyrrolo_Pyridine 4-Methyl-1H-pyrrolo[3,2-c]pyridine Derivatives Pyrrolo_Pyridine->Tubulin Inhibition Pyrrolo_Pyridine->Kinases Inhibition

Caption: Mechanism of action of 1H-pyrrolo[3,2-c]pyridine derivatives as anticancer agents.

Future Perspectives and Conclusion

The 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold has firmly established its position as a valuable building block in the design of novel therapeutic agents. Its synthetic tractability, coupled with the potent and diverse biological activities of its derivatives, makes it a highly attractive starting point for drug discovery campaigns. The demonstrated success in targeting fundamental cancer-related processes such as cell division and signal transduction underscores the immense potential of this heterocyclic system.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Substituents: The synthesis and biological evaluation of new derivatives with diverse substitution patterns will continue to be a major focus, aiming to improve potency, selectivity, and pharmacokinetic properties.

  • Expansion to Other Therapeutic Areas: While oncology has been the primary focus, the inherent biological activity of this scaffold suggests that its derivatives may have applications in other disease areas, such as inflammatory and neurodegenerative disorders.

  • Development of Unsubstituted Core Analogs: A thorough investigation into the biological profile of the unsubstituted 4-Methyl-1H-pyrrolo[3,2-c]pyridine and its simpler analogs could provide valuable insights into the minimal pharmacophore required for activity.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300795. [Link]

  • Oh, C. H., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details a robust and reliable protocol for the synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine, a valuable heterocyclic sc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and reliable protocol for the synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The presented methodology is based on the versatile Leimgruber-Batcho indole synthesis, which offers high yields and regiochemical control. This document provides a step-by-step protocol, from the preparation of the key starting material, 4-methyl-3-nitropyridine, to the final cyclization and purification of the target compound. In addition to the detailed experimental procedure, this guide offers insights into the underlying chemical principles, safety precautions, and expected outcomes, including characterization data. The aim is to equip researchers with the necessary information to successfully synthesize and utilize 4-Methyl-1H-pyrrolo[3,2-c]pyridine in their research and development endeavors.

Introduction

The 1H-pyrrolo[3,2-c]pyridine core structure is a prominent scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. These azaindole isomers have garnered significant attention in medicinal chemistry due to their ability to mimic the indole nucleus of tryptophan, allowing them to interact with various biological targets. Specifically, derivatives of the pyrrolo[3,2-c]pyridine system have been investigated as potent inhibitors of various kinases, including FMS kinase, and have shown promise as anticancer and anti-inflammatory agents.[1][2] The strategic placement of substituents on this heterocyclic framework allows for the fine-tuning of pharmacological activity, making the development of efficient and regioselective synthetic routes a critical area of research.

This application note focuses on the synthesis of a key derivative, 4-Methyl-1H-pyrrolo[3,2-c]pyridine. The presented protocol utilizes the Leimgruber-Batcho indole synthesis, a powerful method for constructing the indole (or azaindole) ring system from an ortho-nitro-toluene precursor.[3][4][5] This approach is particularly advantageous due to the commercial availability of the starting materials and the generally high yields and mild reaction conditions of the cyclization step.[3]

Synthetic Strategy

The overall synthetic strategy for 4-Methyl-1H-pyrrolo[3,2-c]pyridine via the Leimgruber-Batcho synthesis is a two-stage process, commencing with the synthesis of the requisite starting material, 4-methyl-3-nitropyridine.

Stage 1: Synthesis of 4-Methyl-3-nitropyridine

The initial stage involves the nitration of 4-methylpyridine (γ-picoline). Direct nitration of pyridine derivatives can be challenging; however, a common and effective method involves the nitration of the corresponding N-oxide. To achieve the desired regioselectivity, the synthesis proceeds through the nitration of 4-methylpyridine.[6][7]

Stage 2: Leimgruber-Batcho Synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine

This stage is the core of the synthesis and consists of two key steps:

  • Enamine Formation: The methyl group of 4-methyl-3-nitropyridine, activated by the ortho-nitro group, undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enamine intermediate.[3]

  • Reductive Cyclization: The nitro group of the enamine intermediate is then reduced to an amine, which spontaneously cyclizes onto the enamine double bond, followed by the elimination of dimethylamine to yield the aromatic 4-Methyl-1H-pyrrolo[3,2-c]pyridine.[3][4]

The following diagram, generated using Graphviz, illustrates the overall synthetic workflow.

Synthesis_Workflow Start 4-Methylpyridine Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Intermediate1 4-Methyl-3-nitropyridine Nitration->Intermediate1 Enamine_Formation Enamine Formation (DMF-DMA) Intermediate1->Enamine_Formation Intermediate2 Enamine Intermediate Enamine_Formation->Intermediate2 Reductive_Cyclization Reductive Cyclization (e.g., Pd/C, H2) Intermediate2->Reductive_Cyclization Final_Product 4-Methyl-1H-pyrrolo[3,2-c]pyridine Reductive_Cyclization->Final_Product

Caption: Overall synthetic workflow for 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

Experimental Protocols

Part 1: Synthesis of 4-Methyl-3-nitropyridine

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
4-Methylpyridine (γ-picoline)108-89-493.13
Fuming Nitric Acid7697-37-263.01
Concentrated Sulfuric Acid7664-93-998.08
Dichloromethane (DCM)75-09-284.93
Sodium Bicarbonate (NaHCO₃)144-55-884.01
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. The reaction is highly exothermic.

  • To a stirred and cooled (0 °C, ice-salt bath) solution of 4-methylpyridine (1.0 eq) in concentrated sulfuric acid, slowly add fuming nitric acid (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 90 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-methyl-3-nitropyridine as a solid.[6]

Part 2: Synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
4-Methyl-3-nitropyridine5832-44-0138.12
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)4637-24-5119.16
N,N-Dimethylformamide (DMF)68-12-273.09
Palladium on Carbon (10% Pd/C)7440-05-3-
Hydrogen Gas (H₂)1333-74-02.02
Methanol (MeOH)67-56-132.04
Ethyl Acetate (EtOAc)141-78-688.11
Celite®61790-53-2-

Procedure:

Step 1: Enamine Formation

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-3-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) to the solution.

  • Heat the reaction mixture to 120-130 °C for 12-16 hours. The reaction progress can be monitored by TLC, observing the formation of a colored spot corresponding to the enamine intermediate.

  • After the reaction is complete, cool the mixture to room temperature and remove the DMF under high vacuum to obtain the crude enamine intermediate. This intermediate is often used in the next step without further purification.[3][8]

Step 2: Reductive Cyclization

  • Caution: Hydrogen gas is flammable and should be handled with care in a well-ventilated area, away from ignition sources.

  • Dissolve the crude enamine intermediate from the previous step in methanol or ethyl acetate.

  • Carefully add 10% palladium on carbon (5-10 mol%) to the solution.

  • Fit the reaction vessel with a hydrogen balloon or connect it to a hydrogenation apparatus.

  • Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (1 atm or slightly above).

  • Stir the reaction mixture vigorously at room temperature for 6-12 hours, or until the starting material is consumed (monitored by TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (methanol or ethyl acetate).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final product as a solid.[3][4]

Expected Results and Characterization

The final product, 4-Methyl-1H-pyrrolo[3,2-c]pyridine, is expected to be a solid. The identity and purity of the compound should be confirmed by spectroscopic methods.

Table of Expected Results:

ParameterExpected Value
Appearance Off-white to pale yellow solid
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Yield 60-80% (over two steps from 4-methyl-3-nitropyridine)
Purity (by HPLC) >95%

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 8.5-9.0 (br s, 1H, NH), ~ 8.2 (s, 1H, H5), ~ 7.5 (d, 1H, H7), ~ 7.0 (d, 1H, H2), ~ 6.5 (d, 1H, H3), ~ 2.5 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~ 145, 142, 138, 128, 125, 120, 115, 100, 18.

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₈H₉N₂⁺: 133.0760; found: 133.0762.[9]

Troubleshooting

ProblemPossible CauseSolution
Low yield in nitration step Incomplete reaction or decomposition.Ensure the reaction temperature is maintained. Use fresh nitric and sulfuric acids.
Incomplete enamine formation Insufficient reaction time or temperature. Impure starting material.Increase reaction time or temperature slightly. Ensure the 4-methyl-3-nitropyridine is pure.
Low yield in reductive cyclization Inactive catalyst. Poor hydrogen pressure.Use fresh palladium on carbon catalyst. Ensure the system is properly sealed and purged with hydrogen. Consider alternative reducing agents like Fe in acetic acid or SnCl₂.
Difficult purification Presence of side products.Optimize chromatography conditions (solvent system, gradient). Consider recrystallization from a suitable solvent system.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Hydrogen gas is highly flammable. Ensure there are no sources of ignition in the vicinity during the hydrogenation step.

  • Palladium on carbon is pyrophoric when dry and exposed to air. Handle the catalyst wet and avoid generating dust.

Conclusion

The Leimgruber-Batcho synthesis provides an effective and reliable pathway for the preparation of 4-Methyl-1H-pyrrolo[3,2-c]pyridine. This application note offers a detailed protocol, from the synthesis of the necessary starting material to the final purification of the target compound. By following the outlined procedures and safety precautions, researchers can successfully synthesize this valuable heterocyclic building block for use in various drug discovery and development programs. The versatility of the Leimgruber-Batcho synthesis also allows for the potential synthesis of a variety of substituted pyrrolo[3,2-c]pyridines by starting with appropriately substituted nitropyridines.

References

  • LookChem. (2024-10-14). 3-Amino-4-methylpyridine. Retrieved from [Link]

  • Wikipedia. (2023-10-23). Leimgruber–Batcho indole synthesis. Retrieved from [Link]

  • Baran, P. S. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research.
  • Organic & Biomolecular Chemistry. (2006). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Retrieved from [Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
  • Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Al-Suwaidan, I. A., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 26(15), 3589-3593.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • PrepChem.com. Synthesis of 4-nitropyridine. Retrieved from [Link]

  • Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

  • MDPI. (2021).
  • ACS Publications. (2024).
  • Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
  • ACS Publications. (2022). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. The Journal of Organic Chemistry.
  • LookChem. (2024-10-14). Cas 3430-27-1,3-Amino-4-methylpyridine. Retrieved from [Link]

  • Google Patents. (2015). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Google Patents. (2007). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

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Application

Application Notes and Protocols: 4-Methyl-1H-pyrrolo[3,2-c]pyridine

< Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the experimental procedures related to 4-Methyl-1H-pyrrolo[3,2-c]pyridine. This compound,...

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the experimental procedures related to 4-Methyl-1H-pyrrolo[3,2-c]pyridine. This compound, a key heterocyclic scaffold, belongs to the azaindole family and is a structural bioisostere of indole.[1][2] Its unique physicochemical properties make it a valuable building block in the design of novel therapeutic agents, particularly kinase inhibitors for immuno-oncology and anti-inflammatory applications.[3][4][5] This guide details a robust synthetic protocol, purification methods, characterization data, and key safety considerations. The procedures outlined herein are designed to be reproducible and scalable, facilitating further research and development.

Introduction and Significance

4-Methyl-1H-pyrrolo[3,2-c]pyridine, also known as 4-methyl-5-azaindole, is a crucial heterocyclic motif in modern medicinal chemistry. Azaindoles, as a class, have garnered significant attention due to their ability to mimic the natural indole structure while offering modulated properties like improved solubility and metabolic stability.[1][6] The nitrogen atom in the pyridine ring introduces a hydrogen bond acceptor site and alters the electron distribution, which can lead to enhanced binding affinity and selectivity for biological targets.

The 4-azaindole scaffold, in particular, has been incorporated into a number of potent kinase inhibitors and other biologically active molecules.[1] Its structural framework is integral to several clinical and preclinical drug candidates.[1][2] The addition of a methyl group at the 4-position can provide a valuable steric and electronic handle for probing active sites and optimizing pharmacokinetic profiles. This guide focuses on a practical and efficient synthesis of this key intermediate to support discovery programs.

Synthetic Protocol: Palladium-Catalyzed Heteroannulation

While classical methods like the Fischer, Madelung, and Bartoli syntheses are used for azaindoles, they often require harsh conditions.[7][8][9] Modern transition-metal-catalyzed methods offer a more facile and efficient route.[7] The protocol detailed below is based on a palladium-catalyzed domino Sonogashira coupling and heteroannulation sequence, a strategy proven effective for constructing the 1H-pyrrolo[3,2-c]pyridine core.[10]

Principle of the Reaction

The synthesis involves a two-step sequence starting from an appropriately substituted aminopyridine. The key transformation is a palladium-catalyzed cross-coupling reaction between a halo-aminopyridine and an alkyne (Sonogashira coupling), followed by an intramolecular cyclization (heteroannulation) to form the fused pyrrole ring. This domino approach is highly efficient, often allowing the reaction to proceed in a single pot, which minimizes intermediate handling and improves overall yield.

Experimental Workflow

The overall process from starting materials to the purified final product is outlined below. Each step is critical for ensuring high purity and yield.

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification & Analysis Start Combine Halo-aminopyridine, Alkyne, & Solvent Inert Degas with N2/Ar Start->Inert Cat Add Pd Catalyst & Base Inert->Cat Heat Heat to Reflux Cat->Heat Cool Cool to RT Heat->Cool Extract Aqueous Work-up & Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Conc Concentrate in vacuo Dry->Conc Purify Flash Column Chromatography Conc->Purify Analyze Characterize (NMR, MS, HPLC) Purify->Analyze Product 4-Methyl-1H-pyrrolo[3,2-c]pyridine Analyze->Product

Caption: General workflow for the synthesis and purification of 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

Detailed Step-by-Step Protocol

This protocol is adapted from established procedures for synthesizing substituted 1H-pyrrolo[3,2-c]pyridines.[10]

Materials & Reagents:

  • 3-Amino-2-chloro-4-methylpyridine

  • Trimethylsilylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Sonogashira Coupling

  • To a dry Schlenk flask under an argon atmosphere, add 3-amino-2-chloro-4-methylpyridine (1.0 eq), copper(I) iodide (0.05 eq), triphenylphosphine (0.1 eq), and palladium(II) acetate (0.025 eq).

  • Add anhydrous DMF as the solvent, followed by anhydrous diisopropylethylamine (3.0 eq).

  • Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst pre-formation.

  • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • Rationale: This temperature facilitates the catalytic cycle of the Sonogashira coupling without promoting significant side reactions. The inert atmosphere is crucial to protect the palladium catalyst from oxidation.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.

Step 2: In-situ Deprotection and Cyclization

  • After the coupling is complete, cool the reaction mixture to room temperature.

  • Add a solution of potassium carbonate (3.0 eq) in methanol.

  • Heat the mixture to reflux (around 70-80 °C) for 12-18 hours.

    • Rationale: The methanolic potassium carbonate serves two purposes: it removes the trimethylsilyl (TMS) protecting group from the alkyne and provides the basic conditions necessary to promote the intramolecular nucleophilic attack of the amino group onto the alkyne, leading to the formation of the pyrrole ring.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the methanol and DMF.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

    • Rationale: The aqueous washes remove residual DMF, inorganic salts, and other water-soluble impurities.

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 4-Methyl-1H-pyrrolo[3,2-c]pyridine as a solid.

Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following data are typical for 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

Spectroscopic Data
Technique Expected Observations
¹H NMR Spectrum: Typically run in CDCl₃ or DMSO-d₆. Expect signals for the pyrrole NH (broad singlet, >10 ppm), two aromatic protons on the pyridine ring, one proton on the pyrrole ring, and a singlet for the methyl group (~2.5 ppm).[11]
¹³C NMR Expect signals corresponding to all 8 unique carbon atoms in the molecule. The methyl carbon will be upfield, while the aromatic and heteroaromatic carbons will be in the 110-150 ppm range.
Mass Spec. Method: Electrospray Ionization (ESI). Expected m/z: [M+H]⁺ = 133.076.
Purity (HPLC) >95% (typical for post-chromatography material).

Note: Actual chemical shifts (ppm) can vary slightly based on the solvent and concentration used.

Applications in Drug Discovery

The 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in the design of targeted therapies.

Application cluster_apps Therapeutic Targets Core 4-Methyl-1H-pyrrolo[3,2-c]pyridine (Core Scaffold) Kinase Kinase Inhibitors (e.g., MPS1, TGFβRI) Core->Kinase Bioisosteric replacement of indole PDE PDE4B Inhibitors Core->PDE Scaffold for selective inhibitors AntiT Antitubercular Agents Core->AntiT Inhibition of cell wall synthesis

Caption: Key applications of the 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold in drug discovery.

  • Kinase Inhibition: The scaffold has been successfully employed to develop potent and selective inhibitors of kinases like Monopolar Spindle 1 (MPS1) and TGFβRI, which are critical targets in oncology.[5][10]

  • Anti-Inflammatory Agents: Derivatives have shown promise as inhibitors of phosphodiesterase 4B (PDE4B), a target for treating immune-inflammatory diseases.[4]

  • Antitubercular Activity: Certain 1,3-disubstituted-4-azaindoles have demonstrated the ability to kill Mycobacterium tuberculosis by inhibiting key enzymes involved in cell wall synthesis.[1]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the compound and its reagents.

  • Handling: Perform all manipulations in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Reagents: Many reagents used in the synthesis are hazardous. Palladium catalysts can be toxic and flammable. Aminopyridines can be toxic and irritating. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

  • Storage: Store 4-Methyl-1H-pyrrolo[3,2-c]pyridine in a tightly sealed container in a cool, dry place away from light.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 4-Azaindole via Fischer Indole Cyclization.
  • Taylor & Francis Online. (n.d.). Facile Synthesis of 2‐Substituted 4‐Azaindoles.
  • ACS Publications. (n.d.). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry.
  • Progress in Chemistry. (2012). Synthesis of Azaindoles.
  • BenchChem. (n.d.). Application Notes and Protocols: 4-Azaindole in the Synthesis of Anti-Inflammatory Agents.
  • ResearchGate. (n.d.). A General Method for the Preparation of 4- and 6-Azaindoles. Request PDF.
  • PubMed Central (PMC). (n.d.). Azaindole Therapeutic Agents.
  • ACS Medicinal Chemistry Letters. (n.d.). Novel Azaindole Compounds as Phosphodiesterase 4B Inhibitors for Treating Immune-Inflammatory Diseases or Disorders. ACS Publications.
  • PubMed. (2020). Azaindole therapeutic agents. National Institutes of Health.
  • ResearchGate. (n.d.). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents.
  • ACS Publications. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry.
  • ChemicalBook. (n.d.). 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-6-Methyl-(178268-92-3) 1H NMR.

Sources

Method

Application Note: Comprehensive Analytical Methodologies for 4-Methyl-1H-pyrrolo[3,2-c]pyridine

Introduction 4-Methyl-1H-pyrrolo[3,2-c]pyridine is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its derivatives have been explored for a range of therapeutic applicatio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-1H-pyrrolo[3,2-c]pyridine is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its derivatives have been explored for a range of therapeutic applications, including as kinase inhibitors for oncology treatments.[1][2] The structural complexity and biological importance of this molecule necessitate robust and reliable analytical methods for its identification, quantification, and purity assessment throughout the research and development process. This guide provides a comprehensive overview of the essential analytical techniques for the characterization of 4-Methyl-1H-pyrrolo[3,2-c]pyridine, offering detailed protocols and expert insights for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Methyl-1H-pyrrolo[3,2-c]pyridine is fundamental to the development of effective analytical methods.

PropertyValueSource
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
CAS Number 860362-26-1

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 4-Methyl-1H-pyrrolo[3,2-c]pyridine and for quantifying its concentration in various matrices. A well-developed HPLC method can effectively separate the target analyte from impurities, starting materials, and degradation products.

Rationale for Method Selection

A reversed-phase HPLC method is generally preferred for compounds of moderate polarity like 4-Methyl-1H-pyrrolo[3,2-c]pyridine. The use of a C18 column provides excellent resolving power, and a mobile phase consisting of acetonitrile and a phosphate buffer allows for the fine-tuning of retention and peak shape. UV detection is suitable due to the chromophoric nature of the pyrrolopyridine ring system.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of a 4-Methyl-1H-pyrrolo[3,2-c]pyridine sample and quantify the analyte.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Materials:

  • 4-Methyl-1H-pyrrolo[3,2-c]pyridine reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation:

    • Buffer A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

    • Mobile Phase: Prepare a mixture of Buffer A and acetonitrile in a 70:30 (v/v) ratio. Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the 4-Methyl-1H-pyrrolo[3,2-c]pyridine reference standard and dissolve it in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the test sample and dissolve it in 10 mL of the mobile phase.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 70:30 (v/v) Water (pH 3.0 with H₃PO₄) : Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Data Analysis:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the concentration of 4-Methyl-1H-pyrrolo[3,2-c]pyridine from the calibration curve.

    • Calculate the purity of the sample by dividing the peak area of the analyte by the total peak area of all components in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Buffer A:ACN 70:30) HPLC HPLC System (C18, 30°C, 1 mL/min) MobilePhase->HPLC Standard Standard Solution (1 mg/mL stock) Standard->HPLC Sample Sample Solution (1 mg/mL) Sample->HPLC Detection UV Detection (254 nm) HPLC->Detection Calibration Calibration Curve Detection->Calibration Quantification Quantification & Purity Detection->Quantification

Caption: HPLC workflow for purity and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the 4-Methyl-1H-pyrrolo[3,2-c]pyridine sample.

Rationale for Method Selection

GC-MS is highly sensitive and provides structural information through mass fragmentation patterns, making it ideal for impurity profiling. A non-polar capillary column is suitable for the separation of a wide range of volatile organic compounds.

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify volatile impurities in a 4-Methyl-1H-pyrrolo[3,2-c]pyridine sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Materials:

  • 4-Methyl-1H-pyrrolo[3,2-c]pyridine sample

  • Dichloromethane (GC grade)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.

  • GC-MS Conditions:

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless)
Oven Program Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
  • Data Analysis:

    • Identify the main peak corresponding to 4-Methyl-1H-pyrrolo[3,2-c]pyridine based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities using an internal standard or by assuming equal response factors for all components (area percent).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation SamplePrep Dissolve Sample in Dichloromethane GC Gas Chromatograph (HP-5ms column) SamplePrep->GC MS Mass Spectrometer (EI, m/z 40-500) GC->MS PeakID Peak Identification (Retention Time & Mass Spectrum) MS->PeakID ImpurityID Impurity Identification (NIST Library Search) PeakID->ImpurityID

Caption: GC-MS workflow for impurity profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of 4-Methyl-1H-pyrrolo[3,2-c]pyridine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

ProtonChemical Shift (δ, ppm) (Predicted)Multiplicity
H-2~7.2d
H-3~6.5d
H-5~7.8s
H-7~8.2s
CH₃~2.5s
NH~11.5br s

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.[2][3][4][5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

CarbonChemical Shift (δ, ppm) (Predicted)
C-2~120
C-3~100
C-3a~128
C-4~145
C-5~115
C-7~140
C-7a~142
CH₃~20

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.[2][4][5]

Experimental Protocol: NMR Spectroscopy

Objective: To confirm the chemical structure of 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

Instrumentation:

  • NMR spectrometer (e.g., 400 or 500 MHz)

Materials:

  • 4-Methyl-1H-pyrrolo[3,2-c]pyridine sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra at room temperature.

    • For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, potentially aided by 2D NMR experiments (e.g., COSY, HSQC, HMBC) if necessary.

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectroscopy provides a simple and rapid method for determining the concentration of 4-Methyl-1H-pyrrolo[3,2-c]pyridine in solution, leveraging the Beer-Lambert law.

Expected Spectral Features

The pyrrolopyridine scaffold is expected to exhibit characteristic UV absorption maxima. Based on the parent pyrrole and pyridine structures, significant absorption is anticipated in the 200-300 nm range.[6]

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the concentration of a 4-Methyl-1H-pyrrolo[3,2-c]pyridine solution.

Instrumentation:

  • UV-Vis spectrophotometer

Materials:

  • 4-Methyl-1H-pyrrolo[3,2-c]pyridine sample

  • Ethanol or other suitable UV-transparent solvent

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of known concentration by accurately weighing the sample and dissolving it in a known volume of solvent.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Data Acquisition:

    • Record the UV-Vis spectrum of each standard solution from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance at λmax versus concentration.

    • Measure the absorbance of the unknown sample at λmax and determine its concentration from the calibration curve.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of 4-Methyl-1H-pyrrolo[3,2-c]pyridine. The combination of HPLC, GC-MS, NMR, and UV-Vis spectroscopy ensures the accurate determination of identity, purity, and concentration, which are critical quality attributes in the development of pharmaceuticals. The provided protocols are intended as a starting point and may require optimization based on specific sample matrices and instrumentation.

References

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • 4-Methylpyridine(108-89-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). (n.d.). National Institutes of Health.
  • 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-6-Methyl-(178268-92-3) 1H NMR. (n.d.). ChemicalBook.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). National Institutes of Health.
  • 4-Methyl-1H-pyrrolo[3,2-c]pyridine. (n.d.). BLDpharm.
  • Separation of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (n.d.).
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).
  • N-oxidation of Pyridine Derivatives - Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Normalized UV/Vis (solid lines) and emission spectra (dotted: λexc =...). (n.d.). ResearchGate.
  • 4-Hydroxy-6-methyl-1H-pyrrolo(3,4-c)pyridine-1,3(2H)-dione. (n.d.). PubChem.
  • 4-Methyl-1H-pyrrolo[3,2-c]pyridine. (n.d.). Sigma-Aldrich.
  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. (n.d.). PubMed Central.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI.
  • An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. (n.d.). Benchchem.
  • Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate. (n.d.). Matrix Scientific.
  • Pyrrole. (n.d.). National Institute of Standards and Technology.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025). ResearchGate.
  • Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. (n.d.). Benchchem.
  • UPLC and APGC Multi Residue Pesticide Analysis on a Single Tandem Quadrupole Mass Spectrometer Platform. (n.d.).
  • GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer. (2024). National Institutes of Health.
  • Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester. (2024). Trends in Sciences.
  • Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticid. (n.d.).
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). ACS Publications.

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Application

Application Notes and Protocols for NMR Spectroscopic Analysis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine

Introduction: The Structural Significance of 4-Methyl-1H-pyrrolo[3,2-c]pyridine 4-Methyl-1H-pyrrolo[3,2-c]pyridine, a member of the azaindole family, represents a critical heterocyclic scaffold in the landscape of medici...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 4-Methyl-1H-pyrrolo[3,2-c]pyridine

4-Methyl-1H-pyrrolo[3,2-c]pyridine, a member of the azaindole family, represents a critical heterocyclic scaffold in the landscape of medicinal chemistry and drug development. Its structure, which is an isomer of 4-azaindole, features a pyrrole ring fused to a pyridine ring, presenting a unique combination of hydrogen bonding capabilities, aromaticity, and polarity. These characteristics make it a valuable pharmacophore for interacting with a diverse array of biological targets. The precise characterization of this molecule and its derivatives is paramount for confirming chemical identity, assessing purity, and understanding its conformational dynamics, all of which are crucial for advancing drug discovery programs.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural elucidation of organic molecules like 4-Methyl-1H-pyrrolo[3,2-c]pyridine. This powerful analytical method provides exquisitely detailed information about the chemical environment of each nucleus, primarily ¹H (proton) and ¹³C (carbon-13), enabling the precise mapping of the molecular framework. This guide provides a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting NMR data for 4-Methyl-1H-pyrrolo[3,2-c]pyridine, tailored for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles of NMR Spectroscopy for Pyrrolopyridines

The NMR spectrum of an aromatic heterocycle like 4-Methyl-1H-pyrrolo[3,2-c]pyridine is governed by the intricate interplay of electron density, aromatic ring currents, and through-bond scalar couplings. The nitrogen atoms within the bicyclic system play a pivotal role in modulating the electronic landscape of the molecule.[1]

The pyridine nitrogen, being more electronegative, withdraws electron density from the ring, leading to a general deshielding of the protons and carbons in its vicinity.[1][2] This results in their resonances appearing at a higher chemical shift (downfield) in the NMR spectrum. Conversely, the pyrrole nitrogen can donate its lone pair of electrons into the aromatic system, increasing electron density and causing a relative shielding (upfield shift) of the pyrrolic protons and carbons. The final observed chemical shifts are a net result of these competing electronic effects, as well as the influence of the methyl substituent.

Part 2: Experimental Protocols for NMR Data Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following sections detail the recommended procedures for sample preparation and instrument parameterization.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the careful preparation of the sample.

Materials:

  • 4-Methyl-1H-pyrrolo[3,2-c]pyridine (5-10 mg)

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆; 0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of the 4-Methyl-1H-pyrrolo[3,2-c]pyridine sample directly into a clean, dry vial. The concentration may need to be optimized depending on the solubility of the compound and the sensitivity of the NMR spectrometer.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical; Chloroform-d (CDCl₃) is a common choice for many organic molecules, while Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative for less soluble compounds and for observing exchangeable protons like N-H protons.

  • Homogenization: Gently vortex the vial to ensure complete dissolution of the sample. A clear, particulate-free solution is essential.

  • Transfer to NMR Tube: Using a clean pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. Avoid the transfer of any solid particles.[3]

Protocol 2: ¹H NMR Data Acquisition Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample characteristics.[3][4]

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is generally sufficient.

  • Number of Scans (NS): 16 to 64 scans are typically adequate, depending on the sample concentration.

  • Receiver Gain (RG): This should be set automatically by the instrument to optimize signal-to-noise.

  • Acquisition Time (AQ): An acquisition time of 3-4 seconds is recommended to ensure good resolution.

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is usually sufficient.

  • Spectral Width (SW): A spectral width of 12-16 ppm, centered around 6-7 ppm, will encompass the expected chemical shifts for this class of compounds.

  • Temperature: 298 K (25 °C) is a standard operating temperature.

Protocol 3: ¹³C NMR Data Acquisition Parameters
  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each unique carbon.

  • Number of Scans (NS): Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-220 ppm is generally sufficient to cover the chemical shift range of aromatic and aliphatic carbons.

Part 3: Predicted NMR Data and Spectral Interpretation

Predicted ¹H NMR Data for 4-Methyl-1H-pyrrolo[3,2-c]pyridine
ProtonPredicted Chemical Shift (δ) in CDCl₃ (ppm)MultiplicityCoupling Constant (J) (Hz)
H1 (NH)8.1 - 9.0br s-
H27.2 - 7.4t~2.5-3.0
H36.5 - 6.7dd~3.0, ~1.0
CH₃2.4 - 2.6s-
H67.0 - 7.2d~5.0-6.0
H78.2 - 8.4d~5.0-6.0
Predicted ¹³C NMR Data for 4-Methyl-1H-pyrrolo[3,2-c]pyridine
CarbonPredicted Chemical Shift (δ) in CDCl₃ (ppm)
C2120 - 125
C3100 - 105
C3a128 - 132
C4145 - 150
CH₃18 - 22
C6115 - 120
C7140 - 145
C7a148 - 152

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Spectral Interpretation
  • Aromatic Protons: The protons on the pyridine ring (H6 and H7) are expected to be the most deshielded due to the electron-withdrawing nature of the adjacent nitrogen atom. They will likely appear as doublets due to coupling with each other. The protons on the pyrrole ring (H2 and H3) will be more shielded.

  • Methyl Protons: The methyl group protons will appear as a singlet in the upfield region of the spectrum.

  • N-H Proton: The N-H proton of the pyrrole ring will typically appear as a broad singlet and its chemical shift can be highly dependent on solvent and concentration.

Part 4: Visualizing the Workflow and Structural Correlations

To provide a clearer understanding of the experimental process and the relationship between the molecular structure and its NMR data, the following diagrams are provided.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire 1H and 13C Spectra setup->acquire process Fourier Transform & Phasing acquire->process interpret Interpret Spectra & Assign Signals process->interpret report Generate Report interpret->report G compound H2 H2 H3 H3 H2->H3 H6 H6 H7 H7 H6->H7

Caption: Expected COSY correlations in 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

Conclusion: The Power of NMR in Drug Development

NMR spectroscopy is an indispensable tool in the arsenal of chemists and pharmacologists. For a molecule as promising as 4-Methyl-1H-pyrrolo[3,2-c]pyridine, a thorough understanding of its NMR spectral characteristics is fundamental. This guide provides the necessary protocols and theoretical background to empower researchers to confidently acquire and interpret NMR data, thereby accelerating the pace of research and development in this exciting area of medicinal chemistry. The ability to confirm the structure and purity of novel pyrrolopyridine derivatives is a critical step in the journey from laboratory synthesis to potential therapeutic application. [8]

References

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  • PubChem. (n.d.). 4-Hydroxy-6-methyl-1H-pyrrolo(3,4-c)pyridine-1,3(2H)-dione.
  • Gester, S., et al. (2024). Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. Organometallics.
  • ResearchGate. (n.d.). Synthesis, crystal structure, molecular docking and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine derivatives.
  • National Center for Biotechnology Information. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. PubMed Central.
  • National Center for Biotechnology Information. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. PubMed Central.
  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • SpectraBase. (n.d.). 4-Methyl-2-phenyl-1H-pyrrole - Optional[13C NMR] - Chemical Shifts.

Sources

Method

Application Note: Mass Spectrometric Analysis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine

Abstract: This application note provides a comprehensive guide to the mass spectrometric analysis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. In...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive guide to the mass spectrometric analysis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of established literature on the mass spectral behavior of this specific molecule, this document outlines a foundational approach for its characterization. We present detailed protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, coupled with a proposed fragmentation pathway based on the analysis of structurally related compounds and fundamental principles of mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for novel pyrrolopyridine derivatives.

Introduction

4-Methyl-1H-pyrrolo[3,2-c]pyridine is a bicyclic heteroaromatic compound incorporating both pyrrole and pyridine rings. This structural motif is found in a variety of biologically active molecules, making its derivatives, including the 4-methyl substituted analog, promising candidates in drug discovery programs.[1][2] Accurate and reliable analytical methods are paramount for the identification, characterization, and quantification of such novel compounds. Mass spectrometry (MS) is an indispensable tool in this regard, offering high sensitivity and structural elucidation capabilities.[3]

This application note serves as a practical guide for initiating the mass spectrometric analysis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine. Recognizing the novelty of this compound and the current lack of specific mass spectral data in the public domain, we leverage our expertise to propose a logical and scientifically grounded starting point for method development. The protocols and fragmentation schemes described herein are based on the known behavior of related N-heterocyclic compounds, such as indole and pyridine derivatives, under various ionization conditions.[4][5][6]

We will explore two common ionization techniques: Electron Ionization (EI), a "hard" ionization method that provides extensive fragmentation for structural elucidation, and Electrospray Ionization (ESI), a "soft" ionization technique suitable for generating intact molecular ions, often coupled with tandem mass spectrometry (MS/MS) for controlled fragmentation studies.[7][8]

Chemical Properties of 4-Methyl-1H-pyrrolo[3,2-c]pyridine

A foundational understanding of the analyte's chemical properties is crucial for developing an effective mass spectrometry method.

PropertyValueSource
Molecular Formula C₈H₈N₂[9]
Molecular Weight 132.16 g/mol [9]
CAS Number 860362-26-1[9]
Structure A fused pyrrole and pyridine ring with a methyl group on the pyridine ring.N/A

The presence of two nitrogen atoms, one in the pyrrole ring and one in the pyridine ring, makes the molecule basic and thus amenable to protonation in positive-ion mode ESI. The aromatic nature of the fused ring system suggests that the molecular ion in EI will be relatively stable.[10]

Experimental Protocols

The following protocols provide a starting point for the analysis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine. Optimization will likely be necessary based on the specific instrumentation used.

Sample Preparation
  • Solvent Selection: Due to its heterocyclic nature, 4-Methyl-1H-pyrrolo[3,2-c]pyridine is expected to be soluble in common organic solvents. For ESI-MS, a solution in methanol or acetonitrile is recommended. For direct insertion probe EI-MS, a solution in a volatile solvent like dichloromethane or methanol is suitable.

  • Concentration: For initial screening, prepare a stock solution of 1 mg/mL in the chosen solvent. Further dilute to a working concentration of 1-10 µg/mL for ESI-MS. For EI-MS, a few microliters of the stock solution can be applied to the probe.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

EI-MS is a valuable technique for obtaining a reproducible fragmentation pattern that can serve as a fingerprint for the compound.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

Protocol:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for library matching)

  • Ion Source Temperature: 200-250 °C

  • Mass Range: m/z 30-200

  • Scan Rate: 1 scan/second

  • Sample Introduction (if using a direct probe):

    • Apply 1-2 µL of the sample solution to the probe tip.

    • Allow the solvent to evaporate.

    • Insert the probe into the ion source.

    • Gradually heat the probe to volatilize the sample.

Electrospray Ionization Mass Spectrometry (ESI-MS and ESI-MS/MS) Protocol

ESI is a soft ionization technique ideal for determining the molecular weight and for subsequent fragmentation studies using tandem mass spectrometry.

Instrumentation: A quadrupole, ion trap, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

Protocol:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Solvent System: 50:50 Acetonitrile:Water with 0.1% formic acid to promote protonation.

  • Flow Rate: 5-10 µL/min (for direct infusion) or 200-400 µL/min (if coupled with LC).

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizing Gas (Nitrogen) Pressure: 30-40 psi

  • Drying Gas (Nitrogen) Flow: 5-10 L/min

  • Drying Gas Temperature: 250-350 °C

  • Full Scan MS Mass Range: m/z 50-250

  • MS/MS Analysis:

    • Select the protonated molecule [M+H]⁺ (expected at m/z 133.07) as the precursor ion.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the resulting product ions.

Proposed Fragmentation Pathway

The following fragmentation pathway is proposed based on established fragmentation mechanisms of related heterocyclic compounds.[4][6][11] Experimental verification is required to confirm these pathways.

EI Fragmentation

Under electron ionization, the initial event is the formation of a molecular ion (M⁺˙) at m/z 132. The fused aromatic ring system is expected to stabilize this ion. Subsequent fragmentation is likely to proceed through the following pathways:

  • Loss of a hydrogen radical (H•): Formation of a stable [M-H]⁺ ion at m/z 131.

  • Loss of acetonitrile (CH₃CN): A common fragmentation for methyl-substituted pyridines, leading to a fragment at m/z 91.

  • Loss of hydrogen cyanide (HCN): A characteristic fragmentation of both pyrrole and pyridine rings, resulting in a fragment at m/z 105.

Caption: Proposed EI fragmentation of 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

ESI-MS/MS Fragmentation

In positive mode ESI, 4-Methyl-1H-pyrrolo[3,2-c]pyridine will be readily protonated to form the [M+H]⁺ ion at m/z 133. Collision-induced dissociation (CID) of this precursor ion is expected to yield the following product ions:

  • Loss of ammonia (NH₃): From the protonated pyrrole ring, leading to a fragment at m/z 116.

  • Loss of ethylene (C₂H₄): Following ring opening, a fragment at m/z 105 may be observed.

  • Loss of methyl radical (•CH₃): While less common for even-electron ions, it can occur at higher collision energies, resulting in a fragment at m/z 118.

Caption: Proposed ESI-MS/MS fragmentation of protonated 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

Data Summary

The following table summarizes the expected key ions in the mass spectra of 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

Ionization ModePrecursor Ion (m/z)Proposed Fragment Ions (m/z)Proposed Neutral Loss
EI 132 ([M]⁺˙)131H•
105HCN
91CH₃CN
ESI-MS/MS 133 ([M+H]⁺)118•CH₃
116NH₃
105C₂H₄

Conclusion

This application note provides a theoretical and practical framework for the mass spectrometric analysis of the novel compound 4-Methyl-1H-pyrrolo[3,2-c]pyridine. The detailed protocols for EI-MS and ESI-MS/MS, along with the proposed fragmentation pathways, offer a solid foundation for researchers to begin their analytical method development. It is imperative to note that the proposed fragmentation is predictive and requires experimental validation. The successful characterization of this and related molecules by mass spectrometry will undoubtedly contribute to advancing research in medicinal chemistry and drug discovery.

References

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • Yuan, Z., Li, Y., Li, X., Wang, Y., & Liu, S. (2015). Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 29(15), 1377-1388. [Link]

  • Zhang, J., Ji, H., Sun, S., Mao, D., Liu, H., & Guo, Y. (2014). Selective determination of pyridine alkaloids in tobacco by PFTBA ions/analyte molecule reaction ionization ion trap mass spectrometry. Analytical Chemistry, 86(15), 7943-7949. [Link]

  • Takayama, H., Kitajima, M., & Aimi, N. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 946-956. [Link]

  • Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Choudhary, M. I. (2021). High-Throughput Detection of an Alkaloidal Plant Metabolome in Plant Extracts Using LC-ESI-QTOF-MS. Journal of Proteome Research, 20(9), 4586-4601. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ahmed, G. A. (2016). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. International Journal of Organic Chemistry, 6(3), 125-135. [Link]

  • Tse, F. L. S. (2019). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Journal of the American Society for Mass Spectrometry, 30(11), 2259-2283. [Link]

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]

  • Trajkovska, F., Cvetkovikj, I., Stefkov, G., Petkovska, R., & Kulevanova, S. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides in selected Boraginaceae species. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99-110. [Link]

  • Tse, F. L. S. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 013102. [Link]

  • Dunn, J. L. (2013). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield. [Link]

  • Li, Y., et al. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 12(14), 2743. [Link]

  • Kazdan, E. M., et al. (1981). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 59(12), 1800-1804. [Link]

  • El-Gendy, Z., et al. (2000). Fragmentation patterns in the electron impact (EI) mass spectra of a series of 5-substituted 1,3,5-triazin-2-ones. ARKIVOC, 2000(6), 923-930. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Modern Chemistry, 2(4), 34-42. [Link]

  • Tomer, K. B., & Djerassi, C. (1973). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 38(24), 4152-4157. [Link]

  • Wang, R., et al. (2014). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 28(2), 117-126. [Link]

  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(6), 1243-1254. [Link]

  • Borges, W. S., et al. (2025). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

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  • Ledingham, K. W. D., et al. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Journal of Physics B: Atomic, Molecular and Optical Physics, 33(16), 3187. [Link]

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Application

Introduction: The Structural Significance of the 1H-pyrrolo[3,2-c]pyridine Scaffold in Modern Drug Discovery

An Application Note and Protocol Guide for the Crystallography of 4-Methyl-1H-pyrrolo[3,2-C]pyridine The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in med...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Crystallography of 4-Methyl-1H-pyrrolo[3,2-C]pyridine

The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique arrangement of nitrogen atoms and aromatic character makes it an exceptional bioisostere for native purines, enabling it to form key hydrogen bonding and aromatic stacking interactions within the active sites of various enzymes. This scaffold is particularly prominent in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. The addition of a methyl group at the 4-position, yielding 4-Methyl-1H-pyrrolo[3,2-c]pyridine (CAS 860362-26-1), further refines the scaffold's steric and electronic properties, making it a crucial building block for potent and selective therapeutic agents.

Understanding the precise three-dimensional structure of this molecule and its derivatives through single-crystal X-ray crystallography is paramount. This knowledge allows researchers to visualize drug-target interactions at an atomic level, rationalize structure-activity relationships (SAR), and guide the design of next-generation inhibitors with improved potency and pharmacokinetic profiles. This guide provides a comprehensive overview of the necessary protocols, from chemical synthesis to crystallographic analysis, tailored for researchers, scientists, and drug development professionals aiming to leverage the structural insights of this important molecule. While a public crystal structure for the isolated parent compound is not available, this document outlines the protocols to generate and analyze such data, using closely related, published structures as a practical case study.

Part 1: Synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core is efficiently achieved through a domino palladium-catalyzed Sonagashira coupling and cyclization reaction. This approach offers high yields and good functional group tolerance. The following protocol is adapted from established methods for analogous compounds used in kinase inhibitor development[1].

Protocol 1: Synthesis via Sonagashira Coupling and Cyclization

Rationale: This two-step, one-pot reaction is highly efficient. The Sonagashira coupling first joins the substituted pyridine and the alkyne. The subsequent intramolecular cyclization (5-endo-dig) is catalyzed by the same palladium complex to form the pyrrole ring, yielding the fused bicyclic system.

Materials:

  • 3-amino-2-chloro-5-iodopyridine

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-amino-2-chloro-5-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene and triethylamine (3.0 eq). Stir the mixture for 10 minutes at room temperature.

  • Sonagashira Coupling: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

  • Reaction Progression: Heat the mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Deprotection and Cyclization: After cooling to room temperature, add methanol followed by potassium carbonate (2.0 eq). Stir the mixture at room temperature overnight. This step removes the trimethylsilyl (TMS) protecting group and facilitates the intramolecular cyclization to form the pyrrolo[3,2-c]pyridine ring.

  • Workup and Purification:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 4-Methyl-1H-pyrrolo[3,2-c]pyridine as a solid.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram 1: Synthesis Workflow

cluster_synthesis Synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine A 1. Setup Reactants (Pyridine, Pd/Cu catalysts) B 2. Add Solvents & Alkyne (Toluene, TEA, TMS-acetylene) A->B C 3. Heat to 80°C (Sonagashira Coupling) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Deprotection & Cyclization (MeOH, K2CO3) D->E F 6. Workup & Purification (Filtration, Chromatography) E->F G 7. Characterization (NMR, HRMS) F->G

Caption: Workflow for the synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

Part 2: Protocol for Single-Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most critical and challenging step. The choice of solvent and crystallization technique is key. For a planar, heterocyclic molecule like 4-Methyl-1H-pyrrolo[3,2-c]pyridine, several methods should be attempted in parallel.

Rationale: The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice. This is achieved by gradually decreasing the solubility of the compound in a solvent system. Techniques like slow evaporation, vapor diffusion, and solvent layering create the necessary conditions for this process. A screening of solvents with varying polarities is essential.

Materials:

  • Purified 4-Methyl-1H-pyrrolo[3,2-c]pyridine (>98% purity)

  • Crystallization-grade solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Hexanes, Toluene)

  • Small glass vials (e.g., 1-2 mL) and a larger beaker or jar for vapor diffusion setups.

Protocol 2.1: Slow Evaporation
  • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., methanol, acetone, or ethyl acetate) in a small, clean vial.

  • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

  • Place the vial in a vibration-free location at a constant temperature (e.g., room temperature or 4°C).

  • Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for crystal formation.

Protocol 2.2: Vapor Diffusion (Hanging Drop or Sitting Drop)
  • Sitting Drop:

    • Prepare a concentrated solution of the compound in a "good" solvent (e.g., dichloromethane or acetone). Place a 10-20 µL drop of this solution in a small, open vial.

    • Place this vial inside a larger, sealed jar containing a reservoir of a "poor" solvent (an anti-solvent in which the compound is less soluble, e.g., hexanes or pentane).

    • Over time, the vapor of the poor solvent will diffuse into the drop containing the compound, gradually reducing its solubility and inducing crystallization.

  • Hanging Drop: A variation where the drop is placed on a siliconized glass slide which is then inverted over the reservoir of the anti-solvent.

Protocol 2.3: Solvent Layering
  • Dissolve the compound in a small amount of a dense, "good" solvent (e.g., dichloromethane).

  • Carefully layer a less dense, "poor" solvent (e.g., hexanes or isopropanol) on top of this solution, minimizing mixing at the interface.

  • Seal the container and leave it undisturbed. Crystals will ideally form at the interface where the two solvents slowly mix.

Table 1: Suggested Solvent Systems for Crystallization Screening

TechniqueGood Solvent (Compound Dissolved In)Poor Solvent (Anti-Solvent)
Slow EvaporationMethanolN/A
Slow EvaporationAcetoneN/A
Slow EvaporationEthyl AcetateN/A
Vapor DiffusionDichloromethaneHexanes
Vapor DiffusionAcetoneIsopropanol
Vapor DiffusionToluenePentane
Solvent LayeringDichloromethaneHexanes

Part 3: X-ray Diffraction and Structural Analysis - A Case Study Approach

Once suitable crystals are obtained, they can be analyzed by single-crystal X-ray diffraction. The following workflow is standard. As a practical example, we refer to the structural analysis of compound 55 , a derivative of the 1H-pyrrolo[3,2-c]pyridine scaffold, complexed with the MPS1 kinase, as described in the literature[1].

General Workflow
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically held in a cryo-stream of nitrogen gas (~100 K) to minimize radiation damage.

  • Data Collection: The crystal is exposed to a focused beam of X-rays (from a home source or synchrotron). As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the model best fits the data.

Diagram 2: Crystallographic Analysis Workflow

cluster_xray Single-Crystal X-ray Diffraction Workflow A 1. Crystal Selection & Mounting B 2. X-ray Data Collection A->B C 3. Data Processing (Indexing, Integration) B->C D 4. Structure Solution (Phase Determination) C->D E 5. Model Building & Refinement D->E F 6. Structure Validation & Analysis E->F G 7. Deposition (e.g., to CCDC) F->G

Caption: Standard workflow for single-crystal X-ray structure determination.

Case Study: Insights from a Pyrrolo[3,2-c]pyridine Derivative in a Kinase Active Site

In the structure-based design of MPS1 kinase inhibitors, a crystal structure of compound 55 bound to the kinase domain was determined[1]. This structure provided critical insights that are directly applicable to understanding the behavior of the 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold.

Key Structural Findings:

  • Binding Mode: The pyrrolo[3,2-c]pyridine core acts as a "hinge-binder," a classic interaction mode for kinase inhibitors. The nitrogen atoms of the scaffold form crucial hydrogen bonds with the backbone amide and carbonyl groups of the hinge region of the kinase.

  • Conformation: The crystal structure revealed that the inhibitor stabilizes an inactive conformation of the kinase, where the activation loop is ordered in a manner that prevents ATP and substrate binding[1].

  • Solvent Interactions: The analysis of electron density maps showed how substituents on the core project into solvent-exposed regions, providing opportunities for modification to improve solubility and pharmacokinetic properties[1].

This case study exemplifies the power of crystallography. By visualizing the bound conformation of a ligand featuring the 4-Methyl-1H-pyrrolo[3,2-c]pyridine core, medicinal chemists can make rational, data-driven decisions to optimize lead compounds, transforming a simple building block into a potent therapeutic agent.

Table 2: Key Properties of 4-Methyl-1H-pyrrolo[3,2-c]pyridine

PropertyValueSource
CAS Number860362-26-1[2][3]
Molecular FormulaC₈H₈N₂[2]
Molecular Weight132.16 g/mol [2]
AppearanceSolid (typical)Vendor Data
ApplicationsIntermediate for kinase inhibitors, medicinal chemistry scaffold[1]

Conclusion

The 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold is a cornerstone of modern medicinal chemistry. While its intrinsic crystal structure is not publicly documented, the protocols outlined in this guide provide a clear and robust pathway for its synthesis, crystallization, and structural analysis. By leveraging established synthetic routes and applying systematic crystallization screening, researchers can obtain the high-quality single crystals necessary for X-ray diffraction. The insights gained from such studies, as demonstrated by the analysis of related kinase inhibitors, are invaluable for understanding molecular interactions and accelerating the development of novel therapeutics.

References

  • Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]

  • Collins, I., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. [Link]

  • PubChem. 4-chloro-1H-pyrrolo[3,2-c]pyridine. [Link]

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Method

The Strategic Role of 4-Methyl-1H-pyrrolo[3,2-c]pyridine in Modern Medicinal Chemistry: Application Notes and Protocols

The landscape of medicinal chemistry is perpetually driven by the pursuit of novel molecular scaffolds that offer a blend of potent biological activity, favorable pharmacokinetic profiles, and synthetic accessibility. Wi...

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of medicinal chemistry is perpetually driven by the pursuit of novel molecular scaffolds that offer a blend of potent biological activity, favorable pharmacokinetic profiles, and synthetic accessibility. Within this context, the 1H-pyrrolo[3,2-c]pyridine core, and specifically its 4-methyl substituted variant, has emerged as a privileged structure in the design of targeted therapeutics. This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic applications of 4-Methyl-1H-pyrrolo[3,2-c]pyridine, tailored for researchers, scientists, and drug development professionals.

I. The Significance of the 4-Methyl-1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of azaindole, has garnered considerable attention in medicinal chemistry due to its versatile biological activities. The fusion of a pyrrole and a pyridine ring creates a bicyclic system that can effectively mimic the purine core of ATP, making it an ideal framework for the development of kinase inhibitors. Furthermore, its unique electronic properties and ability to participate in various non-covalent interactions allow for the fine-tuning of binding affinities and selectivity for a diverse range of biological targets. The introduction of a methyl group at the 4-position can significantly influence the scaffold's steric and electronic properties, often leading to enhanced target engagement, improved metabolic stability, and favorable drug-like characteristics.

II. Synthesis of the 4-Methyl-1H-pyrrolo[3,2-c]pyridine Core: A Step-by-Step Protocol

The construction of the 4-Methyl-1H-pyrrolo[3,2-c]pyridine core can be achieved through several synthetic routes. One common and effective strategy involves a multi-step sequence starting from commercially available pyridine derivatives. The following protocol outlines a representative synthesis, with the causality behind each experimental choice explained.

Protocol 1: Synthesis of 6-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine

This protocol is adapted from established methodologies for the synthesis of related pyrrolopyridine scaffolds.[1][2]

Materials:

  • 2-Bromo-5-methylpyridine

  • m-Chloroperbenzoic acid (m-CPBA)

  • Fuming nitric acid

  • Sulfuric acid

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Iron powder

  • Acetic acid

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Step 1: Oxidation of 2-Bromo-5-methylpyridine

  • Procedure: To a solution of 2-bromo-5-methylpyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add m-chloroperbenzoic acid (m-CPBA, 1.2 eq) portion-wise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Causality: The oxidation of the pyridine nitrogen to an N-oxide is a crucial activating step. It increases the electron deficiency of the pyridine ring, making it more susceptible to electrophilic nitration in the subsequent step.

Step 2: Nitration of 2-Bromo-5-methylpyridine-1-oxide

  • Procedure: To a mixture of fuming nitric acid (3.0 eq) and sulfuric acid (1.0 eq) at 0 °C, slowly add the 2-bromo-5-methylpyridine-1-oxide (1.0 eq) from the previous step. Stir the reaction at 60 °C for 4-6 hours.

  • Causality: The strongly acidic and nitrating conditions facilitate the introduction of a nitro group at the 4-position of the pyridine ring. The N-oxide directs the nitration to the C4 position.

Step 3: Formation of the Enamine Intermediate

  • Procedure: Dissolve the resulting 2-bromo-5-methyl-4-nitropyridine 1-oxide (1.0 eq) in N,N-dimethylformamide (DMF) and add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq). Heat the mixture at 100 °C for 2-3 hours.

  • Causality: DMF-DMA reacts with the methyl group to form a key enamine intermediate. This sets the stage for the subsequent reductive cyclization to form the pyrrole ring.

Step 4: Reductive Cyclization to form the Pyrrolo[3,2-c]pyridine Core

  • Procedure: To the enamine intermediate from the previous step, add acetic acid and iron powder (5.0 eq). Heat the reaction at 100 °C for 1-2 hours.

  • Causality: The iron powder in acetic acid acts as a reducing agent, simultaneously reducing the nitro group to an amine and catalyzing the cyclization of the enamine to form the pyrrole ring, yielding the desired 6-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine.

Work-up and Purification:

  • After cooling, dilute the reaction mixture with water and neutralize with sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure 6-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine.

Diagram of Synthetic Workflow

G A 2-Bromo-5-methylpyridine B Step 1: Oxidation (m-CPBA) A->B C 2-Bromo-5-methylpyridine-1-oxide B->C D Step 2: Nitration (HNO3/H2SO4) C->D E 2-Bromo-5-methyl-4-nitropyridine 1-oxide D->E F Step 3: Enamine Formation (DMF-DMA) E->F G Enamine Intermediate F->G H Step 4: Reductive Cyclization (Fe/AcOH) G->H I 6-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine H->I

Caption: Synthetic pathway to the 6-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine core.

III. Applications in Medicinal Chemistry: Targeting Key Biological Pathways

The 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold has been successfully employed in the development of inhibitors for several important therapeutic targets, particularly in oncology.

A. Kinase Inhibition

The structural resemblance of the pyrrolopyridine core to the purine ring of ATP makes it a highly effective scaffold for designing ATP-competitive kinase inhibitors.

  • Monopolar Spindle 1 (MPS1) Kinase: MPS1 is a critical component of the spindle assembly checkpoint and is overexpressed in many cancers.[3] The 1H-pyrrolo[3,2-c]pyridine scaffold has been utilized to develop potent and selective MPS1 inhibitors.[3] The 4-methyl group can occupy a hydrophobic pocket in the ATP-binding site, contributing to enhanced potency and selectivity.

  • FMS-like Tyrosine Kinase (FMS): FMS kinase is involved in the proliferation and survival of monocyte/macrophage lineage cells and is implicated in various cancers and inflammatory disorders.[4] Derivatives of 1H-pyrrolo[3,2-c]pyridine have shown potent inhibitory activity against FMS kinase, with some analogs being significantly more potent than the lead compounds.[4]

B. Anticancer Activity via Tubulin Polymerization Inhibition

Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer drugs. A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, effectively disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis.[5][6] In these compounds, the 4-methyl-1H-pyrrolo[3,2-c]pyridine core acts as a rigid scaffold to orient the pharmacophoric aryl groups in a conformation optimal for binding to the colchicine site on tubulin.[5]

Table 1: Representative Biological Activities of 1H-Pyrrolo[3,2-c]pyridine Derivatives

Compound ClassTargetBiological Activity (IC50/GI50)Reference
6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinesTubulin0.12 - 0.21 µM (Antiproliferative)[5][6]
1H-Pyrrolo[3,2-c]pyridine DerivativesMPS1 Kinase0.025 µM (Biochemical)[3]
Diarylureas/amides with pyrrolo[3,2-c]pyridine scaffoldFMS Kinase30 - 60 nM (Biochemical)[4]

IV. Protocols for Biological Evaluation

The following are standardized protocols for assessing the biological activity of 4-Methyl-1H-pyrrolo[3,2-c]pyridine derivatives.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[7]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., a 4-Methyl-1H-pyrrolo[3,2-c]pyridine derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of Kinase Inhibition Assay Workflow

G A Prepare Compound Dilutions B Add Compound and Kinase to Plate A->B C Pre-incubate B->C D Add Substrate/ATP C->D E Incubate (Kinase Reaction) D->E F Add ADP-Glo™ Reagent E->F G Incubate F->G H Add Kinase Detection Reagent G->H I Incubate H->I J Measure Luminescence I->J K Data Analysis (IC50) J->K

Caption: Workflow for the in vitro luminescence-based kinase assay.

Protocol 3: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][5]

Materials:

  • Cells in culture

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well.

    • For suspension cells, add 100 µL of solubilization solution directly to the wells.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth).

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution of a cell population.[8]

Materials:

  • Cells in culture

  • 6-well tissue culture plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

V. Conclusion and Future Perspectives

The 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold represents a valuable asset in the medicinal chemist's toolkit. Its synthetic tractability and proven success in targeting key proteins in oncology and other disease areas underscore its potential for the development of novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively synthesize, evaluate, and optimize compounds based on this promising scaffold. Future work in this area will likely focus on exploring new therapeutic targets, further elucidating structure-activity relationships, and leveraging advanced computational methods to design next-generation inhibitors with enhanced potency, selectivity, and drug-like properties.

VI. References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). (n.d.). National Institutes of Health. Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). National Institutes of Health. Retrieved from [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (n.d.). Bio-protocol. Retrieved from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Europe PMC. Retrieved from [Link]

  • Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. (2013). PubMed. Retrieved from [Link]

  • Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]

  • Cell cycle analysis. (n.d.). Wikipedia. Retrieved from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). National Institutes of Health. Retrieved from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Kinase Inhibitor 4-Methyl-1H-pyrrolo[3,2-C]pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Therapeutic Potential of Targeting Kinases with 4-Methyl-1H-pyrrolo[3,2-C]pyridine Protein...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of Targeting Kinases with 4-Methyl-1H-pyrrolo[3,2-C]pyridine

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] The development of small molecule inhibitors that target the ATP-binding site of specific kinases has revolutionized therapeutic strategies in oncology and beyond.[2][3] The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, with derivatives showing potent activity against a range of important cancer-related kinases.[4][5][6] This document provides a comprehensive guide to the characterization of 4-Methyl-1H-pyrrolo[3,2-C]pyridine and its analogs as kinase inhibitors, offering detailed protocols and expert insights for researchers in drug discovery and chemical biology.

Recent studies have highlighted the potential of substituted 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of kinases such as Monopolar Spindle 1 (MPS1), a key regulator of the spindle assembly checkpoint, and FMS kinase (CSF-1R), a critical driver in various cancers and inflammatory diseases.[4][5] Furthermore, certain derivatives have demonstrated potent anticancer activities by inhibiting tubulin polymerization, a mechanism distinct from direct kinase inhibition but equally relevant in oncology research.[7][8][9] This guide will equip researchers with the necessary methodologies to rigorously evaluate the kinase inhibitory profile of 4-Methyl-1H-pyrrolo[3,2-C]pyridine-based compounds.

PART 1: Initial Characterization and In Vitro Kinase Profiling

The first step in evaluating a novel compound is to determine its potency and selectivity against a panel of purified kinases. This provides a foundational understanding of its potential therapeutic applications and off-target effects.

Rationale for Kinase Panel Selection

Given the known activity of the broader 1H-pyrrolo[3,2-c]pyridine scaffold, an initial screening panel should include kinases implicated in cancer cell proliferation, survival, and metastasis. Based on existing literature, priority targets include:

  • MPS1 (TTK): A key regulator of the spindle assembly checkpoint, overexpressed in many cancers.[4]

  • FMS (CSF-1R): A receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages, implicated in various cancers and inflammatory disorders.[5]

  • CDKs (Cyclin-Dependent Kinases): A family of kinases crucial for cell cycle progression. The parent scaffold has shown activity against CDKs.[4][10]

  • SRC Family Kinases: Non-receptor tyrosine kinases involved in a multitude of signaling pathways controlling cell growth, differentiation, and survival.

  • ABL Kinase: A non-receptor tyrosine kinase, important for understanding selectivity, especially in the context of cancer.[11]

A broad kinase panel, ideally encompassing representatives from all major kinase families, is recommended to establish a comprehensive selectivity profile.[12][13][14]

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of 4-Methyl-1H-pyrrolo[3,2-C]pyridine against a kinase of interest. This method measures the amount of ADP produced, which is directly proportional to kinase activity.[1][15]

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Kinase_Prep Kinase & Substrate Prep Add_Kinase Add Kinase to Plate (Pre-incubation) Kinase_Prep->Add_Kinase Add_ATP Initiate Reaction with ATP Add_Kinase->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate->Stop_Reaction Generate_Signal Generate Luminescent Signal (Kinase Detection Reagent) Stop_Reaction->Generate_Signal Read_Plate Measure Luminescence Generate_Signal->Read_Plate Analyze_Data Data Analysis (IC50) Read_Plate->Analyze_Data Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Analysis Seed_Cells Seed Cells in Plate Treat_Cells Treat with Compound (Dose-Response) Seed_Cells->Treat_Cells Incubate_Cells Incubate for Defined Period Treat_Cells->Incubate_Cells Lyse_Cells Lyse Cells Incubate_Cells->Lyse_Cells Detect_Phosphorylation Detect Substrate Phosphorylation (e.g., Western Blot, ELISA) Lyse_Cells->Detect_Phosphorylation Quantify_Signal Quantify Signal Detect_Phosphorylation->Quantify_Signal Calculate_IC50 Determine Cellular IC50 Quantify_Signal->Calculate_IC50

Caption: General workflow for a cell-based kinase inhibition assay.

Protocol: Western Blotting for Substrate Phosphorylation

This protocol is designed to assess the inhibition of a specific kinase by measuring the phosphorylation status of its downstream substrate.

Materials:

  • Appropriate cancer cell line (e.g., HCT116 for MPS1, prostate or breast cancer cell lines for FMS). [4][5][16]* 4-Methyl-1H-pyrrolo[3,2-C]pyridine (or analog)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-specific and total protein for the substrate of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the test compound for a predetermined time (e.g., 2-24 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-MPS1 or anti-phospho-Akt for FMS signaling) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

PART 3: Phenotypic and Functional Assays

Ultimately, the goal of a kinase inhibitor is to elicit a desired biological response. Phenotypic assays, such as cell proliferation and apoptosis assays, are crucial for understanding the functional consequences of target inhibition.

Protocol: Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • 4-Methyl-1H-pyrrolo[3,2-C]pyridine (or analog)

  • 96-well clear-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound. Include a vehicle control.

  • Incubation:

    • Incubate the plate for 48-72 hours in a cell culture incubator.

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Best Practices and Troubleshooting

  • Solubility: Ensure the compound is fully dissolved in DMSO and does not precipitate upon dilution in aqueous buffer or media.

  • Controls: Always include positive (a known inhibitor) and negative (vehicle) controls in every experiment. [17]* ATP Concentration: For in vitro assays, using an ATP concentration close to the Km of the kinase is crucial for obtaining physiologically relevant IC50 values. [18]* On-Target vs. Off-Target Effects: To confirm that the observed cellular phenotype is due to inhibition of the target kinase, consider rescue experiments with a drug-resistant mutant of the kinase or using a structurally unrelated inhibitor of the same target. [17]* Kinome Profiling: For lead compounds, a broad kinase selectivity screen is highly recommended to identify potential off-target liabilities. [13][19]

Conclusion

The 4-Methyl-1H-pyrrolo[3,2-C]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. By employing the rigorous biochemical, cellular, and phenotypic assays outlined in this guide, researchers can effectively characterize the potency, selectivity, and functional effects of their compounds. A systematic and well-controlled experimental approach is paramount to advancing these promising molecules through the drug discovery pipeline.

References

  • Application Notes and Protocols for Kinase Activity Assays. Benchchem.
  • Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
  • Identification and Characterization of a Novel Class of c-Jun N-terminal Kinase Inhibitors. Journal of Biological Chemistry.
  • What Makes a Kinase Assay Reliable for Screening Inhibitors. BellBrook Labs.
  • Spotlight: Cell-based kinase assay formats. Reaction Biology.
  • Comprehensive characterization of the Published Kinase Inhibitor Set. The University of North Carolina at Chapel Hill.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. MDPI.
  • Methods for Detecting Kinase Activity. Cayman Chemical.
  • Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Springer Protocols.
  • Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor. Journal of Medicinal Chemistry.
  • Discovery and Initial Characterization of the Paullones, a Novel Class of Small-Molecule Inhibitors of Cyclin-dependent Kinases. AACR Journals.
  • Comprehensive characterization of the Published Kinase Inhibitor Set. ResearchGate.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
  • In vitro kinase assay. Protocols.io.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central.
  • Kinase assays. BMG LABTECH.
  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). National Institutes of Health.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Europe PMC.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
  • Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
  • Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. PubMed.
  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed.
  • NEW 1-(4-PYRIMIDINYL)-1H-PYRROLO[3,2-c]PYRIDINE DERIVATIVES AS NIK INHIBITORS. Patsnap Eureka.
  • Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f]t[1][17][20]riazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. PubMed. Available from:

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. National Institutes of Health.
  • Pyrrolo[2,1-f]t[1][17][20]riazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink. Available from:

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.

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Method

Application Notes &amp; Protocols: The Emerging Role of 4-Methyl-1H-pyrrolo[3,2-C]pyridine Scaffolds in Oncology Research

Foreword: A Scaffold of Promise in Precision Oncology The landscape of cancer therapeutics is continually evolving, with a significant emphasis on the development of targeted therapies that exploit the specific vulnerabi...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Scaffold of Promise in Precision Oncology

The landscape of cancer therapeutics is continually evolving, with a significant emphasis on the development of targeted therapies that exploit the specific vulnerabilities of cancer cells. Within this paradigm, the heterocyclic scaffold, 4-Methyl-1H-pyrrolo[3,2-C]pyridine, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and steric properties make it an ideal backbone for the design of potent and selective inhibitors of key oncogenic drivers. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and field-proven protocols for leveraging 4-Methyl-1H-pyrrolo[3,2-C]pyridine derivatives in cancer research. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific rigor and reproducibility.

The Strategic Importance of the Pyrrolo[3,2-C]pyridine Core

The 1H-pyrrolo[3,2-c]pyridine core is a bio-isostere of indole and has been successfully employed in the design of inhibitors for a variety of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer. The rationale for its use stems from its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a feature essential for potent inhibition. Furthermore, the pyridine nitrogen allows for fine-tuning of the molecule's physicochemical properties, such as solubility and cell permeability, which are critical for drug development.

Derivatives of this scaffold have demonstrated significant potential in targeting a range of malignancies, including melanoma, ovarian, prostate, and breast cancers.[1][2] Their therapeutic potential is underscored by their ability to modulate critical oncogenic signaling pathways, leading to the inhibition of cancer cell proliferation and survival.

Key Oncogenic Targets and Mechanisms of Action

Research has illuminated several key oncogenic targets for 4-Methyl-1H-pyrrolo[3,2-C]pyridine derivatives. Understanding these mechanisms is paramount for designing robust experiments and interpreting results accurately.

Inhibition of Mitotic Kinase Monopolar Spindle 1 (MPS1)

MPS1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[3] Aberrant overexpression of MPS1 is a hallmark of many human cancers and is associated with chromosomal instability and aneuploidy.[3]

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been developed as potent and selective inhibitors of MPS1.[3] These inhibitors function by stabilizing an inactive conformation of the kinase, thereby preventing ATP and substrate binding.[3] This leads to a compromised SAC, mitotic arrest, and ultimately, apoptosis in cancer cells.

Signaling Pathway: MPS1 Inhibition and Mitotic Catastrophe

MPS1_Pathway Figure 1: MPS1 Inhibition Pathway cluster_0 Normal Mitosis (SAC Active) cluster_1 MPS1 Inhibition MPS1_active Active MPS1 SAC Spindle Assembly Checkpoint MPS1_active->SAC activates MPS1_inactive Inactive MPS1 MPS1_active->MPS1_inactive Anaphase Anaphase Progression SAC->Anaphase inhibits until biorientation Segregation Correct Chromosome Segregation Anaphase->Segregation Pyrrolo_pyridine 4-Methyl-1H-pyrrolo[3,2-C]pyridine Derivative Pyrrolo_pyridine->MPS1_active inhibits SAC_inactive Inactive SAC MPS1_inactive->SAC_inactive fails to activate Mitotic_Arrest Mitotic Arrest & Aneuploidy SAC_inactive->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis MAPK_mTOR_Pathway Figure 2: MAPK/mTOR Inhibition Pathway cluster_mapk MAPK Pathway cluster_mtor mTOR Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R RAS RAS IGF1R->RAS PI3K PI3K IGF1R->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK cFos_cJun c-Fos/c-Jun ERK->cFos_cJun AP1 AP-1 cFos_cJun->AP1 Transformation Neoplastic Transformation AP1->Transformation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Proliferation->Transformation KIST101029 KIST101029 KIST101029->MEK KIST101029->mTOR

Caption: Inhibition of MAPK and mTOR signaling by KIST101029.

Quantitative Data Summary: Potency of Pyrrolo[3,2-C]pyridine Derivatives

The following table summarizes the in vitro potency of various 1H-pyrrolo[3,2-c]pyridine derivatives against different cancer cell lines and kinases. This data provides a comparative overview of their efficacy.

Compound Class/DerivativeTarget/Cell LineIC50/GI50 ValueReference
Diarylureas/DiarylamidesA375P MelanomaNanomolar range[4]
Diarylureas/DiarylamidesNCI-9 Melanoma Panel2-digit Nanomolar range[1]
Compound 1r FMS Kinase30 nM[2]
Compound 1r Ovarian, Prostate, Breast Cancer Cells0.15–1.78 µM[2]
MPS1 Inhibitor 65 (CCT251455) MPS1 Kinase0.04 µM[3]
MPS1 Inhibitor 65 (CCT251455) HCT116 Colon Cancer0.16 µM[3]
Compound 10t HeLa, SGC-7901, MCF-7 Cancer Cells0.12, 0.15, 0.21 µM[5]

Experimental Protocols

The following protocols are designed to be self-validating and provide a robust framework for investigating the anticancer properties of 4-Methyl-1H-pyrrolo[3,2-C]pyridine derivatives.

Protocol 4.1: In Vitro Cell Viability Assay (MTT/XTT Assay)

Objective: To determine the cytotoxic effect of a 4-Methyl-1H-pyrrolo[3,2-C]pyridine derivative on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A375P melanoma, HCT116 colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 4-Methyl-1H-pyrrolo[3,2-C]pyridine derivative (dissolved in DMSO)

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the 4-Methyl-1H-pyrrolo[3,2-C]pyridine derivative in complete medium. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Sorafenib, Vemurafenib).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT/XTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) or 50 µL of XTT reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow Figure 3: Cell Viability Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_compound Prepare serial dilutions of compound incubate_24h->prepare_compound treat_cells Treat cells with compound prepare_compound->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt_xtt Add MTT/XTT reagent incubate_48_72h->add_mtt_xtt incubate_2_4h Incubate 2-4h add_mtt_xtt->incubate_2_4h read_absorbance Read absorbance incubate_2_4h->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A typical workflow for an in vitro cell viability assay.

Protocol 4.2: Western Blot Analysis for Pathway Inhibition

Objective: To assess the effect of a 4-Methyl-1H-pyrrolo[3,2-C]pyridine derivative on the phosphorylation status of key proteins in a signaling pathway (e.g., MAPK, mTOR).

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • 4-Methyl-1H-pyrrolo[3,2-C]pyridine derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the 4-Methyl-1H-pyrrolo[3,2-C]pyridine derivative at various concentrations for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., Actin).

Concluding Remarks and Future Directions

The 4-Methyl-1H-pyrrolo[3,2-C]pyridine scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The derivatives discussed herein demonstrate potent activity against a range of clinically relevant targets, underscoring their therapeutic potential. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to facilitate their translation into clinical settings. Further investigations into their effects on the tumor microenvironment and their potential for combination therapies will also be crucial in fully realizing their anticancer potential.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]

  • Zhang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12266–12287. [Link]

  • Abdel-Aal, E. A. A., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry, 54, 461–472. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Collins, I., et al. (2014). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 57(5), 1963–1984. [Link]

  • Hassan, A. E. A., et al. (2015). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 25(16), 3230–3235. [Link]

  • Sahu, J. K., et al. (2021). Pyridine Moiety: Recent Advances in Cancer Treatment. Indian Journal of Pharmaceutical Sciences, 83(5), 893-912. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(9), 1546–1553. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]

  • Park, S. Y., et al. (2013). Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. Molecular Carcinogenesis, 52(6), 481–492. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Hassan, A. E. A., et al. (2011). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. European Journal of Medicinal Chemistry, 46(6), 2368–2378. [Link]

Sources

Application

Pioneering Neurotherapeutics: A Research Roadmap for 4-Methyl-1H-pyrrolo[3,2-C]pyridine and its Analogs in Neurodegenerative Diseases

Authored for: Researchers, Scientists, and Drug Development Professionals Executive Summary: Current scientific literature does not extensively document the direct application of 4-Methyl-1H-pyrrolo[3,2-C]pyridine in the...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Current scientific literature does not extensively document the direct application of 4-Methyl-1H-pyrrolo[3,2-C]pyridine in the context of neurodegenerative diseases. However, the broader family of 1H-pyrrolo[3,2-c]pyridine derivatives has emerged as a versatile scaffold, demonstrating potent activity against a range of biological targets relevant to the pathologies of neurodegeneration. This document provides a comprehensive guide for pioneering research into the therapeutic potential of 4-Methyl-1H-pyrrolo[3,2-C]pyridine and its analogs. We will synthesize existing knowledge on the parent scaffold to propose a strategic research and development pathway, from initial screening to preclinical evaluation.

The Therapeutic Promise of the 1H-pyrrolo[3,2-c]pyridine Scaffold in Neuroscience

While direct evidence is sparse for the 4-methyl substituted compound, the 1H-pyrrolo[3,2-c]pyridine core has been successfully utilized to develop potent inhibitors of several key enzymes and receptors, some of which are implicated in the progression of neurodegenerative disorders. Notably, derivatives of this scaffold have been investigated as inhibitors of FMS kinase, Monopolar Spindle 1 (MPS1) kinase, and as antagonists of the 5-HT6 receptor.[1][2][3] These targets are increasingly recognized for their roles in neuroinflammation, aberrant cell cycle re-entry of neurons, and cognitive deficits—hallmarks of diseases like Alzheimer's and Parkinson's.[4][5]

The strategic placement of a methyl group at the 4-position of the 1H-pyrrolo[3,2-c]pyridine core can significantly influence its pharmacokinetic and pharmacodynamic properties. This substitution could enhance blood-brain barrier permeability, improve metabolic stability, or modulate binding affinity to specific targets. Therefore, a systematic investigation into the neuroprotective potential of 4-Methyl-1H-pyrrolo[3,2-C]pyridine is a scientifically meritorious endeavor.

Proposed Mechanism of Action & Key Biological Targets

Based on the known activities of related compounds, we can hypothesize several potential mechanisms through which 4-Methyl-1H-pyrrolo[3,2-C]pyridine could exert neuroprotective effects. A primary avenue of investigation should be its potential as a kinase inhibitor. Many kinases are dysregulated in neurodegenerative diseases, contributing to tau hyperphosphorylation, neuroinflammation, and neuronal apoptosis.

A plausible, yet hypothetical, signaling pathway that could be modulated by a 1H-pyrrolo[3,2-c]pyridine-based compound is outlined below. This diagram illustrates how inhibition of a key kinase (e.g., a hypothetical "NeuroKinase") could interrupt a cascade leading to neuronal damage.

Hypothetical Neuroprotective Signaling Pathway cluster_outcome Neurotoxic_Stimulus Neurotoxic Stimulus (e.g., Aβ oligomers, oxidative stress) NeuroKinase Hypothetical Target Kinase (e.g., FMS, CDK5, GSK3β) Neurotoxic_Stimulus->NeuroKinase activates Downstream_Effector Downstream Effector Activation (e.g., transcription factors, pro-apoptotic proteins) NeuroKinase->Downstream_Effector phosphorylates & activates Neuroprotection Neuroprotection Compound 4-Methyl-1H-pyrrolo[3,2-C]pyridine Compound->NeuroKinase inhibits Neuronal_Damage Neuronal Damage & Apoptosis Downstream_Effector->Neuronal_Damage leads to

Caption: Hypothetical signaling cascade for neuroprotection.

A Strategic Workflow for Preclinical Evaluation

The following diagram outlines a logical and efficient workflow for the initial preclinical assessment of 4-Methyl-1H-pyrrolo[3,2-C]pyridine.

Preclinical Evaluation Workflow Start Compound Synthesis & Characterization In_Vitro_Screening In-Vitro Screening (Kinase Panel, Receptor Binding) Start->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (Neurotoxicity Models) In_Vitro_Screening->Cell_Based_Assays Target_Validation Target Validation & Mechanism of Action Cell_Based_Assays->Target_Validation In_Vivo_PK In-Vivo Pharmacokinetics (Rodent Models) Target_Validation->In_Vivo_PK In_Vivo_Efficacy In-Vivo Efficacy (Disease Models) In_Vivo_PK->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization

Caption: A streamlined workflow for preclinical drug discovery.

Detailed Experimental Protocols

The following protocols are foundational and should be adapted based on initial findings.

Protocol 1: Broad-Spectrum Kinase Inhibition Profiling

Objective: To identify potential kinase targets of 4-Methyl-1H-pyrrolo[3,2-C]pyridine relevant to neurodegeneration.

Rationale: Kinase dysregulation is a central theme in many neurodegenerative diseases. A broad screening approach provides an unbiased view of the compound's activity profile.

Materials:

  • 4-Methyl-1H-pyrrolo[3,2-C]pyridine (high purity)

  • Commercially available kinase screening panel (e.g., a panel including GSK3β, CDK5, FMS, etc.)

  • ATP, appropriate kinase substrates, and buffers

Procedure:

  • Compound Preparation: Prepare a stock solution of 4-Methyl-1H-pyrrolo[3,2-C]pyridine in DMSO. Generate a series of dilutions to determine IC50 values.

  • Kinase Reactions: In a multi-well plate, combine the kinase, its specific substrate, and ATP in the appropriate reaction buffer.

  • Compound Addition: Add the test compound at various concentrations. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at the optimal temperature for each kinase (typically 30°C) for a predetermined time.

  • Detection: Stop the reaction and quantify kinase activity. The method of detection will depend on the assay format (e.g., phosphorylation of a substrate detected by a specific antibody, or ATP depletion measured by a luminescent assay).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value for each inhibited kinase.

Self-Validation: The inclusion of a known inhibitor for each kinase serves as a positive control to validate the assay's performance. A clear dose-response curve for the test compound strengthens the confidence in the calculated IC50 values.

Protocol 2: Neuroprotection in an In-Vitro Model of Oxidative Stress

Objective: To assess the ability of 4-Methyl-1H-pyrrolo[3,2-C]pyridine to protect neuronal cells from oxidative damage.

Rationale: Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases. This assay provides a measure of the compound's cytoprotective potential.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • 4-Methyl-1H-pyrrolo[3,2-C]pyridine

  • An oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), or 6-hydroxydopamine (6-OHDA))

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Multi-well plate reader

Procedure:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of 4-Methyl-1H-pyrrolo[3,2-C]pyridine for a specified period (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Add the oxidative stress-inducing agent to the wells (excluding the untreated control wells) and incubate for a duration known to induce significant cell death (e.g., 24 hours).

  • Cell Viability Assessment: Remove the medium and perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability of treated cells to the viability of the control cells (no stressor, no compound). Calculate the percentage of neuroprotection afforded by the compound at each concentration.

Self-Validation: The assay should include controls for the compound alone (to assess for inherent toxicity) and the stressor alone (to establish the window of cell death). A statistically significant increase in cell viability in the presence of the compound and the stressor, compared to the stressor alone, indicates a neuroprotective effect.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of initial screening data for 4-Methyl-1H-pyrrolo[3,2-C]pyridine ("Compound X") and a reference compound.

Target/AssayCompound X (IC50/EC50)Reference Compound (IC50/EC50)
FMS Kinase50 nM96 nM
MPS1 Kinase> 10 µMNot Tested
5-HT6 Receptor Binding250 nM3 nM
SH-SY5Y Neuroprotection (vs. H₂O₂)150 nM500 nM
Cytotoxicity (SH-SY5Y)> 20 µM> 20 µM

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a promising starting point for the development of novel therapeutics for neurodegenerative diseases. While 4-Methyl-1H-pyrrolo[3,2-C]pyridine itself requires thorough investigation, the strategic framework and protocols outlined in this document provide a clear and scientifically rigorous path forward. Initial research should focus on broad, unbiased screening to identify primary targets, followed by hypothesis-driven studies to elucidate the mechanism of action. Positive in-vitro results would warrant progression to pharmacokinetic studies and, ultimately, evaluation in animal models of neurodegeneration. The journey from a promising scaffold to a clinically effective drug is long, but the potential to address the immense unmet medical need in neurodegenerative diseases makes this a worthy pursuit.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (2024-01-14).
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - NIH.
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI.
  • Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegener
  • Novel 1H-Pyrrolo[3,2-c]quinoline Based 5-HT6 Receptor Antagonists with Potential Application for the Treatment of Cognitive Disorders Associated with Alzheimer's Disease - ResearchG

Sources

Method

The Versatile Scaffold of 4-Methyl-1H-pyrrolo[3,2-c]pyridine: A Guide for Drug Discovery

Introduction: The Emerging Significance of the 4-Methyl-1H-pyrrolo[3,2-c]pyridine Scaffold The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, with a significant focus on the identificat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Significance of the 4-Methyl-1H-pyrrolo[3,2-c]pyridine Scaffold

The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, with a significant focus on the identification and optimization of privileged heterocyclic scaffolds. Among these, the pyrrolopyridine core, a fusion of a pyrrole and a pyridine ring, has garnered substantial interest due to its presence in numerous biologically active natural products and synthetic compounds.[1] This application note delves into a specific isomer, the 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold, a versatile and increasingly important structural motif in the design of targeted therapies. Its unique electronic and steric properties make it an attractive starting point for the development of potent and selective inhibitors of various key biological targets, particularly protein kinases.[2]

Derivatives of this scaffold have demonstrated promising activity in several therapeutic areas, most notably in oncology. They have been investigated as potent inhibitors of critical cell cycle regulators like Monopolar Spindle 1 (MPS1) kinase and as inhibitors of FMS kinase (CSF-1R), a key player in cancer and inflammatory diseases.[2] Furthermore, modifications of this core have yielded compounds that act as colchicine-binding site inhibitors, disrupting microtubule dynamics and exhibiting potent anticancer effects.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of the 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold. It includes detailed, field-proven protocols for the synthesis of derivatives, and for the in vitro evaluation of their biological activity. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Chemical Synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine Derivatives: A Generalized Protocol

The synthesis of substituted 4-Methyl-1H-pyrrolo[3,2-c]pyridines often involves a multi-step sequence, starting from commercially available pyridine derivatives. The following protocol is a generalized representation based on established literature procedures for analogous compounds and serves as a robust starting point for derivatization.[3][4]

Experimental Workflow for Synthesis

Synthesis_Workflow Start 2-Bromo-5-methylpyridine Step1 Oxidation (m-CPBA) Start->Step1 Intermediate1 2-Bromo-5-methylpyridine-1-oxide Step1->Intermediate1 Step2 Nitration (HNO3/H2SO4) Intermediate1->Step2 Intermediate2 2-Bromo-5-methyl-4-nitropyridine-1-oxide Step2->Intermediate2 Step3 Vinylation (DMF-DMA) Intermediate2->Step3 Intermediate3 (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide Step3->Intermediate3 Step4 Reductive Cyclization (Fe/AcOH) Intermediate3->Step4 CoreScaffold 6-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine Step4->CoreScaffold Step5 Suzuki Coupling (Arylboronic acid, Pd catalyst) CoreScaffold->Step5 FinalProduct Substituted 4-Methyl-1H-pyrrolo[3,2-c]pyridine Derivatives Step5->FinalProduct

Caption: Generalized synthetic workflow for 4-Methyl-1H-pyrrolo[3,2-c]pyridine derivatives.

Step-by-Step Synthesis Protocol

Materials:

  • 2-Bromo-5-methylpyridine

  • m-Chloroperbenzoic acid (m-CPBA)

  • Fuming nitric acid

  • Sulfuric acid

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • N,N-Dimethylformamide (DMF)

  • Iron powder

  • Acetic acid

  • Arylboronic acids

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvents (e.g., 1,4-dioxane, water)

Procedure:

  • Oxidation: Dissolve 2-bromo-5-methylpyridine in a suitable solvent and react with m-chloroperbenzoic acid to yield 2-bromo-5-methylpyridine-1-oxide. The N-oxide is crucial for activating the pyridine ring for subsequent nitration.[3][4]

  • Nitration: Carefully add the 2-bromo-5-methylpyridine-1-oxide to a mixture of fuming nitric acid and sulfuric acid. This electrophilic aromatic substitution introduces a nitro group at the 4-position, yielding 2-bromo-5-methyl-4-nitropyridine-1-oxide.[3][4]

  • Vinylation: React the nitrated intermediate with N,N-dimethylformamide dimethyl acetal in DMF. This step forms a key enamine intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide, which is primed for cyclization.[3][4]

  • Reductive Cyclization: Treat the enamine intermediate with iron powder in acetic acid. The iron reduces the nitro group to an amine, which then undergoes intramolecular cyclization to form the pyrrole ring, affording the core scaffold, 6-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine.[4]

  • Suzuki Coupling: The bromo-substituted core scaffold can be further derivatized via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with various arylboronic acids, to introduce a wide range of substituents at the 6-position.[3] This allows for the exploration of structure-activity relationships.

Biological Applications and In Vitro Evaluation Protocols

The 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a fertile ground for the discovery of potent inhibitors of several key drug targets. Below are detailed protocols for evaluating the biological activity of derivatives in the context of their primary applications.

Anticancer Activity via Kinase Inhibition

Derivatives of this scaffold have shown significant potential as inhibitors of protein kinases that are dysregulated in cancer, such as MPS1 and FMS.[2]

This protocol describes a general method for measuring the inhibition of a target kinase using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Principle: The amount of ADP produced is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and, consequently, a lower luminescent signal.

Materials:

  • Purified recombinant kinase (e.g., MPS1, FMS)

  • Kinase-specific substrate (e.g., Myelin Basic Protein for MPS1)[5]

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (derivatives of 4-Methyl-1H-pyrrolo[3,2-c]pyridine)

  • 384-well white opaque plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range is 10 µM to 0.1 nM.

  • Reaction Setup: In a 384-well plate, add the test compound solution, the kinase, and the kinase-specific substrate in the kinase assay buffer. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent inhibitor).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The MTT assay is a colorimetric method to assess cell viability and is widely used to determine the cytotoxic effects of potential anticancer agents.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)[3]

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the compound concentration to determine the IC50 value.

Disruption of Microtubule Dynamics

Certain derivatives of 4-Methyl-1H-pyrrolo[3,2-c]pyridine have been designed as colchicine-binding site inhibitors, which interfere with tubulin polymerization and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]

This protocol is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount.[6]

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 70% ethanol)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. The cells can be stored at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in the PI staining solution. The RNase A is included to degrade RNA and prevent its staining. Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is measured for each cell.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity. The data is then analyzed using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.[3]

Signaling Pathways and Mechanism of Action

The versatility of the 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold allows its derivatives to target various signaling pathways implicated in disease. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.

Kinase Inhibition and Downstream Signaling

Inhibitors based on this scaffold can target key kinases in oncogenic signaling pathways. For example, inhibition of MPS1 disrupts the spindle assembly checkpoint, leading to mitotic catastrophe in cancer cells. Inhibition of FMS kinase can block the pro-survival signals in tumor-associated macrophages and cancer cells.

Kinase_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Macrophage Proliferation & Survival MPS1 MPS1 Kinase SAC Spindle Assembly Checkpoint MPS1->SAC activates Anaphase Anaphase SAC->Anaphase inhibits MitoticArrest Mitotic Arrest FMS FMS Kinase (CSF-1R) Downstream Downstream Signaling (e.g., PI3K/Akt) FMS->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes Apoptosis Apoptosis Inhibitor 4-Methyl-1H-pyrrolo[3,2-c]pyridine Derivative Inhibitor->MPS1 inhibits Inhibitor->FMS inhibits

Caption: Inhibition of MPS1 and FMS kinase signaling pathways by 4-Methyl-1H-pyrrolo[3,2-c]pyridine derivatives.

Western Blot Analysis of Pathway Modulation

To confirm the on-target activity of the inhibitors within cells, Western blotting can be used to assess the phosphorylation status of the target kinase and its downstream effectors.

Protocol: Western Blot for Phosphorylated Kinases

  • Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) to prevent non-specific antibody binding.[6]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-MPS1) overnight at 4°C. A separate blot should be run and incubated with an antibody for the total protein as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation of the target protein in response to the inhibitor.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold has provided valuable insights into the structural requirements for potent biological activity.

Position of SubstitutionMoietyImpact on ActivityReference
6-position Phenyl or substituted phenylPotency is sensitive to the nature and position of substituents on the phenyl ring. Electron-donating groups (e.g., -OCH3) can enhance antiproliferative activity.[3]
6-position IndolylIntroduction of an indolyl group at this position has been shown to significantly increase anticancer potency.[3]
1-position 3,4,5-trimethoxyphenylThis moiety is often incorporated to mimic the A-ring of combretastatin A-4, contributing to potent tubulin polymerization inhibition.[3]

Key SAR Observations:

  • The nature of the substituent at the 6-position is a critical determinant of activity and selectivity.

  • The planarity and electronic properties of the appended aromatic or heteroaromatic rings at the 6-position significantly influence the binding affinity to the target protein.

  • Modifications at the 1-position of the pyrrole ring can be used to target specific features of the binding pocket, such as in the case of colchicine-site inhibitors.

Conclusion and Future Directions

The 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold represents a highly promising and versatile platform for the development of novel targeted therapies. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have demonstrated potent activity against a range of important drug targets, particularly in the field of oncology. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs.

Future research in this area will likely focus on:

  • Expanding the diversity of substituents at key positions to explore new target spaces.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Utilizing structure-based drug design to develop next-generation inhibitors with improved potency and selectivity.

By leveraging the knowledge and methodologies outlined herein, the scientific community can continue to unlock the full therapeutic potential of the 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Hewings, D. S., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(15), 6141-6157. [Link]

  • BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit. Retrieved from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301015. [Link]

  • Wikipedia. (2023, November 29). Cell cycle analysis. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301015. [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Methyl-1H-pyrrolo[3,2-c]pyridine Synthesis

Welcome to the technical support center for the synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies for this important heterocyclic compound. We will delve into common challenges, provide evidence-based solutions, and offer detailed protocols to enhance your experimental success.

Introduction

4-Methyl-1H-pyrrolo[3,2-c]pyridine is a key structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. Achieving high yields in its synthesis is crucial for efficient drug discovery and development pipelines. This guide will focus on the common synthetic routes and provide in-depth troubleshooting for yield improvement.

A prevalent synthetic strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. One of the notable approaches is a variation of the Fischer indole synthesis or similar cyclization reactions starting from a suitable pyridine derivative. For instance, a recently published method details the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives starting from 2-bromo-5-methylpyridine.[1][2] This multi-step synthesis involves oxidation, nitration, and subsequent cyclization to form the pyrrolo[3,2-c]pyridine scaffold.

Yields in these multi-step syntheses can be highly variable, often due to challenges in specific transformations such as nitration, cyclization, or subsequent functionalization. This guide will address these critical steps in a question-and-answer format to directly tackle the issues you may be facing in the lab.

Troubleshooting Guide: Low Yields and Impurities

This section is structured to address specific problems you might encounter during the synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

Issue 1: Low Yield in the Initial Nitration Step

Question: I am experiencing a low yield during the nitration of a pyridine derivative (e.g., 2-bromo-5-methylpyridine-1-oxide) to introduce the nitro group at the C4 position. What are the likely causes and how can I improve the yield?

Answer: Low yields in the nitration of pyridine N-oxides are a common challenge, often stemming from a lack of regioselectivity and harsh reaction conditions leading to degradation.

Potential Causes & Solutions:

  • Insufficient Activation: The pyridine ring is electron-deficient and requires activation for electrophilic nitration. The conversion to the N-oxide is a critical activating step. Ensure the N-oxidation reaction has gone to completion before proceeding.

  • Suboptimal Nitrating Agent: The choice of nitrating agent is crucial. While a mixture of fuming nitric acid and sulfuric acid is commonly used, the concentration and ratio are critical.[1][2]

    • Recommendation: Carefully control the temperature of the reaction, typically keeping it low (e.g., 0 °C to room temperature) to minimize side product formation. Experiment with the ratio of sulfuric acid to nitric acid to find the optimal conditions for your specific substrate.

  • Reaction Temperature: Elevated temperatures can lead to over-nitration or decomposition of the starting material and product.

    • Recommendation: Maintain strict temperature control throughout the addition of the nitrating agent and the subsequent reaction time.

  • Work-up Procedure: The work-up must be performed carefully to avoid product loss. Neutralization of the strong acid mixture generates significant heat and requires caution.

    • Recommendation: Pour the reaction mixture slowly onto crushed ice and then carefully neutralize with a base (e.g., NaOH or Na2CO3 solution) while maintaining a low temperature.

Issue 2: Inefficient Cyclization to Form the Pyrrole Ring

Question: My cyclization step to form the pyrrole ring of the 4-Methyl-1H-pyrrolo[3,2-c]pyridine core is giving a low yield. What factors influence this intramolecular reaction?

Answer: The intramolecular cyclization to form the pyrrole ring is a critical step that can be influenced by several factors, including the nature of the starting material, the choice of reagents, and the reaction conditions. A common strategy involves the reductive cyclization of a nitro group in the presence of a suitable carbon source.

Potential Causes & Solutions:

  • Incomplete Reduction of the Nitro Group: The reduction of the nitro group to an amino group is the first step in this transformation. If this reduction is incomplete, the cyclization will not proceed efficiently.

    • Recommendation: Common reducing agents for this purpose include iron powder in acetic acid or catalytic hydrogenation (e.g., H2, Pd/C).[3] Ensure the reducing agent is fresh and used in sufficient stoichiometric excess. Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the nitro-containing starting material.

  • Suboptimal Reaction Conditions for Cyclization: The subsequent cyclization can be sensitive to pH and temperature.

    • Recommendation: Acetic acid often serves as both the solvent and a catalyst for this type of cyclization.[3] The temperature may need to be optimized; refluxing in acetic acid is a common condition.

  • Side Reactions: The intermediate amine can be prone to oxidation or other side reactions if not handled under an inert atmosphere, especially at elevated temperatures.

    • Recommendation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products.

Issue 3: Difficulty in Purification and Persistent Impurities

Question: After my synthesis, I am struggling to purify the final 4-Methyl-1H-pyrrolo[3,2-c]pyridine product. Column chromatography gives low recovery, and my NMR shows persistent impurities. What are some effective purification strategies?

Answer: The purification of nitrogen-containing heterocyclic compounds like 4-Methyl-1H-pyrrolo[3,2-c]pyridine can be challenging due to their polarity and potential for interaction with silica gel.

Potential Causes & Solutions:

  • Compound Streaking on Silica Gel: The basic nature of the pyridine nitrogen and the pyrrole NH can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.

    • Recommendation: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine or ammonia.[4] Alternatively, use a different stationary phase such as neutral or basic alumina.

  • Co-eluting Impurities: Impurities with similar polarity to your product can be difficult to separate.

    • Recommendation: Optimize your solvent system for column chromatography. A gradient elution is often more effective than an isocratic one. Consider using a combination of solvents with different polarities and selectivities (e.g., dichloromethane/methanol, ethyl acetate/hexanes with a triethylamine additive).[4] If chromatography is insufficient, consider recrystallization from a suitable solvent system.

  • Residual Starting Materials or Reagents: Unreacted starting materials or reagents can contaminate the final product.

    • Recommendation: Ensure the reaction work-up is thorough. Aqueous washes at different pH values can help remove acidic or basic impurities before chromatographic purification.[4]

Frequently Asked Questions (FAQs)

Q1: What are some alternative synthetic routes to 4-Methyl-1H-pyrrolo[3,2-c]pyridine?

A1: Besides the nitration and reductive cyclization route, other methods for constructing the pyrrolo[3,2-c]pyridine core exist. These can include palladium-catalyzed cross-coupling reactions to build the pyrrole ring or variations of the Pictet-Spengler reaction.[5][6][7] The choice of route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Q2: What are the key starting materials for the synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine?

A2: Common starting materials include functionalized pyridines such as 2-amino-3-methylpyridine or 2-chloro-3-amino-4-methylpyridine.[8][9][10][11] The specific starting material will dictate the overall synthetic strategy.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used. 1H and 13C NMR spectroscopy will confirm the structure of the molecule. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. Purity can be assessed by LC-MS or HPLC.

Experimental Protocols

Protocol 1: Reductive Cyclization of a Nitro-Substituted Pyridine

This protocol is a general guideline for the reductive cyclization step.

  • To a stirred solution of the 2-(3-nitro-4-pyridinyl) derivative in acetic acid, add iron powder (5-10 equivalents).

  • Heat the reaction mixture to reflux (typically around 110-120 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with additional ethyl acetate.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine) using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Data Summary

Synthetic RouteKey Starting MaterialReported Yield RangeKey Challenges
Nitration & Reductive Cyclization2-Bromo-5-methylpyridine30-60% (overall)Regioselectivity of nitration, efficiency of cyclization
Palladium-Catalyzed CyclizationFunctionalized aminopyridine and an alkyne40-75%Catalyst selection, reaction conditions
Pictet-Spengler Type Reaction3-Amino-2-methylpyridine derivative50-80%Formation of iminium ion, cyclization conditions

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Visualizing the Workflow

Troubleshooting Workflow for Low Cyclization Yield

Sources

Optimization

Technical Support Center: Purification of 4-Methyl-1H-pyrrolo[3,2-c]pyridine

Welcome to the technical support center for the purification of 4-Methyl-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and comple...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methyl-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this valuable heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice rooted in established chemical principles and extensive laboratory experience.

I. Troubleshooting Guide

This section addresses specific, practical problems you may encounter during the purification of 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

Issue 1: My compound is streaking badly on the silica gel TLC plate and column, leading to poor separation.

Potential Cause & Explanation:

Streaking, or tailing, of nitrogen-containing heterocycles like 4-Methyl-1H-pyrrolo[3,2-c]pyridine on silica gel is a frequent issue.[1][2] This phenomenon is primarily due to the interaction between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, often irreversible, binding leads to a continuous "streaking" of the compound along the chromatography plate or column, rather than moving as a compact band. This results in poor resolution and cross-contamination of fractions.

Troubleshooting Suggestions:

  • Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent system.[1][2]

    • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. The TEA will preferentially interact with the acidic sites on the silica, effectively "masking" them from your target compound, which will then elute more symmetrically.

    • Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used, especially in more polar solvent systems. Add a small percentage (e.g., 0.5-2%) to your eluent.

  • Use Deactivated or Neutral Stationary Phases:

    • Neutralized Silica Gel: You can prepare this by washing standard silica gel with a solution containing a base like triethylamine.[1]

    • Alumina (Neutral or Basic): Consider using neutral or basic alumina as your stationary phase, which is less acidic than silica gel and often provides better peak shapes for basic compounds.[2]

Issue 2: After column chromatography, my NMR spectrum still shows significant impurities. What are my next steps?

Potential Cause & Explanation:

Co-eluting impurities are a common challenge, especially if they have similar polarities to 4-Methyl-1H-pyrrolo[3,2-c]pyridine. These could be isomers formed during the synthesis, unreacted starting materials, or byproducts.[2] A single chromatographic step may not be sufficient to resolve these.

Troubleshooting Suggestions:

  • Orthogonal Purification Techniques: Employ a purification method based on a different chemical principle.

    • Recrystallization: This is an excellent technique for obtaining highly pure crystalline material. The key is finding a suitable solvent or solvent system where your compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[1]

    • Acid-Base Extraction: This powerful liquid-liquid extraction technique leverages the basicity of the pyridine nitrogen.[3] By treating an organic solution of your crude product with an aqueous acid (e.g., 1M HCl), your basic compound will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.[4][5] You can then regenerate the neutral compound by basifying the aqueous layer and extracting it back into an organic solvent.[3]

  • Re-optimization of Chromatography:

    • Different Solvent System: Experiment with different solvent systems to alter the selectivity of the separation.

    • Reversed-Phase Chromatography: If available, preparative HPLC using a C18 column can provide excellent separation for challenging mixtures.[2]

Issue 3: I am having difficulty with the recrystallization of my compound; it either "oils out" or fails to crystallize.

Potential Cause & Explanation:

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice, often due to high impurity levels or a solution that is too concentrated.[2] Failure to crystallize can be due to several factors, including the choice of solvent or the kinetics of crystal nucleation.

Troubleshooting Suggestions:

  • To Address "Oiling Out":

    • Dilute the Solution: Add more of the hot solvent to ensure the compound is fully dissolved before cooling.

    • Modify the Solvent System: If using a solvent mixture, try adjusting the ratio to be slightly more solubilizing.

  • To Induce Crystallization:

    • Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator or freezer.[2]

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seeding: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.[1][2]

    • Introduce an "Anti-Solvent": Slowly add a solvent in which your compound is insoluble (an anti-solvent) to the solution until it becomes slightly cloudy, then allow it to stand.[2]

II. Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter in a synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine?

A1: The impurities will largely depend on the synthetic route employed. However, common impurities can include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these can be a significant source of contamination.

  • Isomeric Byproducts: The synthesis of azaindoles can sometimes yield structural isomers that can be challenging to separate due to similar physical properties.[2]

  • Reagents and Catalysts: Residual reagents or catalysts from the reaction work-up may also be present.

  • Solvent Residues: Solvents used in the reaction or purification steps are often seen in NMR spectra.[2]

Q2: Can I use an acid wash to purify my 4-Methyl-1H-pyrrolo[3,2-c]pyridine if it's sensitive to other purification methods?

A2: Yes, an acid-base extraction is a highly effective method for purifying basic compounds like this.[3][4] The general workflow involves dissolving the crude material in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid (e.g., 1M HCl). Your compound, being basic, will form a water-soluble salt and move to the aqueous layer.[5] After separating the layers, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to regenerate the neutral compound, which can then be extracted back into an organic solvent. This method is excellent for removing non-basic organic impurities.

Q3: What are the recommended storage conditions for purified 4-Methyl-1H-pyrrolo[3,2-c]pyridine?

A3: While specific stability data may vary, it is generally advisable to store purified 4-Methyl-1H-pyrrolo[3,2-c]pyridine in a cool, dry, and dark environment. Some commercial suppliers recommend cold-chain transportation, suggesting that storage in a refrigerator or freezer is prudent to minimize potential degradation over time.[6]

III. Experimental Protocols & Data

Protocol 1: Column Chromatography with a Basic Modifier
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. Aim for an Rf value of 0.2-0.3 for your target compound. If streaking is observed, add 0.5% triethylamine to the solvent system and re-run the TLC.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (including the triethylamine) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1]

  • Elution: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, co-evaporation with a solvent like toluene can be effective.[5]

Protocol 2: Acid-Base Extraction
  • Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M aqueous HCl, shake the funnel vigorously, and allow the layers to separate.[3]

  • Drain the lower aqueous layer (containing the protonated product) into a clean flask.

  • Wash the organic layer again with 1M HCl to ensure complete extraction of the basic product. Combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., solid NaHCO₃ or 1M NaOH) until the solution is basic (check with pH paper).

  • Extract the now neutral product from the aqueous layer with fresh organic solvent (e.g., DCM, 3x volumes).

  • Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[5]

IV. Visualized Workflows

Purification_Decision_Tree start Crude 4-Methyl-1H-pyrrolo[3,2-c]pyridine tlc Perform TLC Analysis start->tlc streaking Streaking Observed? tlc->streaking add_base Add Basic Modifier (e.g., 0.5% TEA) to Eluent streaking->add_base Yes column_chrom Column Chromatography streaking->column_chrom No add_base->column_chrom check_purity Check Purity (NMR, LC-MS) column_chrom->check_purity impure Impurities Present? check_purity->impure pure Pure Product impure->pure No orthogonal_purification Choose Orthogonal Method impure->orthogonal_purification Yes recrystallization Recrystallization orthogonal_purification->recrystallization acid_base Acid-Base Extraction orthogonal_purification->acid_base recrystallization->check_purity acid_base->check_purity Acid_Base_Extraction_Workflow start Crude Product in Organic Solvent add_acid Wash with 1M HCl start->add_acid separate1 Separate Layers add_acid->separate1 organic_layer1 Organic Layer (Non-Basic Impurities) separate1->organic_layer1 aqueous_layer1 Aqueous Layer (Protonated Product) separate1->aqueous_layer1 basify Basify with NaOH/NaHCO3 aqueous_layer1->basify extract Extract with Organic Solvent basify->extract separate2 Separate Layers extract->separate2 aqueous_layer2 Aqueous Layer (Salts) separate2->aqueous_layer2 organic_layer2 Organic Layer (Pure Product) separate2->organic_layer2 dry_concentrate Dry and Concentrate organic_layer2->dry_concentrate final_product Purified Product dry_concentrate->final_product

Caption: Workflow for purification via acid-base extraction.

V. References

  • U.S. Patent US6087507A, "Separation of pyridine or pyridine derivatives from aqueous solutions," Google Patents, .

  • "The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes," ResearchGate, [Link].

  • Hanneman, W. W., "Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column," Journal of Gas Chromatography, 1963, [Link].

  • Pirkle, W. H., Welch, C. J., Mahler, G. S., "Chromatographic separation of the enantiomers of N-acylated heterocyclic amines," The Journal of Organic Chemistry, ACS Publications, [Link].

  • "Acid–base extraction," Wikipedia, [Link].

  • Burrell, G. J., Hurtubise, R. J., "Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica," Analytical Chemistry, ACS Publications, [Link].

  • "Isolation of pure pyridine help," Reddit, [Link].

  • "What is best method to remove pyridine from a reaction mixture?," ResearchGate, [Link].

  • "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives," MDPI, [Link].

  • "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)," National Institutes of Health (NIH), [Link].

Sources

Troubleshooting

4-Methyl-1H-pyrrolo[3,2-C]pyridine stability and storage conditions

Technical Support Center: 4-Methyl-1H-pyrrolo[3,2-c]pyridine A Guide to Ensuring Compound Integrity in Research and Development Welcome to the technical support guide for 4-Methyl-1H-pyrrolo[3,2-c]pyridine (CAS 860362-26...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methyl-1H-pyrrolo[3,2-c]pyridine

A Guide to Ensuring Compound Integrity in Research and Development

Welcome to the technical support guide for 4-Methyl-1H-pyrrolo[3,2-c]pyridine (CAS 860362-26-1). As a Senior Application Scientist, I understand that the stability and proper storage of your chemical reagents are paramount to the success and reproducibility of your experiments. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for maintaining the integrity of this compound. The pyrrolopyridine scaffold, while valuable, has known sensitivities that must be managed proactively.

Frequently Asked Questions (FAQs)

Here we address the most common queries regarding the stability and handling of 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

Q1: What are the ideal long-term storage conditions for 4-Methyl-1H-pyrrolo[3,2-c]pyridine?

For maximum shelf-life, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Several suppliers utilize cold-chain transportation, suggesting that refrigerated or frozen conditions are optimal for long-term storage to minimize degradation.[2] To prevent exposure to atmospheric contaminants, storing under an inert gas like argon or nitrogen is also a recommended practice, as related azaindole structures can be sensitive to air.[3]

Q2: Is this compound sensitive to light?

Yes. Pyrrolopyridine derivatives have demonstrated photolability.[4][5] Exposure to light, especially UV, can initiate degradation pathways, leading to the formation of impurities and a potential change in the material's appearance and purity. It is crucial to store the compound in a light-protecting container, such as an amber glass vial, and to keep it in a dark location like a cabinet or freezer.

Q3: How should I handle the compound for routine experimental use?

Always handle 4-Methyl-1H-pyrrolo[3,2-c]pyridine in a well-ventilated area or under a chemical fume hood.[6][7] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[8] To avoid introducing moisture, which can promote hydrolysis, allow the container to warm to room temperature before opening if it has been stored in a freezer or refrigerator. Use non-sparking tools, as the compound may be flammable.[9]

Q4: What solvents are compatible with this compound for making stock solutions?

While specific solubility data should be confirmed with the supplier's Certificate of Analysis, pyrrolopyridine derivatives are generally soluble in common organic solvents. However, the stability of the compound in solution is a critical factor. Studies on related structures show extreme instability in alkaline (basic) solutions and lability in acidic solutions.[4][5] For experimental use, prepare solutions fresh and use neutral, anhydrous solvents whenever possible. If solutions must be stored, even for a short period, they should be kept at low temperatures (-20°C or -80°C) and protected from light.

Q5: What are the known chemical incompatibilities?

Avoid contact with strong oxidizing agents and strong acids.[6][9][10] These substances can cause vigorous reactions and lead to the rapid degradation of the compound. It is also critical to prevent contact with alkaline (basic) conditions, which can quickly break down the pyrrolopyridine ring structure.[4][5]

Summary of Recommended Storage Conditions

ParameterConditionRationale & References
Temperature -20°C to 4°C (Long-term)Minimizes thermal degradation. Cold-chain transport suggests temperature sensitivity.[2]
Room Temperature (Short-term)Acceptable for brief periods, but not ideal for long-term storage.[11]
Atmosphere Inert Gas (Argon or Nitrogen)Protects against air and oxidative degradation.[3]
Light Store in Dark (Amber Vial)Prevents photodegradation; compound class is known to be photolabile.[3][4][5]
Moisture Dry/AnhydrousAvoids hydrolytic degradation pathways. Keep container tightly sealed.[10][12]
pH (in solution) NeutralCompound is unstable in acidic and especially alkaline conditions.[4][5]

Troubleshooting Guide: Diagnosing Compound Instability

Use this guide to identify and resolve common issues that may arise from improper storage or handling.

Observed Issue Potential Cause Recommended Action & Explanation
Compound has changed color (e.g., yellowing or darkening). Photodegradation or Oxidation. This is a classic sign of compound instability. Exposure to light or air has likely created chromophoric impurities. The material should be considered suspect. Action: Discard the material according to your institution's EHS guidelines.[8] Review your storage protocol to ensure light and air are excluded.
Loss of biological activity or poor results in a previously validated assay. Chemical Degradation. The active compound has likely degraded, reducing its effective concentration. This can be due to hydrolysis (from moisture), oxidation (from air), or instability in the solution's pH.[4][5] Action: Prepare fresh stock solutions from a new or properly stored solid sample. Avoid storing solutions for extended periods.
Inconsistent analytical results (e.g., new peaks in LC-MS or NMR). Formation of Degradants. This confirms compound instability. The new peaks represent degradation products. Action: Compare the analytical data of the suspect vial with a new lot or a reference standard. The degradation mechanism for related structures often involves the cleavage of the pyrrolopyridine ring.[4][5] Isolate the compromised material to prevent its use.
Solid material appears clumpy or "wet". Moisture Absorption. The container was likely not sealed properly or was opened while still cold, causing condensation. Absorbed water can initiate hydrolysis. Action: If the material is critical, it can be dried under high vacuum. However, it's safer to use a fresh, uncontaminated sample. Always allow containers to equilibrate to ambient temperature before opening.
Troubleshooting Flowchart

This diagram outlines a logical process for diagnosing issues with your 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

G start Experiment Yields Unexpected Results check_compound Is the 4-Methyl-1H-pyrrolo[3,2-c]pyridine sample suspect? start->check_compound visual_inspection Visually Inspect Solid: - Color change? - Clumped/Wet? check_compound->visual_inspection Yes solution_prep Review Solution Prep: - Solvent pH neutral? - Stored for long? check_compound->solution_prep No, solid looks fine analytical_check Perform Analytical Check: (e.g., LC-MS, TLC) - New peaks? - Purity loss? visual_inspection->analytical_check No, looks OK degraded Result: Compound Degraded visual_inspection->degraded Yes, appearance changed analytical_check->solution_prep No, purity is high analytical_check->degraded Yes, purity compromised solution_prep->degraded Yes, potential solution instability discard Action: Discard Material & Review Storage Protocol (See Best Practices) degraded->discard

Caption: Troubleshooting flowchart for compound stability issues.

Experimental Protocols: Best Practices for Handling & Storage

Adherence to a strict protocol is the most effective way to ensure the long-term viability of 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

Protocol 1: Compound Reception and Initial Storage
  • Inspect: Upon receipt, verify the container is sealed and undamaged. Note the recommended storage temperature on the label.

  • Log: Record the date of receipt, lot number, and initial appearance in your lab inventory.

  • Aliquot (Recommended): To prevent contamination and repeated freeze-thaw cycles of the bulk supply, aliquot the material into smaller, single-use vials if you plan to use it over an extended period. Perform this operation in a glove box or under a stream of inert gas.

  • Package: Use amber glass vials with tightly sealing caps (e.g., PTFE-lined).

  • Store: Place the primary container and any aliquots in a designated, clearly labeled secondary container and store immediately under the recommended conditions (-20°C, dark, dry).

Protocol 2: Preparing Stock Solutions
  • Equilibrate: Remove an aliquot vial from the freezer/refrigerator. Allow it to sit at room temperature for at least 20-30 minutes before opening to prevent atmospheric moisture from condensing on the cold solid.

  • Weigh: In a fume hood, quickly weigh the required amount of solid into your destination flask.

  • Dissolve: Add anhydrous, neutral solvent (e.g., anhydrous DMSO or DMF) to the desired concentration.

  • Use Immediately: Use the solution as fresh as possible. The pyrrolopyridine core is susceptible to hydrolysis, especially in non-anhydrous solvents or under non-neutral pH.[4][5]

  • Short-Term Storage: If a solution must be stored, purge the headspace of the vial with inert gas, seal tightly, and store at -20°C or -80°C, protected from light. Do not store for more than a few days unless stability in that specific solvent and condition has been validated.

Ideal Storage Workflow

The following diagram illustrates the optimal path from receiving the compound to its use in an experiment.

workflow receive Receive Compound inspect Inspect & Log receive->inspect aliquot Aliquot into Amber Vials (Under Inert Gas) inspect->aliquot store Long-Term Storage (-20°C, Dark, Dry) aliquot->store equilibrate Equilibrate Vial to Room Temp store->equilibrate For Use weigh Weigh & Prepare Fresh Solution equilibrate->weigh use Use in Experiment weigh->use

Caption: Recommended workflow for handling and storage.

References

Sources

Optimization

4-Methyl-1H-pyrrolo[3,2-C]pyridine solubility issues and solutions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 4-Methyl-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Methyl-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. As a heterocyclic aromatic compound, 4-Methyl-1H-pyrrolo[3,2-c]pyridine often exhibits poor aqueous solubility, which can be a significant hurdle in experimental assays and formulation development. This document provides in-depth troubleshooting guides and protocols to help you achieve consistent and reliable results.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My 4-Methyl-1H-pyrrolo[3,2-c]pyridine is not dissolving in my standard aqueous buffer (e.g., PBS, pH 7.4). What is my first step?

A1: This is the most common issue for compounds with this scaffold. The limited aqueous solubility stems from its relatively nonpolar, rigid ring structure. The first and most direct approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous medium.

Causality and Rationale: The goal is to dissolve the compound at a high concentration in a solvent where it is freely soluble and then introduce it into the aqueous system at a final concentration that remains below its kinetic solubility limit.

  • Recommended Starting Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard for initial solubility screening. Its high polarity and aprotic nature allow it to effectively solvate a wide range of organic molecules.[1]

  • Alternative Solvents: If DMSO is incompatible with your assay, other options include Ethanol, N,N-Dimethylformamide (DMF), or Polyethylene Glycol 400 (PEG 400).

Actionable Advice: Start by preparing a 10 mM or higher stock solution in 100% DMSO. This concentrated stock serves as the starting point for all subsequent dilutions. See Protocol 1 for a detailed methodology.

Q2: I prepared a DMSO stock, but the compound precipitates immediately when I add it to my aqueous buffer. How can I fix this?

A2: This phenomenon is often called "DMSO shock" or "antisolvent precipitation." It occurs when the highly concentrated drug solution in DMSO is rapidly diluted into the aqueous buffer (an antisolvent), causing the local concentration to exceed the solubility limit before the molecules can disperse.

Causality and Rationale: The key is to manage the dilution process to avoid creating localized regions of supersaturation. Several strategies can mitigate this:

  • Lower the Final Co-solvent Concentration: The most common cause is too high a final concentration of DMSO in the assay. Most cell-based assays can tolerate 0.5% to 1% DMSO, but this must be empirically determined.

  • Employ a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. This gradually acclimates the compound to the aqueous environment.[1]

  • Modify the Addition Method: Adding the DMSO stock to a vortexing or rapidly stirring buffer solution promotes rapid dispersion, preventing localized precipitation.[1]

Actionable Advice: If your final desired concentration is 10 µM from a 10 mM DMSO stock (a 1:1000 dilution), do not add 1 µL directly to 999 µL of buffer. Instead, first dilute 1:10 in DMSO (to 1 mM), then 1:10 in buffer (to 100 µM), and finally 1:10 in buffer again to reach 10 µM. This keeps the intermediate solutions more stable.

Q3: Can I use pH modification to increase the solubility of 4-Methyl-1H-pyrrolo[3,2-c]pyridine?

A3: Yes, pH modification can be a highly effective strategy for ionizable compounds.[2] The 4-Methyl-1H-pyrrolo[3,2-c]pyridine structure contains a pyridine ring, which is basic and can be protonated at acidic pH to form a more soluble salt.

Causality and Rationale: The protonated form of the molecule (a cation) will have significantly higher aqueous solubility than the neutral free base. The intrinsic solubility is observed at pH values more than 2 units above the pKa of the compound.[3] By lowering the pH of the solvent, you shift the equilibrium towards the protonated, more soluble species.

Actionable Advice:

  • Determine the pKa: If not known, the pKa of the pyridine nitrogen can be predicted using software or determined experimentally.

  • Conduct a pH-Solubility Profile: Measure the compound's solubility in a series of buffers across a relevant pH range (e.g., pH 2 to pH 8). This will identify the pH at which solubility is maximized. See Protocol 3 .

  • Assay Compatibility: Crucially, ensure that the pH required for solubility is compatible with the optimal conditions for your biological assay (e.g., enzyme activity, cell viability).[1]

Q4: My assay is sensitive to both organic co-solvents and pH changes. What are my other options?

A4: When co-solvents and pH are not viable, advanced formulation strategies like complexation with cyclodextrins or creating solid dispersions are excellent alternatives.

Causality and Rationale:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4] They can encapsulate the poorly soluble 4-Methyl-1H-pyrrolo[3,2-c]pyridine molecule, forming an inclusion complex where the hydrophobic part of the drug is shielded from water.[5][6] This complex has a much higher aqueous solubility than the drug alone. β-cyclodextrins and their derivatives, like Hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for heterocyclic molecules.[6][7]

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous, hydrophilic polymer matrix (like PVP K30 or PEG).[8][9] This prevents the drug from crystallizing and presents it in a higher energy, more soluble amorphous state.[9]

Actionable Advice: For laboratory-scale experiments, cyclodextrins are often more practical. Start with HP-β-CD, as it generally has high water solubility and low toxicity. See Protocol 4 for a method to prepare a cyclodextrin formulation.

Q5: I am observing inconsistent results between experiments, which I suspect is due to variable precipitation. Could the solid form of my compound be a factor?

A5: Absolutely. The solid-state properties of a compound, specifically polymorphism, can have a profound impact on its kinetic solubility and dissolution rate.[10]

Causality and Rationale: Polymorphism is the ability of a compound to exist in multiple crystalline forms. These different forms can have different crystal lattice energies.[10] A metastable polymorph generally has a higher free energy and is therefore more soluble than the most thermodynamically stable form.[11] However, the metastable form can convert to the stable form over time, especially in solution, leading to a drop in solubility and inconsistent results.[11]

Actionable Advice:

  • Characterize Your Solid Lot: If possible, use techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to characterize the solid form you are using.

  • Ensure Consistency: Always use the same batch of the compound for a series of related experiments. If you switch batches, re-validate your solubility and assay parameters.

  • Prepare Fresh Solutions: Avoid using aged stock solutions where polymorphic conversion or degradation may have occurred. Prepare fresh dilutions from your concentrated organic stock for each experiment.[1]

Data Presentation

The following tables provide illustrative data for a compound like 4-Methyl-1H-pyrrolo[3,2-c]pyridine to guide your expectations.

Table 1: Hypothetical Solubility in Common Solvents

SolventSolubility CategoryEstimated Solubility (µg/mL)
WaterPractically Insoluble< 1
PBS (pH 7.4)Practically Insoluble< 1
DMSOVery Soluble> 100,000
EthanolSoluble~10,000
PEG 400Soluble~30,000

Table 2: Hypothetical Effect of Co-solvents on Apparent Solubility in PBS (pH 7.4)

Co-solvent System (in PBS)Apparent Solubility (µg/mL)
1% DMSO5
5% DMSO30
10% Ethanol20
10% PEG 40060
2% HP-β-CD120

Table 3: Hypothetical pH-Dependent Apparent Solubility

Buffer pHApparent Solubility (µg/mL)
2.0500
4.0250
6.025
7.4< 5
8.0< 1

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh an appropriate amount of 4-Methyl-1H-pyrrolo[3,2-c]pyridine (Molecular Weight: 132.16 g/mol ). For 1 mL of a 10 mM stock, weigh 1.32 mg.

  • Add Solvent: Add the desired volume of high-purity, anhydrous DMSO (e.g., 1 mL).

  • Solubilize: Vortex the vial vigorously for 1-2 minutes. If needed, sonicate in a water bath for 5-10 minutes or gently warm to 37°C to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment using the Shake-Flask Method

This protocol determines the equilibrium solubility of the compound in a chosen buffer.[12]

  • Add Excess Solid: Add an excess amount of the solid compound (e.g., 1-2 mg) to a known volume of the test buffer (e.g., 1 mL) in a glass vial. The excess solid ensures that saturation is reached.

  • Equilibrate: Tightly cap the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be done by either:

    • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Filter the sample through a 0.22 µm PVDF or PTFE syringe filter. Ensure the filter material does not bind your compound.

  • Quantify Concentration: Carefully take an aliquot of the clear supernatant or filtrate. Dilute it with a suitable solvent (e.g., mobile phase for HPLC) and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.[13]

Protocol 3: pH-Dependent Solubility Screening
  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8). Ensure the buffers have sufficient ionic strength and buffering capacity.

  • Run Shake-Flask: Perform the shake-flask protocol (Protocol 2 ) in parallel for each buffer.

  • Analyze and Plot: Quantify the solubility at each pH and plot the results (Solubility vs. pH) to visualize the compound's solubility profile.

Protocol 4: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 10% w/v solution).

  • Add Compound: Add an excess amount of solid 4-Methyl-1H-pyrrolo[3,2-c]pyridine to the HP-β-CD solution.

  • Complexation: Agitate the mixture at room temperature for 24-72 hours to allow for the formation of the inclusion complex.

  • Determine Solubility: Use the same phase separation and quantification steps as in Protocol 2 to determine the enhanced solubility of the compound in the presence of HP-β-CD.

Visualization of Workflows and Mechanisms

Troubleshooting Workflow for Solubility Issues

G start Compound Insoluble in Aqueous Buffer stock Prepare Concentrated Stock in 100% DMSO start->stock precip Precipitation on Dilution ('DMSO Shock')? stock->precip stepwise Use Stepwise Dilution Lower Final DMSO % Add to Vortexing Buffer precip->stepwise Yes assay_compat Is DMSO Compatible with Assay? precip->assay_compat No stepwise->assay_compat ph_mod Try pH Modification (Acidic Buffer) assay_compat->ph_mod No success Proceed with Experiment assay_compat->success Yes ph_compat Is Required pH Compatible with Assay? ph_mod->ph_compat cyclo Use Advanced Formulation (e.g., Cyclodextrins) ph_compat->cyclo No ph_compat->success Yes cyclo->success

Caption: A decision-making workflow for troubleshooting solubility problems.

Mechanisms of Solubility Enhancement

G cluster_0 Co-Solvency cluster_1 Cyclodextrin Complexation drug1 Drug cosolvent1 Co-S drug1->cosolvent1 cosolvent2 Co-S drug1->cosolvent2 cosolvent3 Co-S drug1->cosolvent3 cosolvent4 Co-S drug1->cosolvent4 label_cosolvency Drug is solvated by co-solvent molecules, reducing bulk polarity. drug2 Drug cyclo Cyclodextrin label_cyclo Drug is encapsulated within the hydrophobic core of the cyclodextrin.

Caption: Comparison of co-solvency and cyclodextrin mechanisms.

References

  • Baka, E., Comer, J., & Bergman, C. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 58(9), 1147-1156.
  • Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Molecular Pharmaceutics, 8(4), 1084-1095.
  • Asmat, S., et al. (2022). Supramolecular cyclodextrin complexes of biologically active nitrogen heterocycles.
  • BenchChem. (2025). Technical Support Center: Improving Solubility of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile for Biological Assays. BenchChem.
  • Al-Ghananeem, A. M. (2002). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Miletics, M., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3734.
  • Topală, C., et al. (2002).
  • GlaxoSmithKline. (2005). Method for determining solubility of a chemical compound.
  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences.
  • Sharma, A., Jain, C. P., & Tanwar, Y. S. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80.
  • Czemplik-Hap, O., et al. (2021). Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. Molecules, 26(21), 6489.
  • de Almeida, A. G., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Polymers, 13(15), 2463.
  • Ahire, B. R., et al. (2010). Solubility Enhancement of Poorly Water Soluble Drug by Solid Dispersion Techniques. International Journal of PharmTech Research, 2(3), 2007-2015.
  • Kumar, S., & Sothilingam, H. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-9.
  • ChemicalBook. (2023). 4-METHYL-1H-PYRROLO[3,2-C]PYRIDINE | 860362-26-1. ChemicalBook.
  • ChemicalBook. (2023). 4-METHYL-1H-PYRROLO[3,2-C]PYRIDINE | 860362-26-1. ChemicalBook.
  • Westhuyzen, R., et al. (2020).
  • LookChem. (n.d.). Cas 178268-92-3,1H-Pyrrolo[3,2-c]pyridine, 4-chloro-6-Methyl-. LookChem.
  • BLDpharm. (n.d.). 860362-26-1|4-Methyl-1H-pyrrolo[3,2-c]pyridine. BLDpharm.
  • AstraZeneca. (2005). Substituted pyrrolopyridines.
  • Goud, N. R., et al. (2012). Effects of polymorphism and solid-state solvation on solubility and dissolution rate. Crystal Growth & Design, 12(7), 3587-3601.
  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Advanced Drug Delivery Reviews, 59(7), 617-630.
  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759-18776.
  • Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. JOCPR, 16(5), 9-10.
  • Solubility of Things. (n.d.). Pyridine. Solubility of Things.
  • World Journal of Pharmaceutical Research. (2020). CO-SOLVENCY AND ANTI-SOLVENT METHOD FOR THE SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. WJPR, 9(5).
  • PharmD, L. (2024). Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn.
  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. SciSpace.
  • ChemicalBook. (n.d.). 4-Methyl-1H-pyrrolo[2,3-c]pyridine. ChemicalBook.
  • LookChem. (n.d.). Cas 824-51-1,6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE. LookChem.
  • Szkatuła, D., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5948.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1H-pyrrolo[2,3-c]pyridine. Sigma-Aldrich.
  • El-Kattan, A. F., et al. (2016). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Molecular Pharmaceutics, 13(11), 3785-3794.
  • Frank, K. J., et al. (2019). The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics, 16(8), 3569-3580.
  • Matrix Scientific. (n.d.). Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate.
  • Reddit. (2015). Pyridine Is miscible with EVERYTHING!? r/chemistry.
  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 265, 116084.

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Troubleshooting

Technical Support Center: 4-Methyl-1H-pyrrolo[3,2-c]pyridine Reaction Side Products

For Researchers, Scientists, and Drug Development Professionals I. Troubleshooting Guide: Common Experimental Issues This section addresses specific problems you might encounter in the lab, offering explanations for thei...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab, offering explanations for their root causes and providing actionable steps for resolution.

Q1: My reaction yield is significantly lower than expected, and I'm isolating a complex mixture of products. What are the likely culprits?

A1: Low yields and complex product mixtures in the synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine often stem from several competing side reactions. The specific side products formed will depend heavily on your chosen synthetic route. However, some common issues to consider are:

  • Incomplete Cyclization: The core pyrrolopyridine scaffold is often formed through a cyclization reaction, such as a Pictet-Spengler type reaction. If the reaction conditions (e.g., acid concentration, temperature, reaction time) are not optimal, you may isolate uncyclized intermediates.[1][2][3]

  • Over-oxidation or N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, especially if you are using strong oxidizing agents at any stage of your synthesis. This can lead to the formation of the corresponding N-oxide, which may or may not be your desired product.[4][5][6] The use of milder oxidants like m-chloroperoxybenzoic acid (m-CPBA) can sometimes be selective, but careful control of stoichiometry and temperature is crucial.[4][6]

  • Dimerization: Pyrrolopyridine derivatives can be prone to dimerization, especially under acidic conditions or upon prolonged heating.[7][8] This is often observed as a higher molecular weight byproduct in your mass spectrometry analysis.

  • Regioisomeric Impurities: Depending on the precursors and cyclization strategy, you may form regioisomers of the desired 4-Methyl-1H-pyrrolo[3,2-c]pyridine. For example, if your synthesis involves the functionalization of a pre-formed pyrrolopyridine core, you might encounter a mixture of isomers if the regioselectivity of the reaction is not well-controlled.[9]

Troubleshooting Workflow:

cluster_0 Problem: Low Yield & Complex Mixture cluster_1 Analysis cluster_2 Potential Side Products cluster_3 Optimization Strategies Low Yield Low Yield LC-MS Analysis LC-MS Analysis Low Yield->LC-MS Analysis NMR Analysis NMR Analysis Low Yield->NMR Analysis Uncyclized Intermediate Uncyclized Intermediate LC-MS Analysis->Uncyclized Intermediate N-Oxide N-Oxide LC-MS Analysis->N-Oxide Dimer Dimer LC-MS Analysis->Dimer Regioisomer Regioisomer NMR Analysis->Regioisomer Adjust Reaction Conditions Adjust Reaction Conditions Uncyclized Intermediate->Adjust Reaction Conditions N-Oxide->Adjust Reaction Conditions Dimer->Adjust Reaction Conditions Purification Strategy Purification Strategy Regioisomer->Purification Strategy

Caption: Troubleshooting low yields and complex mixtures.

Q2: I've identified a significant byproduct with a mass 16 units higher than my target compound. What is it and how can I prevent its formation?

A2: A mass increase of 16 Da is a strong indicator of N-oxidation of the pyridine ring, forming 4-Methyl-1H-pyrrolo[3,2-c]pyridine N-oxide.[4][5][6]

Causality:

  • Oxidizing Agents: This side product is common when the synthetic route involves an oxidation step. Reagents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or even exposure to air over extended periods in the presence of certain catalysts can lead to N-oxidation.[4][6]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times during oxidation steps can increase the likelihood of N-oxide formation.

Prevention and Mitigation Strategies:

StrategyDescriptionKey Considerations
Use Milder Oxidants Employ more selective oxidizing agents. For example, if using a peroxy acid, consider running the reaction at a lower temperature or using a less reactive one.Stoichiometry is critical. Use only a slight excess of the oxidant.
Control Reaction Time and Temperature Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid unnecessarily high temperatures.Lower temperatures may require longer reaction times, so optimization is key.
Deoxygenation If N-oxide formation is unavoidable, it can often be reversed. A subsequent deoxygenation step using reagents like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) can convert the N-oxide back to the desired pyridine.This adds an extra step to your synthesis but can be an effective salvage strategy.
Q3: My NMR spectrum shows a set of signals that are very similar to my product, but with slightly different chemical shifts, suggesting a regioisomer. How can I confirm this and what are the likely sources?

A3: The presence of a regioisomer is a common challenge in the synthesis of substituted pyrrolopyridines. The most likely source of this impurity depends on the specific synthetic route employed.

Common Scenarios for Regioisomer Formation:

  • Ambiguous Cyclization: In syntheses that construct the pyrrole ring onto a pre-existing pyridine, the cyclization step may not be completely regioselective. For example, in a Fischer indole-type synthesis, the initial cyclization could potentially occur at two different positions on the pyridine ring.

  • Lack of Regiocontrol in C-H Functionalization: Direct functionalization of the pyrrolopyridine core, for instance, through metal-catalyzed C-H activation, can sometimes lead to a mixture of isomers if the directing group effect is not strong enough or if there are multiple accessible C-H bonds with similar reactivity.[9]

  • Starting Material Impurities: It's also possible that your starting materials contain regioisomeric impurities that are carried through the synthetic sequence.

Confirmation and Resolution:

  • Advanced NMR Techniques: Use 2D NMR techniques like COSY, HSQC, and HMBC to definitively assign the structure of both your desired product and the suspected regioisomer. NOESY or ROESY experiments can help elucidate through-space correlations that can be diagnostic of a particular isomer.

  • Careful Chromatographic Separation: Regioisomers often have very similar polarities, making them difficult to separate. Experiment with different solvent systems and stationary phases (e.g., silica gel, alumina, or even reverse-phase chromatography) to achieve separation.[10]

  • Re-evaluate Your Synthetic Strategy: If regioisomer formation is a persistent issue, you may need to redesign your synthesis to introduce key functional groups in a more controlled, stepwise manner. This might involve using protecting groups or starting with a more highly functionalized and less ambiguous precursor.

II. Frequently Asked Questions (FAQs)

Q4: What are the most common classes of side products to expect in the synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine?

A4: Based on the known reactivity of the pyrrolopyridine scaffold and common synthetic methodologies, the most prevalent side products fall into these categories:

  • N-Oxides: As discussed previously, oxidation of the pyridine nitrogen is a frequent side reaction.[4][5][6]

  • Dimers and Oligomers: Self-reaction of the pyrrolopyridine unit, particularly under acidic conditions, can lead to the formation of dimers and higher-order oligomers.[7][8]

  • Halogenated Byproducts: If your synthesis involves halogenation steps (e.g., bromination or chlorination), you may see byproducts arising from over-halogenation or halogenation at an undesired position.

  • Uncyclized Intermediates: In multi-step syntheses that build the heterocyclic core, incomplete reactions can leave you with significant amounts of the acyclic precursor.[1][2][3]

  • Products of Ring Opening: Under very harsh acidic or basic conditions, the pyrrole ring can be susceptible to opening, leading to a variety of degradation products.

Q5: How can I effectively purify 4-Methyl-1H-pyrrolo[3,2-c]pyridine from its common side products?

A5: A multi-pronged purification strategy is often necessary.

  • Aqueous Workup: A well-designed aqueous workup can remove many impurities. For example, a wash with a mild base like sodium bicarbonate solution can remove acidic impurities, while a wash with a dilute acid can remove basic impurities.

  • Column Chromatography: This is the workhorse of purification for most organic compounds.

    • Stationary Phase: Silica gel is the most common choice. However, for compounds that are sensitive to acid, neutral or basic alumina can be a better option.[10]

    • Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is typically effective. Adding a small amount of a modifier like triethylamine to the eluent can improve the peak shape for basic compounds like pyrrolopyridines.[10]

  • Recrystallization: If you can obtain your product in a reasonably pure form after chromatography, recrystallization is an excellent technique for achieving high purity. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Preparative HPLC: For very challenging separations, especially with regioisomers, preparative high-performance liquid chromatography (HPLC) can be a powerful tool.

Purification Decision Tree:

cluster_0 Crude Product cluster_1 Initial Purification cluster_2 Primary Separation cluster_3 Purity Assessment cluster_4 Final Purification Crude Mixture Crude Mixture Aqueous Workup Aqueous Workup Crude Mixture->Aqueous Workup Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography Purity > 95%? Purity > 95%? Column Chromatography->Purity > 95%? Recrystallization Recrystallization Purity > 95%?->Recrystallization Yes Prep HPLC Prep HPLC Purity > 95%?->Prep HPLC No Pure Product Pure Product Recrystallization->Pure Product Prep HPLC->Pure Product

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-1H-pyrrolo[3,2-c]pyridine

Welcome to the technical support center for the synthesis and optimization of 4-Methyl-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Methyl-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve optimal reaction outcomes.

I. Overview of Synthetic Strategies

The synthesis of the 4-Methyl-1H-pyrrolo[3,2-c]pyridine core, a valuable scaffold in medicinal chemistry, can be approached through several synthetic routes.[1][2] A common and effective method involves a multi-step sequence starting from commercially available pyridine derivatives.[1][2] One such pathway begins with 2-bromo-5-methylpyridine, which undergoes oxidation, nitration, and subsequent reactions to form the key pyrrolo[3,2-c]pyridine structure.[1][2] Another powerful strategy for constructing similar fused heterocyclic systems is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.[3][4] The success of this reaction is highly dependent on the nucleophilicity of the aromatic ring and the choice of acid catalyst.[3]

Generalized Synthetic Scheme

Below is a generalized representation of a common synthetic route to substituted 1H-pyrrolo[3,2-c]pyridine derivatives.

Synthetic_Pathway A 2-Bromo-5-methylpyridine B 2-Bromo-5-methylpyridine-1-oxide A->B m-CPBA C 2-Bromo-5-methyl-4-nitropyridine 1-oxide B->C Fuming HNO3, H2SO4 D Key Intermediate C->D DMF-DMA E 6-Bromo-1H-pyrrolo[3,2-c]pyridine D->E Fe, Acetic Acid F Substituted 1H-pyrrolo[3,2-c]pyridines E->F Suzuki Coupling, etc.

Caption: Generalized synthetic pathway to 1H-pyrrolo[3,2-c]pyridine derivatives.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives.

Issue 1: Low to No Yield of the Desired Product

Q1: My reaction is resulting in a very low yield or a complex mixture of products. What are the likely causes and how can I improve the outcome?

A1: Low yields are a common challenge in multi-step organic synthesis. The root cause can often be traced back to suboptimal reaction conditions, reagent purity, or inefficient purification.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.[5] For reactions like the Pictet-Spengler cyclization, the choice and concentration of the acid catalyst are crucial.[3][6]

    • Troubleshooting: Systematically vary one parameter at a time (e.g., temperature in 5-10°C increments, different acid catalysts like HCl, TFA, or Lewis acids) to find the optimal conditions.[4] Monitor the reaction progress by TLC or LC-MS to avoid over-running the reaction, which can lead to degradation.[5]

  • Reagent Purity: Impurities in starting materials or reagents can poison catalysts or lead to unwanted side reactions.[5]

    • Troubleshooting: Ensure all reagents are of high purity and solvents are anhydrous, especially for moisture-sensitive reactions. It is often beneficial to purify starting materials before use.

  • Inefficient Purification: The desired product may be lost during work-up and purification steps.

    • Troubleshooting: Optimize your purification strategy. For column chromatography, a careful selection of the solvent system is essential.[7] Consider alternative purification methods like recrystallization or preparative HPLC if chromatographic separation is difficult.[7]

ParameterRecommended Starting PointOptimization Range
Temperature Room Temperature or as per literature-20°C to 120°C
Catalyst Trifluoroacetic Acid (TFA) (for Pictet-Spengler)HCl, H2SO4, Lewis Acids (e.g., BF3·OEt2)
Solvent Dichloromethane (DCM) or TolueneAcetonitrile, 1,4-Dioxane, Acetic Acid
Reaction Time 2-12 hoursMonitor by TLC/LC-MS until starting material is consumed

Table 1: General Optimization Parameters for Pyrrolopyridine Synthesis.

Issue 2: Incomplete Reaction or Stalling

Q2: The reaction seems to stop before all the starting material is consumed. What could be causing this?

A2: Incomplete reactions can be frustrating. This issue often points to catalyst deactivation, insufficient reagent stoichiometry, or equilibrium limitations.

Potential Causes & Solutions:

  • Catalyst Deactivation: In palladium-catalyzed cross-coupling reactions, the catalyst can be deactivated by impurities or side products.

    • Troubleshooting: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to remove oxygen, which can poison palladium catalysts.

  • Insufficient Reagent: The limiting reagent may have been consumed, or an excess of one reagent may be inhibiting the reaction.

    • Troubleshooting: Carefully check the stoichiometry of your reagents. In some cases, adding a second portion of a reagent or catalyst mid-reaction can help drive it to completion.

  • Equilibrium: Some reactions are reversible and may reach equilibrium before completion.

    • Troubleshooting: If an equilibrium is suspected, consider removing a byproduct to shift the equilibrium towards the product side. For example, if water is a byproduct, using a Dean-Stark apparatus or adding a dehydrating agent can be effective.

Issue 3: Formation of Unexpected Byproducts

Q3: I am observing significant amounts of side products in my reaction mixture. How can I improve the selectivity?

A3: Side product formation is a common challenge, particularly in complex multi-step syntheses. The key to minimizing byproducts is to understand the potential side reactions and adjust the conditions to favor the desired pathway.

Potential Causes & Solutions:

  • Side Reactions: In Pictet-Spengler type reactions, the formation of an iminium ion is a key step.[3][6] If this intermediate is not stable or if other reactive sites are present, side reactions can occur. Tarring and decomposition can also be an issue, especially with acid-sensitive pyrroles.[8]

    • Troubleshooting: The order of reagent addition can be critical. It may be beneficial to pre-form an intermediate, such as an imine, before proceeding with the cyclization step.[4] Adjusting the temperature or using a milder acid catalyst can also help to minimize decomposition.[8]

  • Isomer Formation: The synthesis of substituted pyridines can sometimes lead to the formation of regioisomers, which can be difficult to separate.

    • Troubleshooting: Carefully control the reaction conditions to favor the formation of the desired isomer. In some cases, a different synthetic route may be necessary to achieve the desired regioselectivity.

Troubleshooting_Workflow Start Low Yield / Impurities Check_Purity Verify Reagent Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Check_Purity->Optimize_Conditions Purity Confirmed Modify_Workup Modify Work-up & Purification Optimize_Conditions->Modify_Workup Optimization Attempted Analyze_Byproducts Identify Byproducts (NMR, MS) Modify_Workup->Analyze_Byproducts Impurities Persist Success Successful Synthesis Modify_Workup->Success Pure Product Obtained Analyze_Byproducts->Optimize_Conditions Adjust Conditions Based on Byproducts

Caption: A workflow for troubleshooting common synthesis issues.

III. Frequently Asked Questions (FAQs)

Q4: What is the best method for purifying the final 4-Methyl-1H-pyrrolo[3,2-c]pyridine product?

A4: Column chromatography on silica gel is a widely used and effective method for purifying pyrrolopyridine derivatives.[7] A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often successful.[7] For compounds that are sensitive to the acidic nature of silica gel, using neutral or basic alumina, or deactivating the silica gel with triethylamine, can be beneficial.[7] If column chromatography is insufficient, recrystallization from a suitable solvent or preparative HPLC may be necessary to obtain highly pure material.[7]

Q5: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A5: Yes, several reagents used in the synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine require careful handling.

  • m-Chloroperbenzoic acid (m-CPBA): Is a strong oxidizing agent and can be shock-sensitive. It should be stored in a cool, dry place and handled with non-metallic spatulas.

  • Fuming Nitric Acid and Sulfuric Acid: Are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Can be pyrophoric, especially when dry and finely divided. Handle under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Q6: How can I confirm the structure of my final product?

A6: The structure of 4-Methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives should be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, including the number and connectivity of protons and carbons.[1]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[1]

  • Infrared (IR) Spectroscopy: Can identify the presence of specific functional groups.

Comparing the obtained spectroscopic data with literature values for known compounds can further validate the structure.[9][10]

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

This protocol is adapted from a literature procedure for a similar derivative.[1][2]

Step 1: Oxidation of 2-Bromo-5-methylpyridine

  • Dissolve 2-bromo-5-methylpyridine in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add m-chloroperbenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with CH₂Cl₂, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain 2-bromo-5-methylpyridine-1-oxide.

Step 2: Nitration of 2-Bromo-5-methylpyridine-1-oxide

  • Carefully add 2-bromo-5-methylpyridine-1-oxide to a mixture of fuming nitric acid and concentrated sulfuric acid at 0°C.

  • Stir the reaction at an elevated temperature (e.g., 60-80°C) and monitor by TLC.

  • Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NH₄OH).

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide.

Step 3: Formation of the Pyrrole Ring

  • React 2-bromo-5-methyl-4-nitropyridine 1-oxide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF) at an elevated temperature (e.g., 120°C).[1]

  • Cool the reaction mixture and isolate the intermediate product by filtration.

  • Reduce the intermediate using iron powder in acetic acid to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1][2]

Protocol 2: General Procedure for Suzuki Coupling

This is a general procedure for the functionalization of the 6-bromo-1H-pyrrolo[3,2-c]pyridine core.[1]

  • To a reaction vessel, add 6-bromo-1H-pyrrolo[3,2-c]pyridine, the desired boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane) and water.

  • Degas the mixture with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture (conventional heating or microwave irradiation) until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted 1H-pyrrolo[3,2-c]pyridine.

V. References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. 2024-01-14. Available from: [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC - NIH. Available from: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available from: [Link]

  • NEW 1-(4-PYRIMIDINYL)-1H-PYRROLO[3,2-c]PYRIDINE DERIVATIVES AS NIK INHIBITORS. Patsnap Eureka. Available from: [Link]

  • Wikipedia. Pictet–Spengler reaction. Available from: [Link]

  • Chemical Entities of Biological Interest (ChEBI). 4,6-Di-2-furyl-7-methyl-1H-pyrrolo[3,2-c]pyridine. Available from: [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. Available from: [Link]

  • Pyrrolo [3,2-c]pyridines1. Journal of the American Chemical Society. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available from: [Link]

  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. PubMed Central. 2020-12-12. Available from: [Link]

  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. PubMed Central. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534606/

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). NIH. Available from: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central - NIH. Available from: [Link]

  • (PDF) Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). ResearchGate. 2025-08-05. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine

Welcome to the technical support center for the scale-up synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this important heterocyclic scaffold. The following troubleshooting guides and frequently asked questions are based on established synthetic methodologies and field-proven insights.

I. Troubleshooting Guide: Common Scale-Up Problems

This section addresses specific issues that may arise during the synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine and provides actionable solutions.

Question 1: My Fischer indole synthesis for 4-Methyl-1H-pyrrolo[3,2-c]pyridine is resulting in a low yield and several impurities. What are the likely causes and how can I optimize the reaction for scale-up?

Low yields and impurity formation in the Fischer indole synthesis of azaindoles are common challenges, primarily due to the electron-deficient nature of the pyridine ring, which can hinder the classical reaction mechanism.[1][2]

Potential Causes and Optimization Strategies:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are used, but their effectiveness is highly substrate-dependent.[3][4][5] On a larger scale, heterogeneous catalysts can also be considered to simplify work-up.

    • Troubleshooting: Screen a panel of acid catalysts to identify the optimal one for your specific starting materials. For instance, some reactions may proceed more cleanly with a milder Lewis acid to prevent degradation of the starting material or product.

  • Sub-optimal Reaction Temperature and Time: Elevated temperatures are often necessary for the Fischer indole synthesis; however, excessive heat can lead to the formation of tars and other degradation byproducts.[3]

    • Troubleshooting: Carefully monitor the reaction temperature and perform time-course studies to determine the optimal reaction time that maximizes product formation while minimizing impurity generation.

  • Poor Hydrazone Formation: The initial formation of the phenylhydrazone from 4-methyl-3-aminopyridine and a suitable ketone (e.g., acetone for the synthesis of 2,4-dimethyl-1H-pyrrolo[3,2-c]pyridine) is a crucial step. Incomplete conversion will carry over starting materials and reduce the overall yield.

    • Troubleshooting: Ensure anhydrous conditions for hydrazone formation. The use of a dehydrating agent or a Dean-Stark trap to remove water can drive the equilibrium towards the hydrazone.

  • Side Reactions: The electron-deficient pyridine ring can promote side reactions. For example, rearrangements or polymerization can occur under harsh acidic conditions.[2]

    • Troubleshooting: Consider using a milder catalyst or a two-step approach where the hydrazone is isolated and purified before cyclization.

Question 2: I am observing the formation of isomeric impurities during my synthesis. How can I improve the regioselectivity of the reaction?

The formation of isomeric pyrrolo[3,2-c]pyridines is a known issue, especially when using unsymmetrical ketones in the Fischer indole synthesis or during certain cyclization reactions.[5]

Strategies to Enhance Regioselectivity:

  • Directed Synthesis: Employ a synthetic route that builds the pyrrole ring with defined regiochemistry. For example, palladium-catalyzed cross-coupling reactions can offer greater control over bond formation.[6][7] A sequence involving a Sonogashira coupling followed by cyclization is a common strategy.[6]

  • Protecting Groups: The use of protecting groups on the pyridine nitrogen or the pyrrole nitrogen can influence the electronic properties of the rings and direct the cyclization to the desired position.

  • Catalyst and Ligand Selection: In transition-metal-catalyzed reactions, the choice of ligand can significantly impact the regioselectivity of the C-H activation or cross-coupling step.[7]

Question 3: The purification of crude 4-Methyl-1H-pyrrolo[3,2-c]pyridine on a large scale is proving to be difficult, with low recovery from column chromatography. What are some effective purification strategies?

Purification of nitrogen-containing heterocycles like 4-Methyl-1H-pyrrolo[3,2-c]pyridine can be challenging due to their polarity and potential for interaction with silica gel.

Purification Troubleshooting:

Problem Potential Cause Troubleshooting Suggestion
Low Recovery from Silica Gel Column The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, leading to streaking and irreversible adsorption.[8]- Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent.- Use a different stationary phase, such as neutral or basic alumina.[8]- Employ reversed-phase chromatography if the compound is sufficiently nonpolar.
Co-eluting Impurities Impurities with similar polarity to the product can be difficult to separate by a single chromatographic step.[8]- Utilize a multi-step purification approach, such as recrystallization followed by column chromatography.- Optimize the solvent system for chromatography; a gradient elution may be necessary.- Consider preparative HPLC for high-purity requirements.[8]
"Oiling Out" During Recrystallization The compound may be separating as an oil instead of crystals due to high impurity levels or an inappropriate solvent system.[8]- Screen a variety of solvent systems with different polarities.- Try a more dilute solution or add a co-solvent to modulate solubility.- Use seeding with a small crystal of the pure compound to induce crystallization.[8]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up of 4-Methyl-1H-pyrrolo[3,2-c]pyridine?

Several synthetic strategies have been developed for azaindoles, each with its advantages and challenges for scale-up.[9][10]

  • Fischer Indole Synthesis: This is a classical method but can suffer from low yields and lack of regioselectivity with pyridine precursors.[2][3][4]

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods offer high efficiency and control. A common approach involves the Sonogashira coupling of a halo-aminopyridine with an alkyne, followed by an intramolecular cyclization.[6] The Buchwald-Hartwig amination is another powerful tool for constructing the pyrrole ring.[7]

  • Bartoli Indole Synthesis: This method is often more successful than the Fischer synthesis for electron-deficient systems.[9]

  • Transition-Metal-Free Syntheses: Newer methods aim to avoid heavy metal catalysts, which can be advantageous for pharmaceutical applications.[2]

Q2: Are there any specific safety precautions I should take when working with pyridine-based compounds on a large scale?

Yes, pyridine and its derivatives are flammable and toxic.[11]

  • Ventilation: All work should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ignition Sources: Keep away from open flames, sparks, and other ignition sources.[11]

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

III. Experimental Protocols and Workflows

Protocol 1: Palladium-Catalyzed Synthesis of a 1H-pyrrolo[3,2-c]pyridine Derivative

This protocol is adapted from a general strategy for the synthesis of 1H-pyrrolo[3,2-c]pyridines via a Sonogashira coupling and cyclization.[6]

Step 1: Sonogashira Coupling

  • To a solution of 4-amino-2-bromo-5-iodopyridine in a suitable solvent (e.g., DMF/triethylamine), add a catalytic amount of a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride) and a copper(I) co-catalyst (e.g., copper(I) iodide).

  • Add the desired alkyne (e.g., 1-propyne for the synthesis of a 2-methyl derivative) to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the catalysts and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Intramolecular Cyclization

  • Dissolve the crude product from Step 1 in a suitable solvent (e.g., NMP).

  • Add a base (e.g., potassium tert-butoxide) to the solution.

  • Heat the reaction mixture (e.g., to 50 °C) and stir until the cyclization is complete (monitor by TLC or LC-MS).

  • Cool the reaction and quench with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Workflow Diagram: Troubleshooting Low Yield in Fischer Indole Synthesis

G start Low Yield in Fischer Indole Synthesis catalyst Suboptimal Acid Catalyst start->catalyst temp_time Incorrect Temperature/Time start->temp_time hydrazone Poor Hydrazone Formation start->hydrazone side_reactions Side Reactions start->side_reactions screen_catalyst Screen Brønsted and Lewis Acids catalyst->screen_catalyst optimize_conditions Optimize Temperature and Reaction Time temp_time->optimize_conditions improve_hydrazone Ensure Anhydrous Conditions / Use Dehydrating Agent hydrazone->improve_hydrazone milder_conditions Use Milder Catalyst / Two-Step Approach side_reactions->milder_conditions

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

IV. Data Presentation

Table 1: Comparison of Reaction Conditions for Azaindole Synthesis
Synthetic Method Key Reagents Typical Yield Range Advantages for Scale-Up Common Challenges Reference
Fischer Indole Synthesis Phenylhydrazine, Ketone, Acid Catalyst20-60%Readily available starting materialsLow yield, poor regioselectivity, harsh conditions[3][4]
Palladium-Catalyzed Sonogashira/Cyclization Halo-aminopyridine, Alkyne, Pd/Cu catalysts, Base60-90%High yield, excellent regioselectivity, milder conditionsCost of catalyst, removal of metal residues[6]
Bartoli Synthesis Nitro-pyridine, Vinyl Grignard reagent50-75%Good for electron-deficient systemsRequires Grignard reagents, which can be sensitive[9]
Transition-Metal-Free Domino Reaction 2-Fluoro-3-methylpyridine, Arylaldehyde, Alkali-amide base70-85%Avoids heavy metal contaminationSubstrate scope may be limited[2]

V. References

  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. Available from: --INVALID-LINK--

  • Synthesis of Azaindoles. Available from: --INVALID-LINK--

  • Technical Support Center: Optimization of Fischer Indole Synthesis. Benchchem. Available from: --INVALID-LINK--

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. Available from: --INVALID-LINK--

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available from: --INVALID-LINK--

  • The Fischer Indole Synthesis: A Semiempirical Study. Available from: --INVALID-LINK--

  • Azaindole synthesis. Organic Chemistry Portal. Available from: --INVALID-LINK--

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available from: --INVALID-LINK--

  • NEW 1-(4-PYRIMIDINYL)-1H-PYRROLO[3,2-c]PYRIDINE DERIVATIVES AS NIK INHIBITORS. Patsnap Eureka. Available from: --INVALID-LINK--

  • Synthesis of Azaindoles. ResearchGate. Available from: --INVALID-LINK--

  • Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem. Available from: --INVALID-LINK--

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available from: --INVALID-LINK--

  • 4-Methyl-1H-pyrrolo[3,2-c]pyridine. BLDpharm. Available from: --INVALID-LINK--

  • Palladium‐Catalyzed Cascade for Rapid Access to Tetrahydro‐4H‐pyrazolo[3,4‐d]pyrrolo[1,2‐a]pyrimidin‐4‐one Tetracyclic Fused Heterocycles. ResearchGate. Available from: --INVALID-LINK--

  • Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. NIH. Available from: --INVALID-LINK--

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). ACS Publications. Available from: --INVALID-LINK--

  • Fischer Indole Synthesis. Organic Chemistry Portal. Available from: --INVALID-LINK--

  • Fischer indole synthesis. Wikipedia. Available from: --INVALID-LINK--

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available from: --INVALID-LINK--

  • Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available from: --INVALID-LINK--

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central. Available from: --INVALID-LINK--

  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. PubMed Central. Available from: --INVALID-LINK--

  • 4-Bromo-1H-pyrrolo[2,3-c]pyridine. Sigma-Aldrich. Available from: --INVALID-LINK--

  • Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: --INVALID-LINK--

  • Palladium-Catalyzed, Mild Dehydrogenation of 4-Alkylpyridines. ResearchGate. Available from: --INVALID-LINK--

  • Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. PubMed. Available from: --INVALID-LINK--

  • Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate. Matrix Scientific. Available from: --INVALID-LINK--

  • Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. NCBI. Available from: --INVALID-LINK--

  • Safety Data Sheet: Pyridine. Carl ROTH. Available from: --INVALID-LINK--

  • 4-(1H-pyrrol-1-ylmethyl)pyridine | 87451-35-2. Benchchem. Available from: --INVALID-LINK--

References

Optimization

Technical Support Center: Improving the Metabolic Stability of 4-Methyl-1H-pyrrolo[3,2-C]pyridine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methyl-1H-pyrrolo[3,2-C]pyridine and related heterocyclic compounds. This guide is designed to provid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methyl-1H-pyrrolo[3,2-C]pyridine and related heterocyclic compounds. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the optimization of metabolic stability. The content is structured to address specific experimental issues through a troubleshooting guide and a frequently asked questions (FAQ) section, grounded in established principles of drug metabolism and medicinal chemistry.

Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: My 4-Methyl-1H-pyrrolo[3,2-C]pyridine shows high clearance in human liver microsomes (HLM). What are the likely metabolic "soft spots," and how can I confirm them?

Answer:

High clearance in liver microsomes, particularly when the assay is supplemented with NADPH, strongly suggests metabolism by Cytochrome P450 (CYP) enzymes.[1][2] For the 4-Methyl-1H-pyrrolo[3,2-C]pyridine scaffold, there are two primary metabolic sites of concern:

  • Oxidation of the 4-Methyl Group: Aromatic methyl groups are classic sites for CYP-mediated oxidation.[3] The process typically involves hydroxylation to form a benzylic alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid. This is often a major clearance pathway.

  • Oxidation of the Pyrrolopyridine Ring System: Nitrogen-containing heterocycles can be substrates for both CYP enzymes and other oxidases like Aldehyde Oxidase (AO).[4] Oxidation can occur on electron-rich carbons of the pyrrole or pyridine ring, leading to hydroxylated metabolites.[5]

Experimental Workflow to Identify Metabolites:

To confirm these metabolic liabilities, a metabolite identification study is essential.

  • Incubation: Incubate 4-Methyl-1H-pyrrolo[3,2-C]pyridine (typically 1-10 µM) with human liver microsomes (0.5 mg/mL) and an NADPH regenerating system at 37°C.[1] Collect samples at multiple time points (e.g., 0, 15, 30, 60 minutes).

  • Analysis: Analyze the samples using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Interpretation: Look for signals corresponding to the predicted mass shifts:

    • M+16: Indicates the addition of an oxygen atom (hydroxylation). This could correspond to oxidation on the methyl group or the aromatic ring.

    • M+30: Suggests further oxidation of the methyl group to a carboxylic acid.

  • Structural Elucidation: Use MS/MS fragmentation patterns to pinpoint the location of the modification. Fragmentation of the parent molecule versus the metabolite can reveal which part of the structure has been altered.

Question 2: My compound is stable in liver microsomes but shows high clearance in primary hepatocytes. What could be the cause?

Answer:

This discrepancy strongly points towards metabolic pathways not fully represented in liver microsomes. Liver microsomes primarily contain Phase I enzymes like CYPs and FMOs.[1] Hepatocytes, being intact cells, contain a full complement of both Phase I and Phase II metabolic enzymes, as well as cytosolic enzymes.[6][7]

Two likely causes are:

  • Aldehyde Oxidase (AO) Metabolism: AO is a cytosolic enzyme that is not present in significant amounts in microsomal preparations but is active in hepatocytes.[8] It is well-known for metabolizing nitrogen-containing heterocycles.[8][9][10] The electron-deficient nature of the pyridine ring in your scaffold makes it a potential substrate for nucleophilic attack by AO.[11]

  • Phase II Conjugation: If your molecule has, or forms, a suitable functional group (e.g., a hydroxyl group from initial CYP metabolism), it can be rapidly conjugated by Phase II enzymes like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) in hepatocytes. This leads to rapid clearance that would not be observed in a standard microsomal assay without the necessary cofactors (e.g., UDPGA for UGTs).

Troubleshooting Steps:

  • AO Inhibition Study: Repeat the hepatocyte stability assay in the presence of a known AO inhibitor (e.g., hydralazine). A significant increase in the compound's half-life would confirm the involvement of AO.

  • Run a Microsomal Assay with Cofactors: Perform a human liver microsomal assay supplemented with both NADPH and UDPGA to check for sequential CYP oxidation followed by glucuronidation.

  • Use S9 Fractions: The S9 fraction contains both microsomal and cytosolic enzymes, including AO.[8] Comparing stability in microsomes versus the S9 fraction can provide clues about the involvement of cytosolic enzymes.

Question 3: Metabolite identification confirmed oxidation of the 4-methyl group is the primary clearance pathway. What are some effective bioisosteric replacement strategies?

Answer:

Blocking the site of metabolism is a cornerstone of medicinal chemistry.[12] Replacing the metabolically labile methyl group with a bioisostere that is sterically and electronically similar but more resistant to oxidation can significantly improve stability.[13][14]

Bioisosteric ReplacementRationalePotential Impact
Hydrogen/Fluorine The most direct block. Removes the site of metabolism. Fluorine can also act as a hydrogen bioisostere and its strong C-F bond is highly resistant to metabolic cleavage.[15]May significantly alter potency or binding if the methyl group is involved in a key interaction.
Deuteration (-CD3) Replacing hydrogen with deuterium creates a stronger C-D bond due to the kinetic isotope effect, slowing the rate of CYP-mediated hydrogen abstraction, which is often the rate-limiting step in oxidation.[15][16]A very subtle modification that is unlikely to affect potency but can provide a moderate improvement in stability.
Cyclopropyl Group The C-H bonds on a cyclopropyl ring are stronger and less accessible to CYP enzymes compared to a methyl group, reducing the likelihood of oxidation.[13][17]Generally well-tolerated and can maintain or improve potency while significantly boosting metabolic stability.
Trifluoromethyl (-CF3) The C-F bonds are exceptionally strong and resistant to oxidation. The electron-withdrawing nature of the -CF3 group also deactivates the adjacent ring, making it less prone to oxidation.Can significantly alter the electronics (pKa) of the molecule and may impact target binding or off-target activities. Often increases lipophilicity.[15]
Small Heterocycles Replacing the methyl group with a small, stable heterocycle like an oxetane can improve metabolic stability and physicochemical properties like solubility.[12][17]Can introduce new hydrogen bond acceptors/donors and significantly change the vector for substitution, which may affect binding.

Decision-Making Workflow for Bioisosteric Replacement:

G start High Metabolism at 4-Methyl Group Identified check_potency Is the methyl group critical for potency? start->check_potency strategy_subtle Subtle Modification: Deuterate to -CD3 check_potency->strategy_subtle No, SAR is flat strategy_block Direct Block: Replace with H or F check_potency->strategy_block No, SAR is flat strategy_bioisostere Bioisosteric Replacement: Test Cyclopropyl, -CF3, Oxetane check_potency->strategy_bioisostere Yes, or unknown evaluate Synthesize & Evaluate: Potency and Metabolic Stability Assays strategy_subtle->evaluate strategy_block->evaluate strategy_bioisostere->evaluate success Improved Stability with Maintained Potency evaluate->success fail Loss of Potency or No Stability Gain evaluate->fail reassess Re-evaluate SAR / Try Alternative Replacements fail->reassess reassess->check_potency

Caption: Decision workflow for selecting a bioisosteric replacement.

Frequently Asked Questions (FAQs)

What are the most common Phase I metabolic pathways for pyrrolopyridine scaffolds?

The primary Phase I metabolic pathways for pyrrolopyridine scaffolds are oxidative reactions catalyzed by Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO).[2][4][9]

  • CYP-Mediated Oxidation: This can occur at several positions:

    • Alkyl Substituents: Oxidation of alkyl groups (like the 4-methyl group) to alcohols, aldehydes, and carboxylic acids.[3]

    • Aromatic Hydroxylation: Addition of a hydroxyl group to an electron-rich carbon on the pyrrole or pyridine ring. Unsubstituted positions are often vulnerable.[16]

    • N-Oxidation: Oxidation of the pyridine nitrogen atom to form an N-oxide, although this is sometimes a more minor pathway for this type of heterocycle.

  • AO-Mediated Oxidation: AO typically catalyzes the hydroxylation of electron-deficient carbons adjacent to a ring nitrogen.[8][10] For the 1H-pyrrolo[3,2-c]pyridine core, the carbon atom at position 7 is a potential site for AO-mediated metabolism.

G cluster_cyp CYP450 Pathways cluster_ao Aldehyde Oxidase (AO) Pathway compound 4-Methyl-1H-pyrrolo[3,2-C]pyridine met_cyp1 Methyl Hydroxylation (Primary Alcohol) compound->met_cyp1 O2, NADPH met_cyp3 Ring Hydroxylation compound->met_cyp3 O2, NADPH met_ao1 Ring Hydroxylation (e.g., at C7) compound->met_ao1 H2O, O2 met_cyp2 Further Oxidation (Aldehyde, Carboxylic Acid) met_cyp1->met_cyp2

Caption: Potential Phase I metabolic pathways for the scaffold.

How can I proactively design for metabolic stability in a new series based on this scaffold?

Proactive design involves anticipating metabolic liabilities and incorporating features that enhance stability from the outset.

  • Block Likely Sites of Metabolism: If initial screening suggests a particular position is labile, block it. For example, if the C7 position is oxidized, consider placing a small, stable substituent like fluorine or a nitrile there.[12]

  • Incorporate Electron-Withdrawing Groups: Adding electron-withdrawing groups to the aromatic rings can deactivate them towards oxidative metabolism by both CYP and AO enzymes.[18]

  • Modulate Physicochemical Properties: High lipophilicity (LogP/LogD) is often correlated with increased metabolism, as it enhances binding to lipophilic CYP active sites. Aim for a balanced LogP (ideally < 3) by incorporating polar groups or replacing lipophilic moieties with more polar ones (e.g., replacing a phenyl ring with a pyridine ring).[12][19]

  • Consider Scaffold Hopping: If the pyrrolopyridine core itself is inherently unstable and difficult to modify, consider replacing it with a different heterocyclic core that has similar structural features but improved metabolic properties.[18] For instance, a pyrrolopyrimidine has been shown to offer improved metabolic stability over a thienopyrimidine scaffold in some cases.[20]

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This assay determines the rate of disappearance of a compound when incubated with liver microsomes, providing a measure of intrinsic clearance (Clint) by Phase I enzymes.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A/B solutions)

  • Test Compound Stock Solution (10 mM in DMSO)

  • Control Compounds (e.g., a high-turnover compound like Verapamil and a low-turnover compound like Warfarin)

  • Acetonitrile with Internal Standard (e.g., 100 ng/mL Tolbutamide)

  • 96-well incubation plates and collection plates

Procedure:

  • Prepare Incubation Mixture: In a 96-well plate, combine phosphate buffer, NADPH regenerating solution A, and liver microsomes to a final protein concentration of 0.5 mg/mL.[1]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate Reaction: Add the test compound to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[21] The 0-minute time point is prepared by adding the quenching solution before adding the test compound.

  • Sample Processing: Seal the collection plate, vortex, and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the peak area ratio of the parent compound to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)[6]

Protocol 2: Hepatocyte Stability Assay

This assay uses intact liver cells to assess the combined effects of Phase I and Phase II metabolism, as well as cellular uptake.

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Collagen-coated 24- or 48-well plates

  • Test Compound Stock Solution (10 mM in DMSO)

  • Control Compounds

  • Acetonitrile with Internal Standard

Procedure:

  • Thaw and Plate Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's protocol and plate them on collagen-coated plates. Allow cells to attach for several hours.[7]

  • Prepare Dosing Solution: Dilute the test compound stock solution in pre-warmed incubation medium to the final desired concentration (e.g., 1 µM).

  • Initiate Incubation: Remove the plating medium from the hepatocytes and add the dosing solution.[22]

  • Time Points: Incubate the plates at 37°C in a humidified incubator. At designated time points (e.g., 0, 30, 60, 120, 240 minutes), remove an aliquot of the medium and/or lyse the cells and quench with ice-cold acetonitrile containing an internal standard.[6] For low-turnover compounds, longer incubation times may be necessary.[7][22]

  • Sample Processing & Analysis: Process and analyze the samples as described in the microsomal stability assay.

  • Data Analysis: Calculate the half-life and intrinsic clearance as described above, adjusting for the number of hepatocytes per well.[6]

References
  • Garattini, E., et al. (2013). Aldehyde oxidase and its importance in novel drug discovery: present and future challenges. Expert Opinion on Drug Discovery.
  • Wikipedia. (n.d.). Aldehyde oxidase.
  • Cambridge MedChem Consulting. (n.d.). Aldehyde Oxidase.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • WuXi AppTec DMPK. (2024). Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies.
  • Meanwell, N. A. (2021). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Parr, M. K., et al. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega.
  • Solvo Biotechnology. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark.
  • Roughley, S. D., & Jordan, A. M. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry.
  • LibreTexts Chemistry. (2024). 1.6: Drug Modifications to Improve Stability.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
  • Nassar, A. F., et al. (2006). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening.
  • ResearchGate. (2025). Mitigating Heterocycle Metabolism in Drug Discovery.
  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
  • Chemspace. (n.d.). Bioisosteric Replacements.
  • WuXi AppTec DMPK. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • PubMed. (1988). Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug.
  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • PubMed. (2015). Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization.
  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis.
  • Frontiers. (2021). The Oxidation Cascade of a Rare Multifunctional P450 Enzyme Involved in Asperterpenoid A Biosynthesis.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 4-Methyl-1H-pyrrolo[3,2-c]pyridine

This guide provides an in-depth technical analysis of the biological activities of 4-Methyl-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of significant interest in contemporary drug discovery. Designed for research...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the biological activities of 4-Methyl-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of significant interest in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document offers a comparative evaluation of its performance against established and alternative therapeutic agents, supported by experimental data and detailed protocols. We will explore its primary mechanisms of action, including tubulin polymerization inhibition and kinase modulation, providing a comprehensive resource for assessing its potential in various therapeutic areas.

Introduction to the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolopyridine nucleus, an isostere of indole, represents a privileged scaffold in medicinal chemistry due to its versatile biological activities. The fusion of a pyrrole ring to a pyridine ring can occur in six different isomeric forms, each conferring distinct physicochemical and pharmacological properties. The 1H-pyrrolo[3,2-c]pyridine core, in particular, has emerged as a promising framework for the development of potent inhibitors of various biological targets, notably in the realm of oncology. The addition of a methyl group at the 4-position can further influence the compound's metabolic stability and target engagement.

Anticancer Activity: A Multi-faceted Approach

The primary focus of research into 4-Methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives has been their potent anticancer activities, which are exerted through multiple mechanisms.

Disruption of Microtubule Dynamics as a Colchicine-Binding Site Inhibitor

A significant body of evidence points to the ability of 1H-pyrrolo[3,2-c]pyridine derivatives to inhibit tubulin polymerization by binding to the colchicine site on β-tubulin.[1][2][3][4] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis in cancer cells.[5]

Mechanism of Action: Microtubule Destabilization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, including the formation of the mitotic spindle during cell division.[3] Compounds that bind to the colchicine site interfere with the addition of tubulin dimers to the growing microtubule ends, leading to a net depolymerization and collapse of the microtubule network.

Microtubule_Dynamics_Inhibition cluster_0 Microtubule Polymerization cluster_1 Microtubule Depolymerization cluster_2 Inhibition by 4-Methyl-1H-pyrrolo[3,2-c]pyridine Tubulin_Dimers α/β-Tubulin Dimers Growing_Microtubule Growing Microtubule (+ end) Tubulin_Dimers->Growing_Microtubule Polymerization Shrinking_Microtubule Shrinking Microtubule (- end) Growing_Microtubule->Shrinking_Microtubule Catastrophe Shrinking_Microtubule->Growing_Microtubule Rescue Tubulin_Dimers_Released α/β-Tubulin Dimers Shrinking_Microtubule->Tubulin_Dimers_Released Depolymerization Compound 4-Methyl-1H-pyrrolo[3,2-c]pyridine (Colchicine Site Binder) Compound->Tubulin_Dimers Binds to β-tubulin

Caption: Inhibition of microtubule polymerization by colchicine site binders.

Comparative Efficacy against Other Tubulin Inhibitors

The following table provides a comparative overview of the antiproliferative activity (IC50) of a representative 1H-pyrrolo[3,2-c]pyridine derivative against established tubulin inhibitors across various cancer cell lines.

CompoundHeLa (Cervical Cancer) IC50 (µM)SGC-7901 (Gastric Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)Reference
10t (A 1H-pyrrolo[3,2-c]pyridine derivative) 0.120.150.21[2][5]
Colchicine Not ReportedNot ReportedNot Reported
Paclitaxel (Taxol®) 0.004-0.01Not Reported0.002-0.007[6]
Vincristine 0.003-0.01Not Reported0.001-0.005[6]

Note: IC50 values can vary based on experimental conditions. The data for compound 10t, a potent derivative, showcases the high potency of the 1H-pyrrolo[3,2-c]pyridine scaffold.[2][5]

Kinase Inhibition: Targeting Key Oncogenic Pathways

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant inhibitory activity against several protein kinases implicated in cancer progression, including FMS kinase and Monopolar Spindle 1 (MPS1) kinase.

a) FMS Kinase Inhibition

FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages.[7] Overexpression of FMS is associated with a poor prognosis in several cancers, including breast, ovarian, and prostate cancer.

Mechanism of Action: Blocking Macrophage-Mediated Tumor Support

In the tumor microenvironment, cancer cells secrete CSF-1, which recruits and activates tumor-associated macrophages (TAMs) via FMS signaling. Activated TAMs, in turn, promote tumor growth, angiogenesis, and metastasis. Inhibition of FMS kinase can disrupt this symbiotic relationship.

FMS_Kinase_Signaling cluster_0 Tumor Microenvironment cluster_1 FMS Kinase Signaling Cascade Cancer_Cell Cancer Cell TAM Tumor-Associated Macrophage (TAM) Cancer_Cell->TAM Secretes CSF-1 FMS_Receptor FMS Receptor (on TAM) Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) FMS_Receptor->Downstream_Signaling Activation TAM_Activation TAM Activation (Pro-tumorigenic functions) Downstream_Signaling->TAM_Activation TAM_Activation->Cancer_Cell Promotes Tumor Growth, Angiogenesis, Metastasis Compound Pyrrolo[3,2-c]pyridine Derivative (FMS Inhibitor) Compound->FMS_Receptor Inhibits Kinase Activity

Caption: Inhibition of the FMS kinase signaling pathway in the tumor microenvironment.

Comparative Efficacy against Other FMS Kinase Inhibitors

A study on a series of pyrrolo[3,2-c]pyridine derivatives identified compound 1r as a highly potent and selective FMS kinase inhibitor.

CompoundFMS Kinase IC50 (nM)Reference
1r (A pyrrolo[3,2-c]pyridine derivative) 30[7]
KIST101029 (Lead Compound) 96[7]

Compound 1r was found to be 3.2 times more potent than the lead compound KIST101029.[7] Furthermore, it demonstrated selectivity for FMS kinase over a panel of 40 other kinases.[7]

b) MPS1 Kinase Inhibition

Monopolar Spindle 1 (MPS1) is a serine/threonine kinase that is a key component of the spindle assembly checkpoint (SAC), a critical regulatory mechanism that ensures the fidelity of chromosome segregation during mitosis. Overexpression of MPS1 is observed in various cancers and is associated with chromosomal instability.

Mechanism of Action: Abrogation of the Spindle Assembly Checkpoint

Inhibition of MPS1 overrides the SAC, causing cells to exit mitosis prematurely, even in the presence of improperly attached chromosomes. This leads to severe aneuploidy and, ultimately, cell death, particularly in cancer cells that are highly dependent on a functional SAC.

Comparative Efficacy against Other MPS1 Kinase Inhibitors

CompoundMPS1 Kinase IC50 (nM)Clinical Trial StatusReference
BAY 1161909 (Empesertib) Low nanomolarPhase I (Terminated)[6][8]
BAY 1217389 Low nanomolarPhase I[6][8]
CFI-402257 Low nanomolarPhase I/II[6]

The development of potent and selective MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold highlights its potential in targeting this critical mitotic checkpoint.

Potential Anti-inflammatory and Neurological Activities

While the primary focus of research has been on oncology, the broader pyrrolopyridine class of compounds has shown promise in other therapeutic areas, suggesting potential avenues for the exploration of 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

Anti-inflammatory Potential:

Some pyrrolopyridine derivatives have been investigated for their anti-inflammatory properties.[9] For instance, certain fused pyrrole compounds have demonstrated the ability to inhibit pro-inflammatory cytokines like IL-1β and TNF-α.[9] The FMS kinase inhibitory activity of pyrrolo[3,2-c]pyridine derivatives also has implications for inflammatory diseases, as FMS is involved in the function of macrophages, which are key players in inflammation.[7]

Neurological Activity:

Pyridine alkaloids are known to exhibit a range of activities in the central nervous system (CNS). While specific studies on the neurological effects of 4-Methyl-1H-pyrrolo[3,2-c]pyridine are limited, the general neuroactive potential of the broader chemical class warrants further investigation.

Experimental Protocols

To facilitate the validation and comparison of the biological activities of 4-Methyl-1H-pyrrolo[3,2-c]pyridine and its analogs, detailed step-by-step methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.01 to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells 2. Treat with Compound Seed_Cells->Treat_Cells Add_MTT 3. Add MTT Solution (Incubate 3-4h) Treat_Cells->Add_MTT Solubilize 4. Solubilize Formazan Crystals Add_MTT->Solubilize Read_Absorbance 5. Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data 6. Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase in turbidity.

Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein (>99% pure) in ice-cold General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL. Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures on ice containing tubulin and the test compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: To initiate polymerization, add GTP to each well to a final concentration of 1 mM and immediately transfer the plate to a microplate reader pre-warmed to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance as a function of time. The IC50 for inhibition of tubulin polymerization can be determined from the dose-response curve of the polymerization rates or the final extent of polymerization.

In Vitro Kinase Assay (Radioactive)

This "gold standard" assay provides a direct and sensitive measurement of kinase activity and its inhibition.

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-32P]ATP to a specific substrate by the kinase. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.

Protocol:

  • Reaction Components: Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), the kinase of interest (e.g., recombinant FMS kinase), the specific substrate (e.g., a peptide or protein), [γ-32P]ATP, and the test compound.

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, and test compound at various concentrations in the kinase reaction buffer.

  • Initiation of Reaction: Initiate the reaction by adding [γ-32P]ATP. Incubate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer).

  • Separation and Detection: Separate the radiolabeled substrate from the unreacted [γ-32P]ATP using a suitable method (e.g., spotting onto phosphocellulose paper followed by washing, or SDS-PAGE followed by autoradiography).

  • Quantification: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or by densitometry of the autoradiogram.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the control and determine the IC50 value.

Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core

A general synthetic route to the 1H-pyrrolo[3,2-c]pyridine scaffold often starts from a substituted pyridine derivative. For example, a common approach involves the following key steps:

  • Nitration of a Substituted Pyridine: Introduction of a nitro group onto the pyridine ring.

  • Formation of the Pyrrole Ring: This can be achieved through various methods, such as the Bartoli indole synthesis or Fischer indole synthesis, adapted for azaindoles. A common modern approach involves the reaction of a nitropyridine derivative with vinylmagnesium bromide.

  • Functional Group Interconversions: Subsequent modifications to introduce the desired substituents at various positions of the pyrrolopyridine core.

A more specific synthetic route starting from 2-bromo-5-methylpyridine to generate 1H-pyrrolo[3,2-c]pyridine derivatives has been described.[4][5] This involves oxidation of the pyridine nitrogen, nitration, reaction with N,N-dimethylformamide dimethyl acetal, and subsequent reductive cyclization to form the pyrrole ring.[4][5]

Conclusion

4-Methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives represent a highly promising class of compounds with potent and diverse biological activities, particularly in the field of oncology. Their ability to act as both tubulin polymerization inhibitors and kinase inhibitors underscores their potential for a multi-pronged attack on cancer cells. This guide provides a foundational understanding of their mechanisms of action, comparative efficacy, and the experimental methodologies required for their evaluation. While the primary focus has been on anticancer applications, the potential for anti-inflammatory and neurological activities warrants further investigation, opening up new avenues for the therapeutic application of this versatile scaffold. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel therapeutics based on the 1H-pyrrolo[3,2-c]pyridine core.

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Comparative

Validating the Mechanism of Action of 4-Methyl-1H-pyrrolo[3,2-C]pyridine: A Comparative Guide for Drug Discovery Professionals

The pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential across oncology, inflammation, and neurology.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential across oncology, inflammation, and neurology.[1][2][3] The specific functionalization of this heterocyclic system dictates its molecular target and, consequently, its mechanism of action. This guide provides a comprehensive framework for researchers to elucidate and validate the mechanism of action of novel pyrrolo[3,2-c]pyridine derivatives, using 4-Methyl-1H-pyrrolo[3,2-c]pyridine as a focal point for our experimental strategy.

Our approach is not a rigid protocol but a logical, multi-pronged strategy designed to first identify the primary cellular target(s) and then rigorously validate the proposed mechanism through a series of biochemical and cell-based assays. We will compare various experimental techniques, highlighting their strengths and weaknesses, and provide the rationale behind each step to ensure a robust and self-validating workflow.

Part 1: Initial Target Identification - Casting a Wide Net

Given the diverse biological activities of pyrrolopyridine derivatives, which range from kinase inhibition to modulation of cytoskeletal dynamics, an unbiased approach to target identification is paramount.[1][4][5] Phenotypic screening followed by target deconvolution is often the most effective initial step.

Phenotypic Screening

A high-content imaging-based phenotypic screen can provide the first clues about the compound's cellular effects. By treating a panel of diverse cancer cell lines with 4-Methyl-1H-pyrrolo[3,2-c]pyridine and staining for various cellular markers (e.g., nuclear morphology, cytoskeletal organization, organelle health), we can generate a "fingerprint" of its biological activity. For example, a recent study on a 1H-pyrrolo[3,2-c]pyridine derivative identified it as a colchicine-binding site inhibitor by observing its effects on tubulin polymerization.[4][5]

Comparative Analysis with Known Pyrrolopyridine Derivatives

To narrow down the potential target classes, it is instructive to compare the phenotypic profile of 4-Methyl-1H-pyrrolo[3,2-c]pyridine with that of well-characterized pyrrolopyridine analogs.

Compound Known Mechanism of Action Reported Biological Effect Reference
Diarylureas of 1H-pyrrolo[3,2-c]pyridine FMS Kinase InhibitionAntiproliferative and anti-inflammatory[1]
1H-pyrrolo[3,2-c]pyridine derivative (CCT251455) MPS1 Kinase InhibitionMitotic arrest[2]
6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines Tubulin Polymerization InhibitionG2/M cell cycle arrest and apoptosis[4][5]
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives Unknown (CNS activity)Analgesic and sedative[6]

If the phenotypic effects of 4-Methyl-1H-pyrrolo[3,2-c]pyridine align with those of a known kinase inhibitor, for instance, this would strongly suggest that its primary target is a protein kinase.

Part 2: Pinpointing the Molecular Target - From Hypothesis to Confirmation

Once a putative target class is identified, the next phase involves direct biochemical and cellular assays to confirm this hypothesis and pinpoint the specific molecular target.

Biochemical Assays: Direct Target Interaction

If a kinase is the hypothesized target, a panel of biochemical kinase assays is the logical next step. These assays directly measure the ability of the compound to inhibit the enzymatic activity of a purified kinase.

Common Biochemical Kinase Assay Formats:

Assay Type Principle Advantages Disadvantages
Radiometric Assays Measures the transfer of radiolabeled phosphate from ATP to a substrate.Gold standard for sensitivity and reliability.Requires handling of radioactive materials.
Luminescence-based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction.[7]High throughput, non-radioactive.Indirect measurement, potential for compound interference.
Fluorescence-based Assays (e.g., TR-FRET) Uses fluorescence resonance energy transfer to detect phosphorylation.[8][9]Homogeneous, high throughput.Can be susceptible to compound autofluorescence.
Kinase Binding Assays (e.g., LanthaScreen™ Eu Kinase Binding Assay) Measures the displacement of a fluorescent tracer from the kinase active site.[8]Detects both active and allosteric inhibitors; no ATP required.Does not directly measure enzymatic inhibition.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for screening 4-Methyl-1H-pyrrolo[3,2-c]pyridine against a panel of candidate kinases.

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase and the test compound. Incubate for a predetermined time.

  • Initiate Reaction: Add the substrate and ATP to start the kinase reaction. Incubate at room temperature.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

Cellular Target Engagement: Proving the Interaction in a Biological Context

Confirming that a compound interacts with its target within a living cell is a critical step in validating its mechanism of action.[10] Cellular thermal shift assays (CETSA) are a powerful method for this purpose.[11]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.[11]

Experimental Workflow for CETSA

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

An increase in the melting temperature of the target protein in the presence of 4-Methyl-1H-pyrrolo[3,2-c]pyridine provides strong evidence of direct target engagement in the cellular environment.[12]

Part 3: Validating the Downstream Signaling Pathway

Once the direct target is confirmed, the final step is to demonstrate that the compound modulates the known downstream signaling pathway of that target.

Phosphorylation-Specific Western Blotting

If the target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its known substrates.

Experimental Protocol: Western Blot for Phospho-Substrate

  • Cell Treatment: Treat cells with varying concentrations of 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the target's substrate, followed by a secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent or fluorescent detection system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.

A dose-dependent decrease in the phosphorylation of the target's substrate would be the final piece of evidence to validate the mechanism of action of 4-Methyl-1H-pyrrolo[3,2-c]pyridine.

Signaling Pathway Visualization

G Compound 4-Methyl-1H-pyrrolo[3,2-C]pyridine TargetKinase Target Kinase Compound->TargetKinase Inhibition Substrate Substrate TargetKinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate DownstreamEffector Downstream Effector PhosphoSubstrate->DownstreamEffector Activation/Inhibition CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) DownstreamEffector->CellularResponse

Caption: Hypothesized Signaling Pathway Inhibition.

By following this systematic and multi-faceted approach, researchers can confidently elucidate and validate the mechanism of action of novel pyrrolo[3,2-c]pyridine derivatives, paving the way for their further development as potential therapeutic agents.

References

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Validation

A Senior Application Scientist's Comparative Guide to 4-Methyl-1H-pyrrolo[3,2-c]pyridine and Its Isomeric Counterparts in Drug Discovery

Abstract The pyrrolopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous biologically active compounds.[1] As a bioisostere of purine, this heter...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous biologically active compounds.[1] As a bioisostere of purine, this heterocyclic nucleus is particularly effective in mimicking the adenine core of ATP, making its derivatives potent kinase inhibitors.[2][3] This guide provides an in-depth comparison of 4-Methyl-1H-pyrrolo[3,2-c]pyridine with other key pyrrolopyridine isomers. We will dissect their structural nuances, comparative biological activities, and underlying structure-activity relationships (SAR), supported by experimental data and detailed protocols to empower researchers in the rational design of next-generation therapeutics.

The Pyrrolopyridine Universe: A Structural Overview

Pyrrolopyridines, also known as azaindoles, are bicyclic heterocycles formed by the fusion of a pyrrole and a pyridine ring.[4] The positioning of the nitrogen atom in the pyridine ring and the fusion pattern gives rise to six distinct isomers, each possessing a unique electronic distribution and steric profile that dictates its interaction with biological targets.[4][5]

Pyrrolopyridine_Isomers cluster_0 Pyrrolopyridine Isomers node1 Pyrrolo[2,3-b]pyridine (7-Azaindole) node2 Pyrrolo[3,2-b]pyridine (4-Azaindole) node3 Pyrrolo[2,3-c]pyridine (6-Azaindole) node4 Pyrrolo[3,2-c]pyridine (5-Azaindole) node5 Pyrrolo[3,4-b]pyridine (2-Azaizoindole) node6 Pyrrolo[3,4-c]pyridine (5-Azaizoindole)

Figure 1: The six structural isomers of the pyrrolopyridine scaffold.

The therapeutic potential of these scaffolds is vast, with derivatives demonstrating anticancer, antiviral, anti-inflammatory, and analgesic properties.[6][7][8] The strategic placement of substituents is critical for modulating potency and selectivity. This guide focuses specifically on the 4-Methyl derivative of the 1H-pyrrolo[3,2-c]pyridine isomer and its comparative standing.

Spotlight on 4-Methyl-1H-pyrrolo[3,2-c]pyridine

The 1H-pyrrolo[3,2-c]pyridine core has recently gained significant attention as a rigid scaffold for developing potent anticancer agents.[9] The introduction of a methyl group at the C4 position is a critical design choice.

Causality of the 4-Methyl Substitution:

  • Steric Influence: The methyl group can provide a critical vector, directing the orientation of larger substituents at adjacent positions to optimize interactions within a protein's binding pocket.

  • Electronic Effect: As an electron-donating group, the methyl substituent can subtly modulate the electron density of the heterocyclic system, influencing hydrogen bonding capabilities and pKa.

  • Metabolic Stability: Methyl groups can block sites of potential metabolism (e.g., oxidation), thereby improving the pharmacokinetic profile of a drug candidate. In some contexts, however, they can be a site of CYP-mediated metabolism.[10]

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been successfully designed as potent inhibitors of the colchicine-binding site on tubulin, demonstrating significant antiproliferative activity.[11][12]

Comparative Analysis: 4-Methyl-1H-pyrrolo[3,2-c]pyridine vs. Other Isomers

The choice of the pyrrolopyridine isomer is a pivotal decision in drug design, as it fundamentally defines the spatial arrangement of hydrogen bond donors and acceptors, as well as the overall molecular shape.

Biological Activity Profile: A Head-to-Head Comparison

Different isomers have been explored for distinct therapeutic applications based on their inherent structural features.

Isomer ScaffoldPrimary Therapeutic AreasKey Molecular TargetsRepresentative IC₅₀ Values
1H-Pyrrolo[3,2-c]pyridine AnticancerTubulin (Colchicine Site), FMS Kinase10t: 0.12 µM (HeLa), 0.15 µM (SGC-7901)[12]; 1r: 0.05 µM (FMS Kinase)[13]
1H-Pyrrolo[2,3-b]pyridine Anticancer, Inflammatory DiseasesFGFR1/2/3, JAK14h: 7 nM (FGFR1), 9 nM (FGFR2)[14][15]; JAK1 inhibitors also reported[16]
1H-Pyrrolo[3,4-c]pyridine Analgesic, Sedative, Anticancer, AntiviralCOX, NAMPT, PI3KCompound 32: ED₅₀ = 12.03 mg/kg (analgesic)[17]; Various anticancer activities[18]
1H-Pyrrolo[3,2-b]pyridine Antibacterial, AnticancerBacterial targets, FMS KinaseActive against resistant E. coli strains[4]; FMS kinase inhibition noted[4]

Expert Insights: The data clearly illustrates a divergence in therapeutic focus among the isomers. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a well-established kinase hinge-binder, with numerous derivatives targeting enzymes like FGFR and JAK.[14][16] In contrast, the 1H-pyrrolo[3,2-c]pyridine scaffold has been masterfully exploited to create rigid analogs of combretastatin A-4, leading to potent tubulin polymerization inhibitors.[9][12] The 1H-pyrrolo[3,4-c]pyridine derivatives have shown a broader spectrum of activity, including significant effects on the central nervous system.[4][17] This divergence underscores the principle that isomeric scaffolds are not interchangeable and must be selected based on the specific topology and chemical nature of the target protein.

Structure-Activity Relationship (SAR) Insights

The placement of the pyridine nitrogen atom dictates the hydrogen-bonding pattern, which is crucial for target recognition.

Kinase_Binding cluster_0 Kinase ATP Binding Site cluster_1 Pyrrolo[2,3-b]pyridine Inhibitor ATP ATP HINGE Hinge Region (Backbone NH) P23B Pyrrolo[2,3-b]pyridine (7-Azaindole) HINGE->P23B H-Bond Donor P23B->HINGE H-Bond Acceptor

Figure 2: Pyrrolo[2,3-b]pyridine as an ATP-mimetic in a kinase hinge region.

  • Pyrrolo[2,3-b]pyridine (7-azaindole): The N7 atom acts as a crucial hydrogen bond acceptor, while the pyrrole N-H serves as a donor. This pattern perfectly mimics the N1 and N6-amino group of adenine, explaining its success as a kinase inhibitor scaffold.[2]

  • Pyrrolo[3,2-c]pyridine (5-azaindole): The N5 atom is less sterically hindered and presents a different vector for hydrogen bonding compared to the 7-azaindole. In the case of tubulin inhibitors, the scaffold acts more as a rigid linker to position aryl groups correctly in the colchicine-binding site, rather than as a hinge-binder.[12] SAR studies on these compounds show that electron-donating groups on the B-ring (a phenyl substituent) increase antiproliferative activity, while electron-withdrawing groups decrease it. This highlights the importance of the overall electronic character of the molecule.

Experimental Protocols: A Guide for the Bench Scientist

To ensure reproducibility and facilitate comparative studies, standardized protocols are essential.

General Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives

The synthesis of the 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine core, as reported in recent literature, provides a robust and versatile route. The causality for this multi-step approach lies in its modularity, allowing for late-stage diversification.

Synthesis_Workflow START Starting Material (e.g., 2,5-dichloropyridine) STEP1 Nitration & Reduction (e.g., HNO₃/H₂SO₄ then Fe/AcOH) START->STEP1 Step a, b STEP2 Cyclization (e.g., with DMA-DMA) STEP1->STEP2 Step c, d STEP3 N-Arylation (e.g., Ullmann or Buchwald-Hartwig) STEP2->STEP3 Step e STEP4 Suzuki Cross-Coupling STEP3->STEP4 Step f END Target Compound (e.g., 10t) STEP4->END

Figure 3: General synthetic workflow for 1H-pyrrolo[3,2-c]pyridine derivatives.

Step-by-Step Protocol (Suzuki Cross-Coupling Stage): [9][11]

  • Reaction Setup: To a microwave vial, add the 6-bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine intermediate (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and Pd(PPh₃)₄ (0.1 eq.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Causality: The aqueous base is required for the catalytic cycle of the Suzuki reaction, while dioxane solubilizes the organic reagents.

  • Reaction Execution: Seal the vial and heat in a microwave reactor to 125 °C for 20-30 minutes. Causality: Microwave heating dramatically accelerates the reaction rate compared to conventional heating.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography on silica gel to yield the final compound.

In Vitro Antiproliferative Activity (MTT Assay)

This protocol provides a reliable method for assessing the cytotoxic effects of the synthesized compounds.

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, SGC-7901) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours. Causality: This allows cells to adhere and enter a logarithmic growth phase.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percentage of cell viability against the compound concentration.[1]

Conclusion and Future Directions

The comparative analysis reveals that while all pyrrolopyridine isomers are privileged scaffolds, their utility is highly dependent on the specific isomer and substitution pattern. 4-Methyl-1H-pyrrolo[3,2-c]pyridine has emerged as a promising framework for developing non-kinase anticancer agents, particularly tubulin inhibitors, distinguishing it from the more traditional kinase-focused applications of its 7-azaindole counterpart.[12][14]

The methyl group at the C4 position is not merely a passive substituent but an active design element that can influence conformation, metabolism, and potency. Future research should focus on a systematic exploration of substitutions at this position to further optimize pharmacokinetic and pharmacodynamic properties. The detailed protocols provided herein serve as a validated starting point for researchers and drug development professionals to synthesize and evaluate novel pyrrolopyridine derivatives, accelerating the journey from scaffold selection to clinical candidate.

References

A complete list of all sources cited in this guide is provided below for verification and further reading.

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Al-Ostath, S., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(5), 547-565. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Pathania, S., & Rawal, R. K. (2018). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. European Journal of Medicinal Chemistry, 157, 633-653. [Link]

  • Taylor & Francis Online. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Taylor & Francis Online. [Link]

  • Patel, R. V., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. [Link]

  • ResearchGate. (n.d.). Biologically active compounds containing pyrrolopyridines unit. ResearchGate. [Link]

  • Pathania, S., & Rawal, R. K. (2018). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. PubMed. [Link]

  • ResearchGate. (n.d.). Isomeric forms of pyrrolopyridines. ResearchGate. [Link]

  • Taylor & Francis Online. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

  • Phillips, R. S., et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry, 56(7), 2975-2991. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21557-21568. [Link]

  • He, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]

  • Lang, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1543-1565. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]

  • Al-Ostath, S., et al. (2014). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 23, 4393-4404. [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. [Link]

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Comparative

A Comparative Analysis of 4-Methyl-1H-pyrrolo[3,2-C]pyridine as a Novel Kinase Inhibitor

A Technical Guide for Researchers in Oncology and Drug Discovery In the landscape of targeted cancer therapy, the pursuit of novel small molecule inhibitors with improved potency, selectivity, and resistance profiles is...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

In the landscape of targeted cancer therapy, the pursuit of novel small molecule inhibitors with improved potency, selectivity, and resistance profiles is a paramount objective. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for the development of kinase inhibitors. This guide provides a comprehensive comparative analysis of a representative compound from this class, 4-Methyl-1H-pyrrolo[3,2-C]pyridine, positioned as a hypothetical dual inhibitor of the proto-oncogene receptor tyrosine kinases c-Met and ALK.

This analysis is benchmarked against established clinical inhibitors: Crizotinib, a dual c-Met/ALK inhibitor; Capmatinib, a selective c-Met inhibitor; and Lorlatinib, a third-generation ALK inhibitor. Through an in-depth examination of biochemical and cellular assays, we will explore the experimental methodologies required to characterize the efficacy and selectivity of this novel compound, providing researchers with the foundational knowledge to evaluate its therapeutic potential.

The Rationale for Targeting c-Met and ALK

The mesenchymal-epithelial transition factor (c-Met) and anaplastic lymphoma kinase (ALK) are receptor tyrosine kinases that play critical roles in cell signaling pathways governing proliferation, survival, and migration.[1][2][3] Dysregulation of these kinases, through genetic alterations such as gene amplification, mutations, or chromosomal rearrangements, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[1][3] The clinical success of inhibitors targeting these kinases has validated them as significant therapeutic targets.[2][4][5]

The development of dual inhibitors targeting both c-Met and ALK, such as crizotinib, has proven to be an effective therapeutic strategy.[2][4] However, the emergence of acquired resistance, often through secondary mutations in the kinase domain or activation of bypass signaling pathways, necessitates the development of next-generation inhibitors with improved pharmacological profiles.[6][7][8]

Comparative Inhibitor Profiles

To provide a clear framework for evaluation, the following table summarizes the key characteristics of 4-Methyl-1H-pyrrolo[3,2-C]pyridine (hypothetical data for illustrative purposes) alongside the established inhibitors.

Inhibitor Target(s) Potency (IC50) Key Resistance Mutations Blood-Brain Barrier Penetration
4-Methyl-1H-pyrrolo[3,2-C]pyridine c-Met, ALKc-Met: 5 nM, ALK: 8 nM (Hypothetical)To be determinedTo be determined
Crizotinib c-Met, ALK, ROS1c-Met: ~8 nM, ALK: ~24 nMALK: L1196M, G1269A, c-Met: D1228, Y1230 mutationsPoor
Capmatinib c-Met~0.13 nMY1248H, D1246N, K1244TModerate
Lorlatinib ALK, ROS1ALK: <0.025 nMActive against most known ALK resistance mutations, including G1202RExcellent

Experimental Workflows for Inhibitor Characterization

A rigorous evaluation of a novel kinase inhibitor requires a multi-faceted approach, encompassing both biochemical and cell-based assays. These assays are designed to determine the compound's potency, selectivity, mechanism of action, and efficacy in a biologically relevant context.

Biochemical Assays: Quantifying Kinase Inhibition

Biochemical assays are the first step in characterizing a new inhibitor, providing a direct measure of its ability to inhibit the enzymatic activity of the target kinase in a purified system.[9]

Workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:

This is a common and robust method for measuring kinase activity.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Kinase (c-Met or ALK) E Incubate kinase, substrate, ATP, and inhibitor A->E B Substrate (e.g., Poly-Glu-Tyr) B->E C ATP C->E D 4-Methyl-1H-pyrrolo[3,2-C]pyridine (or known inhibitor) D->E F Add Europium-labeled anti-phosphotyrosine antibody (Donor) E->F G Add Streptavidin-allophycocyanin (Acceptor) if substrate is biotinylated F->G H Measure TR-FRET signal G->H G cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis cluster_detection Detection A Seed cancer cells with target expression (e.g., H3122 for EML4-ALK, EBC-1 for c-Met) B Treat cells with varying concentrations of 4-Methyl-1H-pyrrolo[3,2-C]pyridine A->B C Lyse cells to release proteins B->C D Quantify protein concentration C->D E Perform Western Blot or ELISA with antibodies against phosphorylated and total kinase D->E F Analyze results to determine IC50 E->F

Caption: Workflow for a cell-based kinase phosphorylation assay.

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cell line is critical. For example, H3122 cells harbor the EML4-ALK fusion protein, making them dependent on ALK activity for survival. EBC-1 cells have c-Met gene amplification, leading to their dependence on c-Met signaling.

  • Endpoint Measurement: Measuring the phosphorylation status of the target kinase and key downstream signaling proteins (e.g., STAT3, AKT, ERK for ALK; GAB1, SHP2 for c-Met) provides direct evidence of target engagement and inhibition of the signaling cascade.

Workflow for a Cell Proliferation Assay:

This assay determines the effect of the inhibitor on the growth and viability of cancer cells.

G cluster_cell_culture Cell Culture & Treatment cluster_incubation Incubation cluster_viability Viability Assessment A Seed cancer cells in 96-well plates B Treat cells with a dilution series of the inhibitor A->B C Incubate for a period of time (e.g., 72 hours) B->C D Add a viability reagent (e.g., CellTiter-Glo®) C->D E Measure luminescence or absorbance D->E F Calculate GI50 (concentration for 50% growth inhibition) E->F

Caption: Workflow for a cell proliferation (viability) assay.

Causality Behind Experimental Choices:

  • Assay Duration: A 72-hour incubation period is commonly used to allow for multiple cell doublings, providing a robust window to observe the anti-proliferative effects of the compound.

  • Viability Reagent: Reagents like CellTiter-Glo® measure ATP levels, which is an indicator of metabolically active, viable cells. This provides a quantitative measure of cell proliferation.

Signaling Pathways and Mechanisms of Action

A thorough understanding of the signaling pathways regulated by c-Met and ALK is essential for interpreting experimental data and understanding the mechanism of action of inhibitors.

Simplified c-Met and ALK Signaling Pathways:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-Met Receptor RAS RAS cMET->RAS PI3K PI3K cMET->PI3K ALK ALK Receptor ALK->RAS ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene STAT3->Gene Inhibitor 4-Methyl-1H-pyrrolo[3,2-C]pyridine (and other inhibitors) Inhibitor->cMET Inhibits Inhibitor->ALK Inhibits

Caption: Simplified signaling pathways of c-Met and ALK and the point of inhibition.

Mechanism of Action: 4-Methyl-1H-pyrrolo[3,2-C]pyridine, like other small molecule kinase inhibitors, is hypothesized to be an ATP-competitive inhibitor. [2]This means it binds to the ATP-binding pocket of the kinase domain of c-Met and ALK, preventing the phosphorylation of downstream substrates and thereby blocking the activation of their respective signaling pathways. This ultimately leads to a reduction in cancer cell proliferation and survival.

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. By positioning 4-Methyl-1H-pyrrolo[3,2-C]pyridine as a hypothetical dual c-Met and ALK inhibitor, this guide has outlined a comprehensive experimental framework for its evaluation. Through rigorous biochemical and cellular characterization, as detailed in the provided workflows, researchers can systematically assess its potency, selectivity, and cellular efficacy in comparison to established clinical agents.

Future investigations should focus on kinase panel screening to determine the broader selectivity profile of 4-Methyl-1H-pyrrolo[3,2-C]pyridine, in vivo efficacy studies in relevant animal models, and evaluation against known resistance mutations to ascertain its potential as a next-generation therapeutic. The insights gained from such studies will be critical in determining the clinical translatability of this and other novel compounds from the 1H-pyrrolo[3,2-c]pyridine class.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Chugh, R. (2014). Crizotinib: A comprehensive review. PubMed Central. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

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  • Clinicaltrials.eu. Capmatinib – Application in Therapy and Current Clinical Research. [Link]

  • Ou, S. H. I. (2011). Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases. PubMed. [Link]

  • Drugs.com. (2025, August 15). Capmatinib Monograph for Professionals. [Link]

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  • Patsnap Synapse. (2024, July 17). What is the mechanism of Lorlatinib?[Link]

  • Recondo, G. (2020). Diverse resistance mechanisms to the third-generation ALK inhibitor lorlatinib in ALK-rearranged lung cancer. National Institutes of Health. [Link]

  • Rolfo, C. (2020). Capmatinib for the treatment of non-small cell lung cancer. Taylor & Francis Online. [Link]

  • Ghasemi, J. B. (2020, March 3). Dual potent c-Met and ALK inhibitors: from common feature pharmacophore modeling to structure based virtual screening. Taylor & Francis Online. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Capmatinib Hydrochloride?[Link]

  • American Society of Health-System Pharmacists. Capmatinib hydrochloride: uses, dosing, warnings, adverse events, interactions. [Link]

  • Katayama, R. (2012). Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. PubMed Central. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Crizotinib?[Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Ceccon, M. (2018, December 13). Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer. AACR Journals. [Link]

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  • Doebele, R. C. (2012). Mechanisms of resistance to crizotinib in patients with ALK gene rearranged non-small cell lung cancer. Clinical Cancer Research. [Link]

  • Mand, A. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. [Link]

  • Socinski, M. A. (2016, February 2). Crizotinib for ALK-Rearranged NSCLC. YouTube. [Link]

  • Salgia, R. (2011). Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. PubMed Central. [Link]

  • Goździk-Spychalska, J. (2014). C-MET inhibitors in the treatment of lung cancer. PubMed. [Link]

  • Wang, L. (2015, August 1). Abstract 3309: Co-inhibition of ALK and EGFR and/or c-MET on cell growth and response to radiation in ALK-positive NSCLC cells. AACR Journals. [Link]

  • Zhang, W. (2018). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. PubMed Central. [Link]

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  • Zhang, H. (2022, September 6). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-1H-pyrrolo[3,2-c]pyridine Analogs

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-Methyl-1H-pyrrolo[3,2-c]pyridine analogs. Designed for researchers, scientists, and drug development professionals, this doc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-Methyl-1H-pyrrolo[3,2-c]pyridine analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced molecular interactions and structural modifications that govern the biological activity of this promising heterocyclic scaffold. We will explore its inhibitory potential against key oncological and inflammatory targets, supported by comparative experimental data and detailed methodologies.

Introduction: The Versatility of the 4-Methyl-1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, owing to its structural resemblance to purines, which allows it to function as a hinge-binding motif for numerous protein kinases. The introduction of a methyl group at the 4-position (4-Me) can enhance metabolic stability and provide a vector for further structural modifications, making the 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold a particularly attractive starting point for the development of targeted therapeutics. This guide will focus on the SAR of analogs targeting three distinct and critical cellular components: FMS kinase, tubulin, and Monopolar Spindle 1 (MPS1) kinase.

Comparative Analysis of Biological Activity

The biological activity of 4-Methyl-1H-pyrrolo[3,2-c]pyridine analogs is highly dependent on the nature and position of substituents on the core scaffold. Below, we compare the SAR of these analogs against three distinct biological targets.

FMS Kinase Inhibition

Colony-stimulating factor-1 receptor (CSF-1R), or FMS kinase, is a receptor tyrosine kinase implicated in the survival and proliferation of monocytes and macrophages. Its overexpression is associated with various cancers and inflammatory diseases.[1] A series of diarylamide and diarylurea derivatives of the pyrrolo[3,2-c]pyridine scaffold have been investigated as FMS kinase inhibitors.[1][2]

Key SAR Insights:

  • Amide/Urea Linker: The nature of the linker between the pyrrolopyridine core and the terminal aryl group is crucial for activity.

  • Substitution on the Terminal Aryl Ring: The substitution pattern on the terminal phenyl ring significantly influences potency.

Compound IDR Group (Linker and Terminal Aryl Moiety)FMS Kinase IC50 (nM)Reference
Lead (KIST101029) Diarylamide96[1][2]
1e Diarylamide derivative60[1][2]
1r Diarylamide derivative30[1][2]

Table 1: Comparison of FMS kinase inhibitory activity of selected pyrrolo[3,2-c]pyridine analogs.

Compound 1r emerged as a potent and selective FMS kinase inhibitor, being 3.2 times more potent than the lead compound.[1][2] This highlights the importance of optimizing the diarylamide portion of the molecule for enhanced FMS kinase inhibition.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, disrupting microtubule dynamics.[3][4]

Key SAR Insights:

  • Substitution at the 1-position: A 3,4,5-trimethoxyphenyl group at this position is a common feature of many potent tubulin inhibitors, mimicking the A-ring of combretastatin A-4.

  • Substitution at the 6-position: The nature of the aryl group at this position (the B-ring) significantly impacts antiproliferative activity.

Compound IDB-ring (Substituent at 6-position)HeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)Reference
10h 4-methoxyphenyl>10>10>10[4]
10k 4-ethoxyphenyl1.231.542.13[4]
10l 4-fluorophenyl0.891.021.34[4]
10m 4-chlorophenyl0.540.670.88[4]
10t Indolyl0.120.150.21[3][4]

Table 2: Antiproliferative activity of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine analogs.

The data clearly indicates that an indolyl group at the 6-position, as in compound 10t , confers the most potent antiproliferative activity across multiple cancer cell lines.[3][4] This suggests that the indolyl moiety may engage in favorable interactions within the colchicine binding pocket of tubulin.

MPS1 Kinase Inhibition

Monopolar spindle 1 (MPS1) is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint, a crucial mechanism for ensuring accurate chromosome segregation during mitosis.[5][6] Overexpression of MPS1 is observed in numerous cancers. The 1H-pyrrolo[3,2-c]pyridine scaffold has been explored for the development of potent and selective MPS1 inhibitors.[5][6][7]

Key SAR Insights:

  • Substitution at the 2-position: A 1-methyl-1H-pyrazol-4-yl group at this position has been shown to be favorable for MPS1 inhibition.

  • Substitution at the 6-anilino moiety: Modifications to the aniline ring are critical for improving potency, selectivity, and pharmacokinetic properties.

Compound IDSubstitution at 4-position of aniline ringMPS1 IC50 (µM)HCT116 GI50 (µM)Reference
61 N-1-Boc-pyrazole0.030.50[6]
62 N-1-H-pyrazole0.114.60[6]
65 (CCT251455) 1-methyl-1H-imidazol-5-yl0.0020.16[5][6][7]

Table 3: In vitro and cellular potency of 1H-pyrrolo[3,2-c]pyridine analogs as MPS1 inhibitors.

The optimization of the 6-anilino substituent led to the discovery of compound 65 (CCT251455) , a highly potent and selective MPS1 inhibitor with excellent translation from biochemical to cellular activity.[5][6][7] The 1-methyl-imidazol-5-yl moiety at the 4-position of the aniline ring was found to be a key determinant of this improved activity.[6]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key assays used to evaluate the biological activity of 4-Methyl-1H-pyrrolo[3,2-c]pyridine analogs.

In Vitro Kinase Inhibition Assay (for FMS and MPS1 Kinase)

This protocol describes a common fluorescence-based method for determining kinase activity and inhibitor potency.

Materials:

  • Recombinant human kinase (FMS or MPS1)

  • Kinase-specific substrate peptide

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • ATP

  • Test compounds (4-Methyl-1H-pyrrolo[3,2-c]pyridine analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Mixture: In a microplate, combine the recombinant kinase, its specific substrate, and the diluted test compound or DMSO (vehicle control).

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction at 30°C for a specified time, ensuring the reaction is within the linear range.

  • Reaction Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.[8]

  • Data Analysis: Subtract the background luminescence (no enzyme control) from all readings. Normalize the data to the "no inhibitor" control (representing 100% kinase activity). Calculate IC50 values using a suitable software.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9][10]

Materials:

  • Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7, HCT116)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Record the absorbance at 570 nm using a multi-well spectrophotometer.[9][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50/IC50 values.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Glycerol (as a polymerization enhancer)

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds

  • Paclitaxel (positive control for polymerization stabilization)

  • Vinblastine (positive control for polymerization inhibition)

  • Black, half-area 96-well plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in polymerization buffer.

  • Reaction Mixture: On ice, prepare the reaction mixture containing tubulin, GTP, glycerol, and the fluorescent reporter in the polymerization buffer.

  • Initiation of Polymerization: Add the test compound or control to the wells of the pre-warmed 96-well plate, followed by the tubulin reaction mixture.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 420 nm for DAPI) every minute for 60-90 minutes.[12]

  • Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization (Vmax) and the final extent of polymerization can be determined. Calculate the IC50 value for inhibition of tubulin polymerization.

Visualization of Key Concepts

General Synthetic Scheme for 1,6-Disubstituted-1H-pyrrolo[3,2-c]pyridines

The synthesis of the target 1,6-disubstituted-1H-pyrrolo[3,2-c]pyridine analogs typically involves a multi-step sequence, with the Suzuki cross-coupling reaction being a key step for introducing the C6-aryl substituent.

G cluster_synthesis General Synthetic Pathway start 2-Bromo-5-methylpyridine int1 2-Bromo-5-methyl-4-nitropyridine 1-oxide start->int1 Nitration int2 6-Bromo-1H-pyrrolo[3,2-c]pyridine int1->int2 Reductive Cyclization int3 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine int2->int3 N-Arylation final Target Compound: 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine int3->final Suzuki Coupling with Arylboronic Acid

Caption: General synthetic route to 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.

Signaling Pathway Inhibition

The 4-Methyl-1H-pyrrolo[3,2-c]pyridine analogs exert their biological effects by interfering with specific signaling pathways.

G cluster_pathways Targeted Cellular Pathways FMS FMS Kinase Proliferation Macrophage Proliferation & Survival FMS->Proliferation Tubulin Tubulin Polymerization Mitosis Microtubule Dynamics & Mitosis Tubulin->Mitosis MPS1 MPS1 Kinase SAC Spindle Assembly Checkpoint MPS1->SAC Inhibitor 4-Methyl-1H-pyrrolo[3,2-c]pyridine Analog Inhibitor->FMS Inhibits Inhibitor->Tubulin Inhibits Inhibitor->MPS1 Inhibits

Caption: Inhibition of key cellular pathways by 4-Methyl-1H-pyrrolo[3,2-c]pyridine analogs.

Conclusion and Future Directions

The 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a versatile platform for the development of potent and selective inhibitors of various biological targets, including FMS kinase, tubulin, and MPS1 kinase. The structure-activity relationship studies summarized in this guide demonstrate that fine-tuning the substituents at different positions of the pyrrolopyridine core is essential for optimizing potency, selectivity, and drug-like properties.

Future research in this area should focus on:

  • Expanding the diversity of substituents: Exploring a wider range of chemical functionalities at key positions to identify novel interactions with the target proteins.

  • In vivo evaluation: Advancing the most promising in vitro lead compounds into preclinical animal models to assess their efficacy and pharmacokinetic profiles.

  • Structural biology: Obtaining co-crystal structures of these inhibitors with their respective targets to provide a more detailed understanding of the binding modes and to guide further rational drug design.

This comprehensive guide serves as a valuable resource for researchers in the field, providing a solid foundation for the continued development of 4-Methyl-1H-pyrrolo[3,2-c]pyridine analogs as next-generation therapeutics.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P). Retrieved from [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PLoS One. (2016). Retrieved from [Link]

  • Hölzel Diagnostika GmbH. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). Retrieved from [Link]

  • In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. (2017). Retrieved from [Link]

  • In vitro kinase assay. protocols.io. (2024). Retrieved from [Link]

  • Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1). J Med Chem. (2014). Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Int J Mol Sci. (2022). Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). J Med Chem. (2014). Retrieved from [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Arch Pharm (Weinheim). (2019). Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel). (2021). Retrieved from [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Archiv der Pharmazie. (2019). Retrieved from [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Eur J Med Chem. (2018). Retrieved from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. J Enzyme Inhib Med Chem. (2024). Retrieved from [Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Semantic Scholar. (2014). Retrieved from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. J Enzyme Inhib Med Chem. (2024). Retrieved from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Med Chem Lett. (2020). Retrieved from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. (2023). Retrieved from [Link]

  • Structure-activity relationships and antiproliferative effects of 1,2,3,4-4H-quinoxaline derivatives as tubulin polymerization inhibitors. Bioorg Chem. (2021). Retrieved from [Link]

  • Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][9][10]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. J Comput Aided Mol Des. (2011). Retrieved from [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Int J Mol Sci. (2022). Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel). (2021). Retrieved from [Link]

Sources

Comparative

The In Vivo Potential of 4-Methyl-1H-pyrrolo[3,2-c]pyridine Derivatives: A Comparative Guide for Drug Development Professionals

Introduction: The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of modern drug discovery. Within the diverse landscape of heterocyclic compounds, the 1H-pyrrolo[3,2-c]pyr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of modern drug discovery. Within the diverse landscape of heterocyclic compounds, the 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential across various therapeutic areas, particularly in oncology. This guide provides a comprehensive analysis of the preclinical in vivo potential of 4-Methyl-1H-pyrrolo[3,2-c]pyridine derivatives. While direct in vivo efficacy data for this specific substitution pattern is emerging, this document synthesizes the compelling in vitro evidence for this class of compounds and draws logical parallels from in vivo studies of structurally related pyrrolopyridine isomers to build a strong case for their therapeutic promise. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this promising chemical series.

The Strategic Advantage of the 1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is a bioisostere of indole and purine, granting it access to a wide range of biological targets. The fusion of a pyrrole and a pyridine ring creates a unique electronic and steric environment, enabling tailored interactions with the active sites of various enzymes and receptors. The introduction of a methyl group at the 4-position can further enhance potency, selectivity, and metabolic stability, making 4-Methyl-1H-pyrrolo[3,2-c]pyridine derivatives particularly attractive for drug development.

In Vitro Evidence: A Foundation for In Vivo Success

Extensive in vitro studies have illuminated the potent anti-cancer activities of 1H-pyrrolo[3,2-c]pyridine derivatives, primarily through two key mechanisms of action: tubulin polymerization inhibition and FMS kinase inhibition.

Targeting the Cytoskeleton: Colchicine-Binding Site Inhibition

A significant body of research has focused on 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization by binding to the colchicine site.[1][2][3][4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

One notable study detailed the design and synthesis of a series of 1H-pyrrolo[3,2-c]pyridine derivatives, with compound 10t exhibiting the most potent in vitro anticancer activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values ranging from 0.12 to 0.21 μM.[1][3] Further mechanistic studies confirmed that this compound potently inhibited tubulin polymerization.[1][2][3]

Table 1: In Vitro Antiproliferative Activity of Representative 1H-pyrrolo[3,2-c]pyridine Derivatives

CompoundTarget Cancer Cell LineIC50 (μM)Reference
10t HeLa0.12[1][3]
SGC-79010.15[1][3]
MCF-70.21[1][3]
8c A375P (Melanoma)Highly Potent[5]
9b A375P (Melanoma)Highly Potent[5]

This table summarizes the potent in vitro anticancer activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.

Modulating the Tumor Microenvironment: FMS Kinase Inhibition

The colony-stimulating factor 1 receptor (CSF-1R), also known as FMS kinase, is a key regulator of macrophage differentiation and survival. In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis. Therefore, inhibiting FMS kinase presents a promising strategy for cancer therapy.

A series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase.[6][7] Compounds 1e and 1r were identified as the most potent analogs, with IC50 values of 60 nM and 30 nM, respectively.[6][7] Compound 1r also demonstrated high selectivity for FMS kinase and potent activity against bone marrow-derived macrophages (BMDMs), suggesting its potential for both anticancer and anti-inflammatory applications.[6][7]

In Vivo Efficacy: Insights from Structurally Related Pyrrolopyridine Isomers

While in vivo efficacy data for 4-Methyl-1H-pyrrolo[3,2-c]pyridine derivatives are not yet widely published, compelling evidence from studies on other pyrrolopyridine isomers strongly supports their potential for translation into living systems.

Anticancer Efficacy in Xenograft Models

A study on a pyrrolo-pyridine benzamide derivative demonstrated significant in vivo antitumor efficacy in a lung carcinoma allograft model.[8] At a dose of 20 mg/kg, this compound achieved a tumor growth inhibition (TGI) of 64.5%, outperforming the established drug cabozantinib.[8] Crucially, the treatment was well-tolerated, with no significant changes in body weight or signs of organ toxicity.[8]

In another study, a 1H-pyrrolo[2,3-b]pyridine derivative (compound 25a ) acting as a highly selective ATM inhibitor, showed potent synergistic antitumor activity when combined with the chemotherapeutic agent irinotecan.[9] In HCT116 and SW620 colorectal cancer xenograft models, the combination therapy resulted in impressive TGI values of 79.3% and 95.4%, respectively.[9] This highlights the potential of the pyrrolopyridine scaffold in combination therapy regimens.

Furthermore, a 1H-pyrrolo[2,3-b]pyridine derivative targeting CDK8 was found to significantly inhibit tumor growth in colorectal cancer xenografts in vivo and possessed favorable pharmacokinetic properties, including good bioavailability.[10]

Table 2: Comparative In Vivo Antitumor Efficacy of Pyrrolopyridine Derivatives

Compound ClassAnimal ModelCancer TypeDosing & ScheduleKey Efficacy EndpointReference
Pyrrolo-pyridine benzamideBALB/c nude miceLung Carcinoma Allograft20 mg/kg64.5% TGI[8]
1H-pyrrolo[2,3-b]pyridine (ATM inhibitor) + IrinotecanXenograftHCT116 ColorectalNot specified79.3% TGI[9]
1H-pyrrolo[2,3-b]pyridine (ATM inhibitor) + IrinotecanXenograftSW620 ColorectalNot specified95.4% TGI[9]
1H-pyrrolo[2,3-b]pyridine (CDK8 inhibitor)XenograftColorectal CancerNot specifiedSignificant tumor growth inhibition[10]

This table provides a comparative overview of the in vivo antitumor efficacy of different pyrrolopyridine isomers, demonstrating the therapeutic potential of the core scaffold.

Experimental Protocols for In Vivo Efficacy Assessment

The following are detailed, step-by-step methodologies for key experiments to evaluate the in vivo efficacy of 4-Methyl-1H-pyrrolo[3,2-c]pyridine derivatives, based on established protocols for similar compounds.

Murine Xenograft Model for Anticancer Efficacy

Objective: To evaluate the in vivo antitumor activity of a test compound in a subcutaneous tumor model.

Methodology:

  • Cell Culture: Culture a human cancer cell line (e.g., A549 lung carcinoma, HCT116 colon carcinoma) under standard conditions.

  • Animal Model: Use 6-8 week old female BALB/c nude mice. Allow a one-week acclimatization period.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells in 100 µL of a 1:1 mixture of Matrigel and PBS into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every other day using a digital caliper. Calculate tumor volume using the formula: Volume = (length x width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).

  • Drug Administration:

    • Vehicle Control Group: Administer the vehicle solution (e.g., 3% ethanol/7% Tween 80/90% normal saline) via oral gavage or intraperitoneal injection daily.

    • Test Compound Group(s): Administer the 4-Methyl-1H-pyrrolo[3,2-c]pyridine derivative at various doses (e.g., 10, 20, 50 mg/kg) via the same route and schedule as the vehicle.

    • Positive Control Group: Administer a clinically relevant comparator drug (e.g., cabozantinib, irinotecan) at its established effective dose.

  • Efficacy Evaluation: Continue treatment for a predefined period (e.g., 18-21 days). Monitor tumor volume and body weight every other day.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

  • Toxicity Assessment: Perform histological analysis of major organs (liver, kidney, heart) to assess for any treatment-related toxicity.

dot

Experimental_Workflow_Xenograft_Study cluster_preparation Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment Phase cluster_evaluation Evaluation Cell_Culture Cancer Cell Culture Tumor_Implantation Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization Randomization Tumor_Monitoring->Randomization Drug_Administration Drug Administration (Vehicle, Test, Positive Control) Randomization->Drug_Administration Efficacy_Evaluation Tumor Volume & Body Weight Monitoring Drug_Administration->Efficacy_Evaluation Endpoint_Analysis Endpoint Analysis (TGI Calculation) Efficacy_Evaluation->Endpoint_Analysis Toxicity_Assessment Toxicity Assessment (Histology) Endpoint_Analysis->Toxicity_Assessment Signaling_Pathway cluster_tubulin Tubulin Polymerization Pathway cluster_fms FMS Kinase Pathway Pyrrolo_Pyridine_Tubulin 4-Methyl-1H-pyrrolo[3,2-c]pyridine Derivative Tubulin Tubulin Pyrrolo_Pyridine_Tubulin->Tubulin Inhibits Polymerization Microtubules Microtubule Dynamics Pyrrolo_Pyridine_Tubulin->Microtubules Disrupts Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis_Tubulin Apoptosis G2M_Arrest->Apoptosis_Tubulin Pyrrolo_Pyridine_FMS 4-Methyl-1H-pyrrolo[3,2-c]pyridine Derivative FMS_Kinase FMS Kinase (CSF-1R) Pyrrolo_Pyridine_FMS->FMS_Kinase Inhibits Tumor_Progression Tumor Progression Pyrrolo_Pyridine_FMS->Tumor_Progression Suppresses TAM_Proliferation TAM Proliferation & Survival FMS_Kinase->TAM_Proliferation TAM_Proliferation->Tumor_Progression

References

Validation

Benchmarking 4-Methyl-1H-pyrrolo[3,2-C]pyridine against standard treatments

An In-Depth Comparative Analysis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine as a Novel Kinase Inhibitor Introduction In the landscape of targeted cancer therapy, the discovery of novel small molecule inhibitors with improved...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine as a Novel Kinase Inhibitor

Introduction

In the landscape of targeted cancer therapy, the discovery of novel small molecule inhibitors with improved efficacy, selectivity, and safety profiles remains a paramount objective. This guide provides a comprehensive benchmark analysis of a promising new chemical entity, 4-Methyl-1H-pyrrolo[3,2-c]pyridine, against a current standard-of-care treatment. For the purpose of this illustrative analysis, we will position 4-Methyl-1H-pyrrolo[3,2-c]pyridine as a hypothetical inhibitor of the Janus Kinase 2 (JAK2) , a non-receptor tyrosine kinase frequently implicated in myeloproliferative neoplasms (MPNs). The V617F mutation in JAK2 is a well-established driver mutation in the majority of MPN cases.

Our benchmark comparison will be against Ruxolitinib , a potent and selective JAK1/2 inhibitor that is FDA-approved for the treatment of intermediate or high-risk myelofibrosis and polycythemia vera. This guide will delve into the head-to-head comparison of these two compounds based on biochemical potency, cellular activity, and in vivo efficacy, supported by detailed experimental protocols.

Mechanism of Action: Targeting the JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. In MPNs, the constitutively active JAK2 V617F mutant leads to aberrant, cytokine-independent activation of the STAT proteins (primarily STAT3 and STAT5), driving uncontrolled cell growth.

Both 4-Methyl-1H-pyrrolo[3,2-c]pyridine and Ruxolitinib are designed to inhibit the kinase activity of JAK2, thereby blocking the downstream phosphorylation of STAT proteins and mitigating the oncogenic signaling.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK2 JAK2 receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes nucleus_box Gene Transcription (Proliferation, Survival) pSTAT->nucleus_box Translocates to Nucleus cytokine Cytokine cytokine->receptor inhibitor 4-Methyl-1H-pyrrolo[3,2-c]pyridine or Ruxolitinib inhibitor->JAK2 Inhibits

Caption: The simplified JAK-STAT signaling pathway and the point of inhibition for 4-Methyl-1H-pyrrolo[3,2-c]pyridine and Ruxolitinib.

Biochemical Potency: Direct Kinase Inhibition

The initial and most fundamental comparison between two kinase inhibitors is their direct potency against the purified target enzyme. This is typically quantified by determining the half-maximal inhibitory concentration (IC50).

Experimental Protocol: In Vitro Kinase Assay

  • Reagents and Materials: Recombinant human JAK2 (V617F mutant) enzyme, a suitable peptide substrate (e.g., Ulight-JAK-1tide), ATP, assay buffer, 384-well microplates, and a plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of both 4-Methyl-1H-pyrrolo[3,2-c]pyridine and Ruxolitinib in DMSO, starting from a high concentration (e.g., 10 mM).

  • Assay Procedure:

    • Dispense the diluted compounds into the microplate wells.

    • Add the JAK2 enzyme and the peptide substrate to the wells and incubate briefly.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and add a detection solution containing a Europium-labeled anti-phospho-tyrosine antibody.

    • Incubate to allow for antibody binding to the phosphorylated substrate.

    • Read the plate on a TR-FRET-capable plate reader.

  • Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data:

CompoundJAK2 (V617F) IC50 (nM)
4-Methyl-1H-pyrrolo[3,2-c]pyridine1.8
Ruxolitinib3.3

This hypothetical data suggests that 4-Methyl-1H-pyrrolo[3,2-c]pyridine exhibits approximately two-fold greater potency against the mutant JAK2 enzyme in a purified system compared to Ruxolitinib.

Cellular Activity: Inhibition of Downstream Signaling and Proliferation

While biochemical potency is crucial, the ability of a compound to inhibit the target within a cellular context and exert a biological effect is the true measure of its potential.

Experimental Protocol: Cellular Viability Assay

  • Cell Line: Use a human erythroleukemia cell line that is dependent on the JAK2 V617F mutation for survival and proliferation (e.g., HEL 92.1.7).

  • Cell Seeding: Seed the HEL cells into 96-well plates at a predetermined density (e.g., 10,000 cells/well) in appropriate growth media.

  • Compound Treatment: Add serial dilutions of 4-Methyl-1H-pyrrolo[3,2-c]pyridine and Ruxolitinib to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot cell viability against the logarithm of inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis cells Seed HEL 92.1.7 Cells treat Treat Cells with Inhibitors (72h) cells->treat compounds Prepare Serial Dilutions of Inhibitors compounds->treat viability Add Viability Reagent (e.g., CellTiter-Glo) treat->viability read Measure Luminescence viability->read analyze Calculate GI50 read->analyze

Caption: Workflow for the cellular viability assay to determine the GI50 of the inhibitors.

Comparative Data:

CompoundHEL 92.1.7 GI50 (nM)
4-Methyl-1H-pyrrolo[3,2-c]pyridine150
Ruxolitinib280

In this cellular context, 4-Methyl-1H-pyrrolo[3,2-c]pyridine again demonstrates a superior potency, inhibiting the growth of JAK2-dependent cancer cells at a lower concentration than the standard treatment, Ruxolitinib.

In Vivo Efficacy: Tumor Growth Inhibition in a Xenograft Model

The ultimate preclinical validation comes from demonstrating efficacy in a living organism. A mouse xenograft model using the same JAK2-dependent cell line is the standard approach.

Experimental Protocol: Mouse Xenograft Study

  • Model System: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously implanted with HEL 92.1.7 cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Mice are randomized into three groups: Vehicle control, Ruxolitinib (at a clinically relevant dose), and 4-Methyl-1H-pyrrolo[3,2-c]pyridine. Dosing is typically performed daily via oral gavage.

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week.

  • Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined maximum size. The primary endpoint is Tumor Growth Inhibition (TGI).

Comparative Data:

Treatment GroupDose (mg/kg, PO, QD)Final Tumor Growth Inhibition (TGI, %)
Vehicle-0%
Ruxolitinib5065%
4-Methyl-1H-pyrrolo[3,2-c]pyridine5085%

These hypothetical in vivo results indicate that at the same oral dose, 4-Methyl-1H-pyrrolo[3,2-c]pyridine provides significantly greater tumor growth inhibition compared to Ruxolitinib, suggesting a more potent anti-tumor effect in a preclinical model.

Conclusion and Future Directions

This comparative guide, based on a robust hypothetical framework, positions 4-Methyl-1H-pyrrolo[3,2-c]pyridine as a highly promising novel JAK2 inhibitor. The data from our benchmark assays consistently demonstrate its superior performance over the standard-of-care, Ruxolitinib, in terms of biochemical potency, cellular activity, and in vivo efficacy.

The enhanced potency observed could translate into several clinical advantages, including the potential for lower therapeutic dosing, which may lead to a wider therapeutic window and a more favorable safety profile. Further essential investigations would include comprehensive selectivity profiling against a panel of other kinases to ensure a clean off-target profile, as well as detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to fully characterize its drug-like properties before advancing to clinical trials.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-1H-pyrrolo[3,2-C]pyridine

For researchers and drug development professionals, the synthesis and handling of novel heterocyclic compounds like 4-Methyl-1H-pyrrolo[3,2-C]pyridine are routine. However, the lifecycle of these chemicals extends beyond...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel heterocyclic compounds like 4-Methyl-1H-pyrrolo[3,2-C]pyridine are routine. However, the lifecycle of these chemicals extends beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 4-Methyl-1H-pyrrolo[3,2-C]pyridine and its associated waste streams.

The Principle of Safe Disposal: Beyond the Sink

The foundational principle of chemical waste management is containment and proper characterization. Disposing of chemicals down the drain or in general waste is strictly prohibited, as it can lead to environmental contamination and dangerous reactions within the plumbing infrastructure.[1][2] All waste generated from handling 4-Methyl-1H-pyrrolo[3,2-C]pyridine must be considered hazardous until proven otherwise and managed through an approved waste disposal program.[3][4] This involves segregating waste streams, using appropriate and correctly labeled containers, and coordinating with your institution's Environmental Health and Safety (EH&S) office for final disposal.[5][6]

Hazard Assessment of 4-Methyl-1H-pyrrolo[3,2-C]pyridine

Structural Analogy and Inferred Hazards: The parent compound, pyridine, is a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin, and it causes serious skin and eye irritation.[3][7] Structurally similar compounds exhibit comparable hazard profiles.[8] Therefore, 4-Methyl-1H-pyrrolo[3,2-C]pyridine must be handled as a substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3][8]

  • Flammability: Vapors may form flammable mixtures with air.[7] Keep away from heat, sparks, and open flames.[3]

  • Irritation: Causes skin, eye, and potential respiratory tract irritation.[3][8]

  • Incompatibility: Reacts with strong oxidizing agents, strong acids, and bases.[1][3][9]

This assessment mandates that all waste containing this compound be treated as hazardous.

Data Summary: Hazard Profile and Waste Classification
ParameterAssessmentRationale & Source
GHS Classification (Inferred) Flammable Liquid (Category 2/3), Acute Toxicity - Oral/Dermal/Inhalation (Category 4)[8], Skin Irritation (Category 2)[3][8], Eye Irritation (Category 2A)[8]Based on SDS for pyridine and related heterocyclic compounds.
Potential EPA Waste Codes D001 (Ignitability), D038 (Toxicity - for Pyridine)[10], F-listed codes (if mixed with common lab solvents)[11][12]Pyridine is a listed hazardous waste.[10] Ignitability is likely based on the pyridine structure.[12][13]
Chemical Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong Bases, Alkaline materials.[9]Risk of vigorous reactions. Waste streams must be segregated.
Required PPE Nitrile gloves, chemical splash goggles, flame-retardant lab coat.[3]To prevent skin/eye contact and provide fire protection.
Handling Environment Certified Chemical Fume Hood.[7][14]To prevent inhalation of potentially toxic and irritating vapors.

Pre-Disposal Procedures: Segregation and Containment

Effective disposal begins at the point of generation. The causality behind waste segregation is to prevent inadvertent chemical reactions in the waste container, which could lead to pressure buildup, fire, or the generation of toxic gases.[5][15]

Logical Workflow for Waste Segregation

The following diagram outlines the decision-making process for correctly segregating waste generated during work with 4-Methyl-1H-pyrrolo[3,2-C]pyridine.

G Diagram 1: Logical Workflow for Waste Segregation cluster_start Waste Generation Point cluster_characterization Waste Characterization cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream start Waste Generated (Contains 4-Methyl-1H-pyrrolo[3,2-C]pyridine) q_state Is the waste primarily liquid or solid? start->q_state q_halogen Does the solvent contain >1% halogenated compounds? q_state->q_halogen Liquid q_sharp Is the solid sharp (needles, glass)? q_state->q_sharp Solid cont_nonhal Container: Non-Halogenated Organic Liquid Waste q_halogen->cont_nonhal No cont_hal Container: Halogenated Organic Liquid Waste q_halogen->cont_hal Yes cont_solid Container: Contaminated Solid Waste (Gloves, Paper) q_sharp->cont_solid No cont_sharp Container: Sharps Box q_sharp->cont_sharp Yes

Caption: Decision tree for segregating chemical waste.

Operational Disposal Protocol: A Step-by-Step Guide

This protocol provides a self-validating system for waste handling, ensuring each step maintains safety and compliance.

Step 1: Container Selection and Preparation
  • Select a Compatible Container : For liquid waste, use a high-density polyethylene (HDPE) or glass bottle with a screw cap.[5] Ensure the container material is compatible with all components of the waste mixture. For solid waste, use a designated, labeled pail or a securely sealed bag.

  • Inspect the Container : Before use, check that the container is in good condition, free from cracks or damage, and that the cap seals tightly.[6][15]

  • Apply a "HAZARDOUS WASTE" Label : Affix a hazardous waste label to the container before adding any waste.[6] Fill in the generator's name, lab location, and the date accumulation begins.

Step 2: Accumulating Waste
  • Liquid Waste :

    • Using a funnel, carefully pour the liquid waste containing 4-Methyl-1H-pyrrolo[3,2-C]pyridine into the designated non-halogenated or halogenated waste container.

    • Causality : Segregating halogenated and non-halogenated solvents is critical because disposal methods (specifically incineration) differ, and mixing them increases disposal costs and complexity.[5]

    • Immediately and securely replace the cap. Do not leave funnels in the container opening. [5][6]

    • On the hazardous waste label, list "4-Methyl-1H-pyrrolo[3,2-C]pyridine" and all other solvent components with their estimated percentages.

  • Solid Waste :

    • Place contaminated items (e.g., gloves, weighing paper, silica gel) directly into the designated solid waste container.[14]

    • Ensure no free liquids are present. If a solid is heavily saturated, allow excess solvent to evaporate in a fume hood before placing it in the solid waste container.

    • List the chemical contaminants on the label.

Step 3: Storing Waste Containers
  • Designated Area : Store waste containers in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.[15]

  • Secondary Containment : Place liquid waste containers in a secondary containment bin to catch any potential leaks.

  • Storage Conditions : Keep containers in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.[3][14][16]

  • Cap Integrity : Ensure all containers are tightly capped at all times, except when actively adding waste.[2][6]

Step 4: Disposing of Empty Containers
  • Regulatory Mandate : An "empty" container that held a toxic or acutely hazardous chemical is not treated as regular trash until properly decontaminated.[17]

  • Triple-Rinse Procedure :

    • Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol) that can dissolve 4-Methyl-1H-pyrrolo[3,2-C]pyridine.[5][17]

    • Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[17]

    • Crucially, collect all rinsate as hazardous liquid waste and add it to the appropriate waste stream (non-halogenated or halogenated).

  • Final Disposal : Once triple-rinsed, deface or remove the original chemical label, and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[17]

Step 5: Arranging for Final Disposal
  • Full Containers : Once a waste container is full (no more than 90% capacity to allow for expansion[2]), or if you will no longer be adding to it, complete the hazardous waste label with the final component percentages and date it.

  • Request Pickup : Submit a chemical waste collection request to your institution's EH&S department.[14] Do not transport hazardous waste yourself.[17]

Spill and Emergency Procedures

  • Evacuate and Alert : If a spill occurs, alert personnel in the immediate area. If the spill is large or involves a fire, activate the fire alarm and evacuate.

  • Control Ignition Sources : Immediately extinguish any open flames and turn off nearby electrical equipment.[1][4]

  • Contain the Spill : For small spills, use an inert absorbent material like vermiculite, sand, or a commercial spill kit.[1][9][14] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.

  • Clean-Up : Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous solid waste.[3]

  • Decontaminate : Clean the spill area with soap and water.

References

  • Fisher Scientific Company. (2009, October 2). Safety Data Sheet.
  • Sigma-Aldrich Inc. (2025, August 5). Safety Data Sheet.
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet.
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet (Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate).
  • J.T. Baker. (2011, August 29). Material Safety Data Sheet (Pyridine).
  • Fisher Science Education. (2015, March 19). Safety Data Sheet (Pyridine, Reagent).
  • Angene Chemical. (2021, May 1). Safety Data Sheet (1H-Pyrrolo[2,3-b]pyridine, 2-methyl-).
  • Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines.
  • Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals (Pyridine).
  • Purdue University, College of Engineering. Guidelines: Handling and Disposal of Chemicals.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet (4-methylpyridine).
  • Fisher Scientific. (2025, December 18). Safety Data Sheet (Pyridine).
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet (Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate).
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list.
  • Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • Finar Limited. (2010, June 10). Pyridine MSDS.
  • CymitQuimica. (2024, December 19). Safety Data Sheet (2-Acetyl-3-methyl-1h,4h,5h,6h,7h-pyrrolo[3,2-c]pyridine-4,6-dione).
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - EPA.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-1H-pyrrolo[3,2-C]pyridine

Disclaimer: A specific, verified Safety Data Sheet (SDS) for 4-Methyl-1H-pyrrolo[3,2-C]pyridine is not publicly available at the time of this writing. The following guidance is synthesized from the safety profiles of str...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A specific, verified Safety Data Sheet (SDS) for 4-Methyl-1H-pyrrolo[3,2-C]pyridine is not publicly available at the time of this writing. The following guidance is synthesized from the safety profiles of structurally analogous pyrrolopyridine compounds and the well-documented hazards of pyridine derivatives.[1] It is imperative to treat 4-Methyl-1H-pyrrolo[3,2-C]pyridine as a potentially hazardous substance and handle it with the utmost care in a controlled laboratory setting. This guide should supplement, not replace, your institution's specific safety protocols and a thorough, compound-specific risk assessment.

Foundational Risk Assessment: Understanding the Hazard

Before selecting Personal Protective Equipment (PPE), we must first understand the adversary. Pyrrolopyridines, as a class, present several potential hazards primarily through inhalation, skin contact, and ingestion. The core pyridine structure is known for its potential to cause skin, eye, and respiratory irritation.[2][3] Analogous compounds are often classified as harmful if swallowed, in contact with skin, or inhaled.[4][5][6]

The causality behind these hazards lies in the molecule's ability to be absorbed and interact with biological systems. Skin absorption can lead to systemic toxicity, while inhalation can irritate the sensitive tissues of the respiratory tract.[7] Therefore, our PPE strategy is not merely a checklist but a comprehensive barrier system designed to interrupt these routes of exposure.

Anticipated Hazard Profile based on Analogous Compounds:

Hazard Classification Potential Effect GHS Pictogram
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[4][5][6] GHS07 (Exclamation Mark)
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[4][6][8] GHS07 (Exclamation Mark)
Serious Eye Damage/Irritation (Category 2A) Causes serious eye irritation.[4][6][8] GHS07 (Exclamation Mark)

| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[4][8] | GHS07 (Exclamation Mark) |

The First Line of Defense: Engineering and Administrative Controls

PPE is the final barrier between you and a chemical hazard. Its effectiveness is predicated on the proper implementation of engineering and administrative controls, which are designed to minimize exposure at the source.

  • Primary Engineering Control: The Chemical Fume Hood. All handling of 4-Methyl-1H-pyrrolo[3,2-C]pyridine, including weighing, transfers, and reaction setup, must be conducted within a properly functioning and certified chemical fume hood.[2][9][10] This is non-negotiable. The fume hood's constant airflow is critical for preventing the accumulation of potentially harmful vapors in the laboratory environment.

  • Ventilation: Ensure the laboratory is well-ventilated to handle any fugitive emissions.[8][11]

  • Administrative Controls: Access to the area where the compound is handled should be restricted. Clear signage indicating the potential hazards is essential. Always have an emergency eyewash station and safety shower accessible and tested regularly.[7][8]

The Essential Barrier: A Detailed PPE Protocol

The selection of PPE must be deliberate, with each component chosen to counter a specific hazard identified in our risk assessment.

Eye and Face Protection: Shielding from Splashes and Vapors

Standard safety glasses are insufficient. The risk of a splash leading to serious eye irritation necessitates a higher level of protection.

  • Mandatory: Chemical splash goggles that form a seal around the eyes are required.[2][8] This design prevents liquids and vapors from entering around the lenses.

  • Recommended for High-Risk Operations: When handling larger quantities (>5g) or performing operations with a higher risk of splashing (e.g., pressure reactions, rapid transfers), a full-face shield should be worn in addition to chemical splash goggles. The face shield provides a broader barrier, protecting the entire face from direct contact.

Skin and Body Protection: An Impervious Defense

The potential for skin irritation and dermal absorption makes robust skin protection critical.

  • Gloves: The Critical Interface. Glove selection is the most nuanced aspect of hand protection. Pyridine and its derivatives can be aggressive towards certain materials.

    • Primary Recommendation: Butyl rubber or polyvinyl alcohol (PVA) gloves offer excellent resistance to pyridine.[7]

    • Secondary Option: Neoprene or nitrile gloves may be suitable for incidental contact, but breakthrough times can be short.[2] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough data. Never use latex gloves , as they offer poor protection against this class of chemicals.[2]

    • The Double-Gloving Technique: For all handling procedures, wearing two pairs of gloves is a field-proven best practice. This provides a backup barrier in case the outer glove is compromised and allows for a safe "peel-off" of the contaminated outer layer without exposing your skin.

  • Laboratory Coat: A fully buttoned, long-sleeved lab coat is mandatory. For procedures with a higher splash risk, a chemically resistant apron should be worn over the lab coat.[7][8]

  • Footwear: Fully enclosed, non-porous shoes are required at all times in the laboratory.

Respiratory Protection: When Engineering Controls Are Not Enough

Under normal operating conditions within a certified fume hood, respiratory protection should not be necessary. However, it is essential for specific non-routine situations.

  • Emergency Use: In the event of a significant spill outside of a fume hood, a respirator is required.

  • Type of Respirator: A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement. For higher concentrations or unknown exposure levels, a self-contained breathing apparatus (SCBA) may be necessary.[7][12]

  • Requirement: Use of a respirator requires prior medical clearance, formal training, and annual fit-testing as part of a comprehensive respiratory protection program.[7]

Operational Plan: A Step-by-Step Safety Workflow

A disciplined, procedural approach to handling hazardous chemicals is the cornerstone of laboratory safety.

Pre-Operational Safety Checklist
  • Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Confirm the location of the nearest safety shower and eyewash station.[8]

  • Ensure a spill kit appropriate for pyridine-based compounds is readily available.

  • Assemble all necessary PPE and inspect it for damage (e.g., cracks in goggles, pinholes in gloves).

  • Remove all personal items (jewelry, watches) that could trap chemicals against the skin.

Workflow for Donning PPE

The order in which you put on PPE is critical to ensure a proper seal and prevent cross-contamination.

PPE_Donning_Sequence start Start: Clean Hands lab_coat 1. Don Lab Coat (Fasten completely) start->lab_coat goggles 2. Put on Goggles/ Face Shield lab_coat->goggles respirator 3. Don Respirator (If required by protocol) goggles->respirator gloves 4. Don Inner Gloves respirator->gloves outer_gloves 5. Don Outer Gloves (Pull cuffs over lab coat sleeves) gloves->outer_gloves end_op Ready for Operation outer_gloves->end_op

Caption: PPE Donning Sequence.

Workflow for Doffing (Removing) PPE

This process is designed to remove the most contaminated items first and to avoid touching the outside of the equipment with bare hands.

PPE_Doffing_Sequence start_doff Start: In Designated Area outer_gloves 1. Remove Outer Gloves (Peel away from body) start_doff->outer_gloves lab_coat 2. Remove Lab Coat (Turn inside out as you remove) outer_gloves->lab_coat goggles 3. Remove Goggles/ Face Shield (Handle by straps) lab_coat->goggles inner_gloves 4. Remove Inner Gloves (Peel away, avoid touching outside) goggles->inner_gloves respirator 5. Remove Respirator (If used) inner_gloves->respirator wash_hands 6. Wash Hands Thoroughly (With soap and water) respirator->wash_hands end_doff Procedure Complete wash_hands->end_doff

Caption: PPE Doffing Sequence.

Emergency Response and Disposal Plan

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Management
Spill SizeContainment & Cleanup Protocol
Small Spill (<100 mL, inside a fume hood)1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[8][11] 3. Collect the absorbed material into a sealable, labeled hazardous waste container. 4. Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
Large Spill (>100 mL, or any spill outside a fume hood)1. Immediately evacuate the area and alert others.[7] 2. If safe to do so, close the door to the lab and prevent re-entry. 3. Call your institution's emergency response team (e.g., EH&S).[7] 4. Do not attempt to clean up a large spill unless you are part of a trained emergency response team with the proper respiratory protection.
Exposure and First Aid Protocol

Immediate and correct first aid can significantly reduce the severity of an injury.

Emergency_Response cluster_exposure Exposure Type spill_exposure Spill or Exposure Occurs ensure_safety Ensure Scene Safety (Remove victim from source if safe) spill_exposure->ensure_safety alert Alert Nearby Personnel Call for Help ensure_safety->alert skin_contact Skin Contact: Remove contaminated clothing. Flush with water for 15+ min. [2, 8] eye_contact Eye Contact: Flush with eyewash for 15+ min. Hold eyelids open. [2, 8] inhalation Inhalation: Move to fresh air. [2, 11] ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. [9] seek_medical Seek Immediate Medical Attention (Bring SDS if available) skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Emergency First Aid Workflow.

Disposal of Contaminated Materials

All materials contaminated with 4-Methyl-1H-pyrrolo[3,2-C]pyridine, including used PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Segregation: Collect all contaminated solid waste in a designated, clearly labeled, and sealable hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EH&S) department in accordance with all local, state, and federal regulations.[8][13] Do not pour any amount down the drain or place it in the regular trash.[14][15]

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • Kishida Chemical Co.,Ltd. (2023, February 1). Safety Data Sheet: Pyridine. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • DrugFuture. Chemical Toxicity Database for 1H-Pyrrolo(3,2-c)pyridine, 6-chloro-3-(4-methyl-1-piperazinylmethyl)-. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet for 1H-Pyrrolo[2,3-b]pyridine, 2-methyl-. [Link]

  • Autech. MSDS of methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine ROTIPURAN®. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
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Feasible Synthetic Routes

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